molecular formula C13H18N2O4S B8061420 benzyl 4-sulfamoylpiperidine-1-carboxylate

benzyl 4-sulfamoylpiperidine-1-carboxylate

Cat. No.: B8061420
M. Wt: 298.36 g/mol
InChI Key: UWHWFKKNOBFVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-sulfamoylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl 4-sulfamoylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 4-sulfamoylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 4-sulfamoylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWFKKNOBFVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Reagent Profile: Benzyl 4-sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (CAS 878388-35-3) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS 878388-35-3) is a high-value bifunctional building block utilized in the synthesis of sulfonamide-based pharmacophores. Structurally, it consists of a piperidine ring substituted at the 4-position with a primary sulfonamide moiety (


) and protected at the nitrogen by a benzyloxycarbonyl (Cbz) group.

This compound serves as a critical "privileged scaffold" intermediate. Its primary utility lies in Fragment-Based Drug Discovery (FBDD), particularly for targeting zinc-metalloenzymes such as Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) . The Cbz group provides robust orthogonal protection, allowing for chemical manipulation of the sulfonamide "warhead" or the piperidine core before late-stage deprotection and diversification.

Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule is designed with two distinct chemical handles:

  • The Warhead (Sulfonamide): A primary sulfonamide group capable of coordinating with the zinc ion (

    
    ) in the active site of metalloenzymes. It also serves as a classic bioisostere for carboxylic acids.
    
  • The Protecting Group (Cbz): The carbamate moiety renders the piperidine nitrogen non-nucleophilic and stable to basic and acidic conditions (mild), while being cleavable via catalytic hydrogenolysis (

    
    , Pd/C) or strong acid (HBr/AcOH).
    
Key Properties Table[1]
PropertyValueNote
CAS Number 878388-35-3
IUPAC Name Benzyl 4-sulfamoylpiperidine-1-carboxylate
Molecular Formula

Molecular Weight 298.36 g/mol
LogP (Predicted) ~1.6 - 1.9Lipophilic enough for cell permeability assays
H-Bond Donors 1 (Sulfonamide

)
Critical for active site binding
H-Bond Acceptors 4Sulfonyl oxygens, Carbamate oxygens
Physical State Solid (White to Off-white)Stable at room temperature

Synthesis & Manufacturing Logic

The synthesis of CAS 878388-35-3 typically follows a Schotten-Baumann protocol, reacting the nucleophilic piperidine core with benzyl chloroformate (Cbz-Cl).

Experimental Protocol: Cbz-Protection of 4-Sulfamoylpiperidine

Note: This protocol is a standardized methodology for Cbz-protection of secondary amines, adapted for the solubility profile of sulfamoylpiperidines.

Reagents:

  • 4-Sulfamoylpiperidine (Starting Material)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)[1]

  • Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Solvent System:

    
     (1:1) or 
    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-sulfamoylpiperidine (10 mmol) in 20 mL of THF/Water (1:1).

  • Basification: Add

    
     (25 mmol, 2.5 equiv) to the solution. Cool the mixture to 0°C in an ice bath.
    
  • Addition: Dropwise add Benzyl Chloroformate (11 mmol, 1.1 equiv) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–12 hours. Monitor via TLC or LCMS (Target Mass: 299

    
    ).
    
  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexane if necessary to obtain the white solid.
    
Visualization: Synthesis Pathway[2][5]

SynthesisPathway Start 4-Sulfamoylpiperidine (Nucleophile) Intermediate Transition State (Tetrahedral) Start->Intermediate THF/H2O, NaHCO3 0°C Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Product Benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS 878388-35-3) Intermediate->Product - HCl RT, 3h

Figure 1: Schotten-Baumann synthesis route for Cbz-protection of the piperidine nitrogen.

Applications in Drug Discovery[6]

A. Carbonic Anhydrase Inhibition (CAI)

The primary sulfonamide group (


) is the "gold standard" zinc-binding group (ZBG) for inhibiting Carbonic Anhydrases.
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly with the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Therapeutic Relevance:

    • Glaucoma: Inhibition of CA II lowers intraocular pressure.[2][3][4]

    • Oncology: Inhibition of CA IX and XII (hypoxia-induced isoforms) disrupts tumor pH regulation, reducing metastasis.

B. Fragment-Based Drug Design (FBDD)

CAS 878388-35-3 acts as a linker-optimized fragment .

  • Rigidity: The piperidine ring restricts conformational entropy compared to flexible alkyl chains, potentially increasing binding affinity.

  • Vector Growth: The Cbz group can be removed (deprotection) to reveal the secondary amine. This amine serves as a vector for "growing" the molecule—attaching "tail" groups that interact with the hydrophobic or hydrophilic regions of the enzyme active site to improve selectivity (e.g., selectivity for CA IX over CA II).

Visualization: Pharmacophore Mechanism

Pharmacophore Zn Zn2+ Ion (Enzyme Active Site) Sulfonamide Sulfonamide Warhead (-SO2NH-) Sulfonamide->Zn Coordination Bond Scaffold Piperidine Ring (Rigid Linker) Scaffold->Sulfonamide C4 Attachment ProtectingGroup Cbz Group (Removable Handle) Scaffold->ProtectingGroup N1 Protection Tail Hydrophobic Tail (Selectivity Pocket) ProtectingGroup->Tail Replaced by SAR Expansion

Figure 2: Pharmacophore map showing the zinc-binding interaction and the potential for SAR expansion at the N1 position.

Safety & Handling

  • Hazard Classification: Irritant (H315, H319, H335).

  • Handling: Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Storage: Store in a cool, dry place (

    
     recommended). Keep away from strong oxidizing agents.
    

References

  • Sigma-Aldrich. Benzyl 4-sulfamoylpiperidine-1-carboxylate Product Sheet. Sigma-Aldrich Catalog. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Organic Syntheses. Preparation of Mono-Cbz Protected Amines using Benzyl Chloroformate. Org. Synth. 2015, 92, 91-102. Link

  • PubChem. Benzyl 4-sulfamoylpiperidine-1-carboxylate Compound Summary. National Center for Biotechnology Information. Link

  • Nocentini, A., et al. (2019). Sulfonamide-based carbonic anhydrase inhibitors: A patent review (2013-2019). Expert Opinion on Therapeutic Patents. Link

Sources

The Sulfamoylpiperidine Scaffold: A Technical Guide to Synthesis and Medicinal Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfamoylpiperidine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a versatile core for targeting metabolic enzymes (11


-HSD1), metalloenzymes (Carbonic Anhydrase), and G-protein coupled receptors (GPCRs).[1] Its utility stems from the piperidine ring’s ability to enforce specific conformational constraints while the sulfamoyl moiety (

or

) acts as a robust hydrogen-bonding vector and transition state mimic.

This technical guide analyzes the two primary subclasses of this scaffold:

  • Piperidine-1-sulfonamides (Sulfamides): Where the sulfonyl group is bonded directly to the piperidine nitrogen (

    
    ).
    
  • Arylsulfonylpiperidines (Sulfonamides): Where the piperidine nitrogen acts as the nucleophile attacking an external sulfonyl group (

    
    ).
    

Part 1: Structural & Physicochemical Properties[1]

The Pharmacophore

The sulfamoylpiperidine core offers distinct advantages in drug design:

  • Rigidification: The piperidine ring (typically in a chair conformation) reduces the entropic penalty of binding by orienting substituents in defined axial/equatorial vectors.

  • Metabolic Stability: Unlike flexible alkyl chains, the piperidine ring is relatively resistant to oxidative metabolism, though hydroxylation at the C3/C4 positions is a potential soft spot.[1]

  • Polarity & Solubility: The sulfonyl group (

    
    ) is a strong hydrogen bond acceptor, improving water solubility compared to carbamate or amide bioisosteres.[1]
    
Bioisosterism

The Piperidine-1-sulfonamide moiety is a classic urea bioisostere .

  • Geometry: The

    
     bond angle is tetrahedral, unlike the planar 
    
    
    
    urea, allowing it to probe different spatial regions within an enzyme active site.
  • Acidity: The

    
     of a primary sulfamoyl group (
    
    
    
    ) is more acidic than a urea
    
    
    (
    
    
    ), enhancing interactions with basic residues (e.g., catalytic histidines).[1]

Part 2: Medicinal Chemistry Applications[2][3][4][5][6]

Case Study: 11 -HSD1 Inhibitors (Metabolic Syndrome)

The 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1) enzyme converts inactive cortisone to active cortisol.[2][3] Excess cortisol in adipose tissue drives insulin resistance and obesity.
  • Mechanism: Sulfamoylpiperidines bind to the substrate-binding pocket. The piperidine ring mimics the steroid backbone, while the sulfonyl group interacts with the catalytic Tyr-183 and Ser-170 residues.

  • Key Compound: PF-915275 and related analogs utilize the piperidine/piperazine sulfonamide scaffold to achieve nanomolar potency (

    
     nM) with high selectivity over 11
    
    
    
    -HSD2.
Case Study: Carbonic Anhydrase (CA) Inhibitors
  • Target: CA IX and XII isoforms (overexpressed in hypoxic tumors).

  • Mechanism: The primary sulfamoyl group (

    
    ) acts as a "zinc anchor," coordinating directly to the 
    
    
    
    ion in the enzyme's active site.[1] The piperidine ring acts as a linker, positioning the "tail" of the molecule to interact with the hydrophobic or hydrophilic half of the active site cleft, conferring isoform selectivity.

Part 3: Synthetic Methodologies

The synthesis of sulfamoylpiperidines requires distinguishing between the Sulfamide route (for


 linkages) and the Sulfonylation  route (for 

linkages).
Diagram: Synthetic Pathways

The following diagram outlines the divergent synthesis of the two scaffold types.

G Pip Piperidine Core Prod1 Arylsulfonylpiperidine (Pip-SO2-Ar) Pip->Prod1 + SulfonylCl (DCM, 0°C) Prod2 Piperidine-1-sulfonamide (Pip-SO2-NH2) Pip->Prod2 + Sulfamide (Transamination) Intermed Carbamoyl Chloride Analog (Pip-SO2-Cl) Pip->Intermed + SO2Cl2 (-78°C) SulfonylCl Aryl Sulfonyl Chloride (Ar-SO2-Cl) Base1 Base (TEA/DIPEA) Sulfamide Sulfamide (NH2-SO2-NH2) Reflux Reflux (Dioxane) SO2Cl2 Sulfuryl Chloride (SO2Cl2) Prod3 Substituted Sulfamide (Pip-SO2-NH-R) Intermed->Prod3 + Amine2 Amine2 Amine (R-NH2)

Caption: Divergent synthetic strategies for accessing Arylsulfonylpiperidines (top) and Piperidine-1-sulfonamides (bottom).[1]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Piperidine-1-sulfonamide (Sulfamide Transamination)

Targeting the urea bioisostere scaffold (


).

Principle: Direct transamination of sulfamide with a secondary amine (piperidine) is the most atom-efficient route, avoiding unstable sulfamoyl chlorides.

Reagents:

  • Substituted Piperidine (1.0 eq)[1]

  • Sulfamide (

    
    ) (1.0 - 2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the piperidine derivative (e.g., 4-benzylpiperidine, 10 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Addition: Add solid sulfamide (1.92 g, 20 mmol).

  • Reflux: Heat the mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    or Ar) for 6–12 hours. Monitor reaction progress by TLC (mobile phase: 5% MeOH in DCM) or LC-MS.
  • Workup: Cool the reaction mixture to room temperature. The excess sulfamide often precipitates and can be removed by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (

    
     mL) to remove residual sulfamide. Dry the organic phase over 
    
    
    
    , filter, and concentrate.
  • Crystallization: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.

Yield Expectation: 70–90%. Validation:


H NMR (

) typically shows a broad singlet for the

protons around

6.5–7.0 ppm.[1]
Protocol B: Synthesis of N-Arylsulfonylpiperidine (Standard Sulfonylation)

Targeting the sulfonamide scaffold (


).

Reagents:

  • Piperidine derivative (1.0 eq)[1][4]

  • Arylsulfonyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Dissolve the piperidine derivative (5 mmol) and TEA (1.05 mL, 7.5 mmol) in dry DCM (15 mL). Cool the solution to

    
    C in an ice bath.
    
  • Addition: Add the arylsulfonyl chloride (5.5 mmol) portion-wise or as a solution in DCM (5 mL) over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Quench: Add water (10 mL) to quench the reaction.

  • Extraction: Separate the organic layer. Wash with 1N HCl (to remove unreacted amine), saturated

    
     (to remove sulfonyl chloride hydrolysis products), and brine.[1]
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: Most products are solids that can be recrystallized from EtOH or purified by silica chromatography.

Part 5: Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the SAR logic for a generic 11


-HSD1 Inhibitor  based on the sulfamoylpiperidine scaffold.

SAR Core Piperidine Ring (Scaffold Core) N_Sub N-Sulfonyl Group (Polar Interaction) Core->N_Sub Position 1 C4_Sub C4-Substituent (Hydrophobic/Amide) Core->C4_Sub Position 4 Ring_Sub Ring Substitution (Conformational Lock) Core->Ring_Sub Position 2/3 Tyr183 H-Bond to Tyr-183 (Catalytic Site) N_Sub->Tyr183 Critical Interaction Lipophilic Lipophilic Pocket (Selectivity) C4_Sub->Lipophilic Occupancy Metab Metabolic Stability (Prevents Oxidation) Ring_Sub->Metab Steric Shielding

Caption: SAR Map for Sulfamoylpiperidine-based 11


-HSD1 Inhibitors showing key interactions.[1]

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorg Med Chem Lett. 2008.[2][5][6]

  • Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. J Med Chem.[1] 2008.[2][5][6]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem.[7] 2022.[7][6][8]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers. Molecules.[1] 2021.[9]

  • N-sulfamoyl-piperidine amides for the prophylaxis or treatment of obesity. Patent WO2007065948A1.

  • Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent. J. Chem. Soc., Perkin Trans. 1. 1982.

Sources

An In-depth Technical Guide to Benzyl 4-Sulfamoylpiperidine-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of benzyl 4-sulfamoylpiperidine-1-carboxylate, a pivotal intermediate in the synthesis of a diverse range of pharmaceutical agents. We will explore its fundamental chemical properties, delve into established and novel synthetic routes, and illuminate its reactivity, which allows for its versatile application in medicinal chemistry. By examining its role as a key building block, this document aims to equip researchers and drug development professionals with the necessary insights to effectively leverage this compound in their synthetic strategies. Detailed experimental protocols and characterization data are provided to ensure the practical applicability of the information presented.

Introduction: The Strategic Importance of the Sulfonamide-Piperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with biological targets. When combined with a sulfonamide group, a pharmacophore known for its diverse biological activities, the resulting molecule becomes a powerful tool in drug design.[1][3] Sulfonamides are a cornerstone of antibacterial therapy and have also shown efficacy as anticancer, anti-inflammatory, and antiviral agents.[1][3]

Benzyl 4-sulfamoylpiperidine-1-carboxylate emerges as a particularly valuable intermediate due to the strategic placement of its functional groups. The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle for synthetic manipulations, while the 4-sulfamoyl group provides a reactive site for further derivatization. This trifunctional nature allows for a modular approach to library synthesis and the targeted design of complex molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of benzyl 4-sulfamoylpiperidine-1-carboxylate is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C13H18N2O4S[4]
Molecular Weight 298.36 g/mol [4]
CAS Number 878388-35-3[4][5]
Appearance Solid[4]
Purity Typically ≥95%[4][6]
InChI Key UWHWFKKNOBFVRC-UHFFFAOYSA-N[4][6]

Analytical Characterization:

Standard analytical techniques are employed to confirm the identity and purity of benzyl 4-sulfamoylpiperidine-1-carboxylate and its subsequent products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the presence of the benzyl, piperidine, and sulfamoyl protons and carbons in their expected chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, including the N-H stretches of the sulfonamide, the C=O stretch of the carbamate, and the S=O stretches of the sulfonyl group.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

Synthesis of Benzyl 4-Sulfamoylpiperidine-1-carboxylate

The synthesis of this key intermediate is a critical first step in many drug discovery campaigns. A common and efficient route involves the reaction of a suitable precursor with a sulfamoylating agent, followed by protection of the piperidine nitrogen.

A plausible and widely applicable synthetic strategy begins with benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, which can be readily prepared from commercially available starting materials. The subsequent amination of the sulfonyl chloride furnishes the desired sulfonamide.

Synthesis_Pathway A Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate C Benzyl 4-sulfamoylpiperidine-1-carboxylate A->C Amination B Ammonia (or amine source) B->C

Fig. 1: General synthetic scheme for benzyl 4-sulfamoylpiperidine-1-carboxylate.
Detailed Experimental Protocol: Synthesis from Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Materials:

  • Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate[7]

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Amination: Slowly add an excess of ammonia solution (e.g., 3-5 eq) to the cooled solution. The reaction is typically exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford benzyl 4-sulfamoylpiperidine-1-carboxylate as a solid.

Reactivity and Applications as a Synthetic Intermediate

The true value of benzyl 4-sulfamoylpiperidine-1-carboxylate lies in its versatile reactivity, which allows for the synthesis of a wide array of more complex molecules. The primary sites of reaction are the sulfonamide nitrogen and the Cbz-protected piperidine nitrogen.

Derivatization of the Sulfonamide Moiety

The sulfonamide group can undergo various transformations, most notably N-alkylation or N-acylation, to introduce diverse substituents. This is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery programs. For instance, the synthesis of novel carbonic anhydrase inhibitors has been achieved by derivatizing a similar sulfonamide-containing scaffold.[8]

Derivatization_Workflow A Benzyl 4-sulfamoylpiperidine-1-carboxylate D N-substituted sulfonamide derivative A->D N-Alkylation B Alkyl/Aryl Halide (R-X) B->D C Base (e.g., K2CO3, NaH) C->D

Fig. 2: N-Alkylation of the sulfonamide group.
Deprotection and Further Functionalization of the Piperidine Nitrogen

The benzyl carbamate (Cbz) group is a robust protecting group that can be selectively removed under various conditions, most commonly via catalytic hydrogenation. This unmasks the secondary amine of the piperidine ring, which can then be further functionalized through reactions such as alkylation, acylation, or reductive amination. This sequential functionalization allows for the introduction of pharmacophoric elements that can modulate the compound's properties, such as its affinity for a biological target or its pharmacokinetic profile.[9] The N-benzyl piperidine motif is a common feature in many approved drugs and is known to engage in crucial cation-π interactions with target proteins.

Case Study: Application in the Synthesis of Bioactive Molecules

The sulfonamide-piperidine scaffold is a key component in a variety of biologically active compounds. For example, derivatives of this core structure have been investigated as potent inhibitors of carbonic anhydrases, enzymes implicated in a range of diseases including glaucoma and cancer.[8][10]

Furthermore, the broader class of piperidine-containing sulfonamides has been explored for the development of novel bactericides to combat plant bacterial diseases, highlighting the versatility of this structural motif beyond human therapeutics.[3] The ability to readily synthesize and derivatize benzyl 4-sulfamoylpiperidine-1-carboxylate makes it an invaluable starting material for such investigations.

Conclusion

Benzyl 4-sulfamoylpiperidine-1-carboxylate is a highly versatile and strategically important synthetic intermediate in modern drug discovery. Its trifunctional nature, combining a stable yet cleavable protecting group with two reactive sites, allows for a modular and efficient approach to the synthesis of diverse chemical libraries. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for medicinal chemists seeking to leverage this powerful building block in the development of novel therapeutic agents. The methodologies and insights presented in this guide are intended to facilitate the effective utilization of this compound in a wide range of research and development settings.

References

  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). Available from: [Link].

  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. Available from: [Link].

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available from: [Link].

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2758. Available from: [Link].

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link].

  • Di Cesare Mannelli, L., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1198-1203. Available from: [Link].

  • PubChem. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. PubChem. Available from: [Link].

  • Srini Chem. (2025). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. Available from: [Link].

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available from: [Link].

  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. PubChem. Available from: [Link].

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Bioorganic & Organic Chemistry, 4(1), 22-25. Available from: [Link].

  • Google Patents. (2015). EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
  • Bua, S., et al. (2021). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1056-1064. Available from: [Link].

  • ResearchGate. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. ResearchGate. Available from: [Link].

  • PubMed. (1998). Total synthesis of (+/-) -phenserine via [4+1] cyclization of a bis(alkylthio)carbene and an indole isocyanate. The Journal of Organic Chemistry, 63(24), 8536-8537. Available from: [Link].

  • Tolentino, K. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available from: [Link].

  • Tolentino, K. T., et al. (2023). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. RSC Medicinal Chemistry, 14(2), 295-306. Available from: [Link].

  • PubMed. (2018). Synthesis of Cyclic Megamolecules. Journal of the American Chemical Society, 140(20), 6245-6249. Available from: [Link].

  • ResearchGate. N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available from: [Link].

  • PrepChem.com. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com. Available from: [Link].

  • ResearchGate. reaction mechanism for the synthesis of benzoylated sulfamoyl carboxylic acids. ResearchGate. Available from: [Link].

  • Google Patents. (2000). JP2000136183A - Production of n-benzyl-4-formylpiperidine.

Sources

The Evolving Landscape of 4-Sulfamoylpiperidine-1-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Synthesis, Bioactivity, and Therapeutic Potential

The 4-sulfamoylpiperidine-1-carboxylate scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse biological applications of this promising class of molecules.

The Core Moiety: Understanding the 4-Sulfamoylpiperidine-1-carboxylate Framework

The foundational structure, characterized by a piperidine ring substituted with a sulfamoyl group at the 4-position and a carboxylate at the 1-position, offers a unique combination of properties. The piperidine ring, a common motif in pharmaceuticals, provides a flexible yet constrained framework, influencing solubility and pharmacokinetic properties.[1][2] The sulfamoyl group is a critical pharmacophore, often responsible for key interactions with biological targets, particularly metalloenzymes.[3][4] The carboxylate at the 1-position serves as a versatile handle for synthetic modification, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and drug-like properties.

Synthetic Strategies: Building the Molecular Architecture

The construction of 4-sulfamoylpiperidine-1-carboxylate derivatives typically follows a convergent synthetic approach, allowing for the late-stage introduction of diversity elements. A general and widely adopted synthetic pathway is outlined below.

General Synthetic Protocol

A common synthetic route commences with the coupling of a sulfanilamide derivative with a commercially available piperidine-4-carboxylate ester.[3] This is followed by hydrolysis of the ester to the corresponding carboxylic acid, which then serves as a key intermediate for further derivatization.

Step-by-Step Methodology:

  • Amide Coupling: Sulfanilamide is coupled with an ethyl or tert-butyl piperidine-4-carboxylate using a suitable coupling agent such as 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) in an aprotic solvent like acetonitrile.[3]

  • Ester Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base, typically lithium hydroxide or sodium hydroxide, in a mixture of ethanol and water.[3]

  • Amide Bond Formation: The carboxylic acid intermediate is then coupled with a diverse range of amines (e.g., substituted piperazines or benzylamines) in the presence of a coupling agent like EDCI and an additive such as 1-hydroxybenzotriazole (HOBt) to yield the final carboxamide derivatives.[3]

dot

Caption: General synthetic workflow for 4-sulfamoylpiperidine-1-carboxylate derivatives.

Characterization and Structural Elucidation

The structural integrity and purity of the synthesized derivatives are paramount. A combination of standard analytical techniques is employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, providing detailed information about the proton and carbon environments within the molecule.[5][6]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is utilized to determine the molecular weight of the synthesized compounds, confirming their identity.[3][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the sulfonamide (S=O stretches) and amide (C=O stretch) moieties.[5]

  • Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated theoretical values for the proposed structure.[5]

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of 4-sulfamoylpiperidine-1-carboxylate have demonstrated significant activity against a range of biological targets, with carbonic anhydrase inhibitors being a prominent example.

Carbonic Anhydrase Inhibition

A significant body of research has focused on the development of 4-sulfamoylpiperidine-1-carboxylate derivatives as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes.[3][4] Certain hCA isoforms, particularly hCA IX and hCA XII, are overexpressed in various tumors and are implicated in cancer cell survival and proliferation, making them attractive targets for anticancer drug development.[3][7]

Structure-Activity Relationship (SAR) Insights:

The "tail approach" is a key strategy in designing selective CA inhibitors, where modifications to the scaffold extending away from the zinc-binding sulfonamide group can optimize interactions with different isoforms.[3]

  • Piperazine and Benzylamine "Tails": The introduction of substituted piperazine and benzylamine amides at the 4-carboxamide position has been shown to significantly impact inhibitory activity and selectivity.[3]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzylamine or piperazine tail can fine-tune potency. For instance, a 4-methoxyphenyl group on a piperazine tail has been shown to be a potent inhibitor of hCA I and II.[3] Halogen substitutions, such as 4-fluoro or 4-chloro, also yield potent inhibitors.[3]

  • Selectivity for Tumor-Associated Isoforms: Specific derivatives have demonstrated remarkable selectivity for the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II.[3] This selectivity is often attributed to favorable interactions within the active sites of the cancer-related isoforms.[3]

dot

Caption: Logical relationship of SAR for carbonic anhydrase inhibitors.

Table 1: Inhibitory Activity (Ki, nM) of Selected 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives against Human Carbonic Anhydrases [3]

CompoundR Group on Piperazine/BenzylaminehCA IhCA IIhCA IXhCA XII
5 3-Methoxyphenyl (Piperazine)38.65.8--
6 4-Methoxyphenyl (Piperazine)7.93.70.9-
9 4-Fluorophenyl (Piperazine)8.95.6--
10 4-Chlorophenyl (Piperazine)9.74.4--
16 3-Methylbenzyl (Benzylamine)--0.8-
20 4-Chlorobenzyl (Benzylamine)--0.9-
AAZ Acetazolamide (Reference)25012255.7

Note: Lower Ki values indicate higher inhibitory potency. Data extracted from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[3]

Other Potential Therapeutic Areas

The versatility of the 4-sulfamoylpiperidine-1-carboxylate scaffold extends beyond carbonic anhydrase inhibition. Derivatives have been explored for a variety of other pharmacological activities:

  • Antimicrobial Activity: The piperidine moiety is a common feature in many antimicrobial agents.[8][9] Modifications to the core structure could lead to the development of novel antibacterial and antifungal compounds.[10]

  • Anticancer Activity: Beyond CA inhibition, piperidine derivatives have shown cytotoxic effects against various cancer cell lines through other mechanisms.[1]

  • Aldo-Keto Reductase (AKR) Inhibition: The related (piperidinosulfonamidophenyl)pyrrolidin-2-one scaffold has yielded potent and selective inhibitors of AKR1C3, an enzyme implicated in the progression of certain cancers.[11][12]

  • Antimalarial Activity: Piperidine-containing compounds have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[13]

  • Anti-diabetic and Anti-Alzheimer's Agents: Sulfonamide derivatives are being investigated for their potential to target pathways relevant to diabetes and Alzheimer's disease.[14]

Future Directions and Conclusion

The 4-sulfamoylpiperidine-1-carboxylate core represents a highly adaptable and pharmacologically relevant scaffold. Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of derivatives to explore a wider range of biological targets.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular interactions responsible for the observed biological activities.

  • In Vivo Efficacy Studies: Moving promising candidates from in vitro assays to preclinical animal models to evaluate their therapeutic potential in a physiological context.

References

  • Angeli, A., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Request PDF. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ResearchGate. Available at: [Link]

  • Angeli, A., et al. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]

  • Singh, J., & Kumar, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2018). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Gribanov, P. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • N'Dri, A. B., et al. (2022). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules. Available at: [Link]

  • Heinrich, D. M., et al. (2025). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. Available at: [Link]

  • Shahzadi, S., et al. (2014). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Khan, I., et al. (2019). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Abdelazeem, A. H., et al. (2025). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

  • Pferschy-Wenzig, E.-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

  • Al-Rashida, M., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

The Sulfamoylpiperidine Scaffold: A Technical Guide to Biological Targets and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Targets for Sulfamoylpiperidine Compounds Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The sulfamoylpiperidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Characterized by a rigid heterocyclic core (piperidine) coupled with a polar, hydrogen-bonding sulfamoyl group (


 or 

), this scaffold offers a unique balance of lipophilicity and electrostatic potential.[1] This guide analyzes the primary biological targets of sulfamoylpiperidine derivatives, specifically 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
and Carbonic Anhydrases (CAs) , while detailing the mechanistic basis for their activity and providing validated protocols for their synthesis and evaluation.[1]
Chemical Biology of the Scaffold

The sulfamoylpiperidine scaffold derives its potency from two distinct structural features:

  • The Sulfamoyl Group (

    
    ):  Acts as a transition-state mimic for tetrahedral intermediates (e.g., in protease or esterase hydrolysis) and serves as a classic "zinc-binding group" (ZBG) in metalloenzymes.[1] It is a bioisostere of the carboxamide group but with distinct geometry and hydrogen-bonding capabilities.
    
  • The Piperidine Ring: Provides a semi-rigid hydrophobic core that directs the substituents into specific pockets within the enzyme active site, reducing the entropic penalty of binding.

Primary Biological Targets[1]
Target Class A: 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)

Therapeutic Area: Type 2 Diabetes, Metabolic Syndrome, Obesity.[1][2]

Mechanism of Action: 11


-HSD1 is an ER-membrane-bound enzyme primarily expressed in the liver and adipose tissue. It acts as a reductase, converting inactive cortisone  into active cortisol  using NADPH as a cofactor.[1][3]
  • Pathophysiology: Excess intracellular cortisol drives gluconeogenesis and adipogenesis.[1]

  • Inhibition: Sulfamoylpiperidines (and the related arylsulfonylpiperazines) bind to the substrate-binding pocket of 11

    
    -HSD1. The sulfonyl group often interacts with the catalytic triad (Ser170, Tyr183, Lys187) or the cofactor (NADPH) binding site, effectively locking the enzyme in an inactive conformation.[1]
    

Key Structure-Activity Relationships (SAR):

  • Linker: A sulfonyl linker attached to the piperidine nitrogen is critical for potency.

  • Distal Substituents: Bulky, lipophilic groups (e.g., adamantyl, trifluoromethylphenyl) on the sulfonamide nitrogen enhance selectivity against the Type 2 isozyme (11

    
    -HSD2), preventing mineralocorticoid side effects.[1]
    
Target Class B: Carbonic Anhydrases (CAs)

Therapeutic Area: Glaucoma (CA II), Hypoxic Tumors (CA IX/XII), Epilepsy.[1]

Mechanism of Action: Carbonic anhydrases catalyze the reversible hydration of


 to bicarbonate. The active site contains a zinc ion (

) coordinated by three histidine residues.[1]
  • Binding Mode: The unsubstituted sulfonamide or sulfamate nitrogen of the sulfamoylpiperidine acts as a zinc anchor. The nitrogen atom coordinates directly to the

    
    , displacing the catalytic water molecule/hydroxide ion and halting the catalytic cycle.
    
  • Selectivity: The piperidine tail reaches into the hydrophobic half of the active site. Modifying the piperidine ring (e.g., 4-substitution) allows for discrimination between the ubiquitous cytosolic isoforms (CA I/II) and the tumor-associated transmembrane isoforms (CA IX/XII).[1]

Emerging Targets: Anticancer & Kinase Modulation

Recent high-throughput screening campaigns have identified sulfamoylpiperidine derivatives as inhibitors of:

  • Kinesin Spindle Protein (Eg5/KIF11): Essential for bipolar spindle formation during mitosis.[1][4] Inhibition leads to "monoaster" formation and mitotic arrest.[4][5]

  • Transient Receptor Potential (TRP) Channels: Specific sulfonamide derivatives modulate TRPV1, acting as antagonists to block pain signals, though this is often highly dependent on the specific

    
    -substituents.[1]
    
Visualization: Mechanisms and Pathways
Diagram 1: 11

-HSD1 Inhibition Pathway

This diagram illustrates the physiological role of 11


-HSD1 and the intervention point of sulfamoylpiperidine inhibitors.

HSD1_Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme (Liver/Adipose) Cortisone->HSD1 Substrate Entry Cortisol Cortisol (Active Glucocorticoid) Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binding HSD1->Cortisol Reductase Activity (NADPH dependent) Metabolic Gluconeogenesis & Insulin Resistance Receptor->Metabolic Gene Transcription Inhibitor Sulfamoylpiperidine Inhibitor Inhibitor->HSD1 Blocks Active Site

Caption: Mechanism of 11


-HSD1 inhibition by sulfamoylpiperidines, preventing cortisol regeneration and downstream metabolic dysregulation.[1]
Diagram 2: Synthesis Workflow

A modular protocol for generating N-sulfamoylpiperidine libraries.[1]

Synthesis_Workflow Piperidine Piperidine Core Step1 Step 1: Chlorosulfonylation (-20°C to 0°C, DCM) Piperidine->Step1 Sulfuryl Sulfuryl Chloride (SO2Cl2) Sulfuryl->Step1 Amine Functionalized Amine (R-NH2) Step2 Step 2: Aminolysis (Et3N, DCM, RT) Amine->Step2 Intermediate Piperidine-1-sulfonyl chloride (Reactive Intermediate) Step1->Intermediate Intermediate->Step2 Product N-Sulfamoylpiperidine Target Compound Step2->Product

Caption: Two-step "one-pot" synthesis of N-sulfamoylpiperidines via a sulfonyl chloride intermediate.

Experimental Validation Protocols
Protocol A: Synthesis of N-Sulfamoylpiperidines

Objective: To synthesize a library of piperidine-1-sulfonamides for SAR screening. Principle: Nucleophilic substitution of sulfuryl chloride by piperidine, followed by displacement of the second chloride by a primary amine.

Materials:

  • Piperidine (1.0 eq)[1][6]

  • Sulfuryl Chloride (

    
    ) (1.0 eq)[1][6]
    
  • Primary Amine (

    
    ) (1.1 eq)[1]
    
  • Triethylamine (

    
    ) (2.5 eq)[1]
    
  • Dichloromethane (DCM), anhydrous[1][6]

Procedure:

  • Activation: In a flame-dried flask under nitrogen, dissolve sulfuryl chloride in anhydrous DCM. Cool to -20°C .

  • First Addition: Add a solution of piperidine and 1.0 eq of

    
     in DCM dropwise over 30 minutes. Critical: Maintain temperature below 0°C to prevent bis-substitution.
    
  • Intermediate Formation: Stir at 0°C for 2 hours. The formation of piperidine-1-sulfonyl chloride can be monitored by TLC.

  • Coupling: Add the primary amine and remaining

    
     (1.5 eq). Allow the mixture to warm to room temperature and stir for 12 hours.
    
  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: 11

-HSD1 Inhibition Assay (HTRF Method)

Objective: Determine the


 of synthesized compounds.
Principle:  Homogeneous Time-Resolved Fluorescence (HTRF) competition assay detecting cortisol levels.[1]
  • Enzyme Prep: Use human recombinant 11

    
    -HSD1 microsomes.[1]
    
  • Reaction: Incubate enzyme with Cortisone (200 nM) and NADPH (200

    
    M) in the presence of the test compound (various concentrations) in assay buffer (pH 7.4).
    
  • Incubation: 2 hours at 37°C.

  • Detection: Add anti-cortisol-cryptate (donor) and d2-labeled cortisol (acceptor).[1]

  • Readout: Measure FRET signal. High signal = Low Cortisol (High Inhibition).[1] Low signal = High Cortisol (Low Inhibition).[1]

Quantitative Data Summary
Target ClassPrimary IndicationKey Structural RequirementTypical IC50 Range
11

-HSD1
Diabetes, ObesitySulfonyl linker, bulky hydrophobic R-group3 nM - 50 nM
CA IX / XII Hypoxic TumorsUnsubstituted sulfonamide (

)
0.5 nM - 20 nM
Eg5 (Kinesin) Gastric/Breast CancerThiadiazoline or rigid piperazine core10 nM - 100 nM
TRPV1 Neuropathic Pain4-substituted piperidine/piperazine0.2

M - 4

M
References
  • Piperazine sulfonamides as potent 11

    
    -HSD1 inhibitors. Journal of Medicinal Chemistry.[7]Link[1]
    
  • Discovery of pyridyl sulfonamide 11

    
    -HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters.Link[1]
    
  • Carbonic Anhydrase Inhibitors: Mechanism of Action. StatPearls [Internet].[1]Link[1]

  • Modular Two-Step Route to Sulfondiimidamides (Synthesis Protocol). Journal of the American Chemical Society.Link[1]

  • Advances in the discovery of kinesin spindle protein (Eg5) inhibitors. European Journal of Medicinal Chemistry.[8]Link[1]

Sources

A Technical Guide to the Synthesis of Novel Carbonic Anhydrase Inhibitors from a Benzyl 4-Sulfamoylpiperidine-1-Carboxylate Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical overview for researchers and drug development professionals on the strategic use of the benzyl 4-sulfamoylpiperidine-1-carboxylate scaffold in the synthesis of potent and selective carbonic anhydrase (CA) inhibitors. Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are validated therapeutic targets for cancer treatment.[1][2] This document details the underlying scientific principles, a robust and validated synthetic workflow, and the structure-activity relationships (SAR) that govern the efficacy of inhibitors derived from this privileged core structure. We will explore the rationale behind the molecular design, provide step-by-step experimental protocols, and offer insights grounded in established research to empower the development of next-generation CA inhibitors.

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4][5] This reaction is critical for a multitude of physiological processes, including pH homeostasis, respiration, ion transport, and various biosynthetic reactions.[6][7] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[4][5]

The dysregulation of specific CA isoforms is linked to a range of pathologies, making them compelling drug targets.[7][8] For instance, inhibitors of hCA II and IV are used in the management of glaucoma.[9][10] Of particular interest to modern oncology are the transmembrane isoforms hCA IX and hCA XII, which are overexpressed in many solid tumors.[1][11] Their activity helps cancer cells survive in the hypoxic and acidic tumor microenvironment by regulating intracellular and extracellular pH.[2][12] Consequently, the selective inhibition of these tumor-associated isoforms is a validated strategy for anticancer therapy.[11][13]

The vast majority of clinically relevant CA inhibitors (CAIs) are based on a sulfonamide (-SO₂NH₂) scaffold. This functional group acts as a potent zinc-binding group (ZBG), coordinating to the Zn²⁺ ion in the enzyme's active site in its deprotonated form, thereby disrupting the catalytic cycle.[11] A highly effective strategy in modern CAI design is the "tail approach," where the essential sulfonamide ZBG is attached to a molecular scaffold that is then modified with various chemical moieties (tails).[1] These tails extend into the active site cavity, forming interactions with amino acid residues that differ between isoforms, which is the key to achieving desired selectivity.[1]

This guide focuses on a specific and highly effective scaffold: a piperidine ring connected to a 4-sulfamoylphenyl group, where the piperidine nitrogen is protected by a benzyl carboxylate group. This structure serves as an excellent foundation for applying the "tail approach" to generate potent and selective inhibitors of human carbonic anhydrases.

The Benzyl 4-Sulfamoylpiperidine-1-Carboxylate Scaffold: A Privileged Core

The power of this scaffold lies in the distinct and synergistic roles of its three primary components. Understanding these roles is crucial to appreciating the causality behind the synthetic strategy.

  • The 4-Sulfamoylphenyl Moiety : This is the pharmacophore, the non-negotiable component responsible for the primary inhibitory action. The primary sulfonamide group is the anchor that coordinates with the catalytic zinc ion.[11]

  • The Piperidine Linker : This heterocyclic ring serves as a rigid and well-defined spacer. Its conformational rigidity helps to optimally position the "tail" portion of the inhibitor within the active site, facilitating specific interactions that drive isoform selectivity.[1][12]

  • The Benzyl Carboxylate Protecting Group : In the context of synthesis, this N-Cbz (carboxybenzyl) group serves as a robust protecting group for the piperidine nitrogen. It is stable under many reaction conditions but can be removed if further modification of the piperidine nitrogen is desired. Its presence is foundational to the intermediate, benzyl 4-sulfamoylpiperidine-1-carboxylate.

Below is a diagram illustrating the core chemical scaffold.

Caption: The core benzyl 4-sulfamoylpiperidine-1-carboxylate scaffold.

Synthetic Strategy: From Core Scaffold to Potent Inhibitors

The synthesis of potent CAIs from this scaffold is a logical, multi-step process designed for versatility and diversification. The overarching strategy involves first constructing a key carboxylic acid intermediate, which is then coupled with a variety of amines to generate a library of final candidate inhibitors. This approach allows for the systematic exploration of the "tail" region to optimize potency and selectivity.

Here is a high-level overview of the synthetic workflow.

G A Starting Materials (e.g., Sulfanilamide, Ethyl Piperidine-4-carboxylate) B Step 1: Amide Coupling (Formation of Benzoylpiperidine Core) A->B C Intermediate 1 Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate B->C D Step 2: Saponification (Ester Hydrolysis) C->D E Key Intermediate 2 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid D->E F Step 3: Amide Coupling (Diversification - 'Tail' Addition) E->F H Final Inhibitor Library 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides F->H G Diverse Amine Library (e.g., Benzylamines, Piperazines) G->F I Biological Screening (hCA I, II, IX, XII Inhibition Assays) H->I

Caption: Overall workflow for the synthesis and screening of CA inhibitors.

Part A: Synthesis of the Key Carboxylic Acid Intermediate

Causality: The objective here is to synthesize 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid. This intermediate is the linchpin of the entire strategy. By converting the stable ethyl ester into a reactive carboxylic acid, we create a functional handle for the subsequent introduction of diverse "tail" fragments via standard amide coupling chemistry.

Experimental Protocol: This protocol is a synthesized representation based on established methodologies.[1][14]

Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (3)

  • Reagent Preparation: To a solution of 4-sulfamoylbenzoic acid (1 equiv.) in anhydrous N,N-Dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 equiv.) and Hydroxybenzotriazole (HOBt) (1.1 equiv.). Stir the mixture at room temperature for 20 minutes.

  • Coupling Reaction: Add ethyl piperidine-4-carboxylate (1.1 equiv.) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) to the activated acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester intermediate.

Step 2: Hydrolysis to 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (4)

  • Saponification: Dissolve the purified ethyl ester intermediate (1 equiv.) in a mixture of ethanol (EtOH) and water. Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 5N, 2-3 equiv.).

  • Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for 18-24 hours. Monitor the disappearance of the starting ester by TLC.

  • Acidification and Isolation: Once the reaction is complete, remove the ethanol under vacuum. Cool the remaining aqueous residue in an ice bath and carefully acidify with a strong acid (e.g., 6N HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure carboxylic acid intermediate (4), which can often be used in the next step without further purification.

Part B: Diversification via Amide Coupling – The "Tail Approach"

Causality: This is the crucial diversification step where the structure-activity relationship (SAR) is explored. By coupling the key carboxylic acid intermediate with a library of different primary or secondary amines, a range of "tails" are introduced. The steric and electronic properties of these tails will dictate the binding affinity and selectivity for different CA isoforms.[1][15]

General Experimental Protocol:

  • Acid Activation: In a manner similar to Step 1, dissolve the carboxylic acid intermediate (4) (1 equiv.) in anhydrous DMF and activate it using a coupling agent like EDCI (1.2 equiv.) or HATU (1.2 equiv.).

  • Amine Addition: To the activated acid, add the desired amine (e.g., N-benzylpiperazine or 4-methylbenzylamine) (1.1 equiv.) and a suitable base like DIPEA (2.0 equiv.).

  • Reaction and Workup: Stir the reaction at room temperature for 12-24 hours. Perform an aqueous workup as described previously, extracting the product with an appropriate organic solvent.

  • Purification and Validation: Purify the final compound by flash chromatography or recrystallization. The structure and purity of each final inhibitor must be validated through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

Structure-Activity Relationship (SAR) Data:

The choice of amine in the final coupling step has a profound impact on the inhibitory profile of the resulting compound. The following table summarizes inhibition data (Kᵢ in nM) for a selection of derivatives against key hCA isoforms, demonstrating the practical outcomes of the "tail approach".[1]

CompoundTail MoietyhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
6 4-Methoxyphenylpiperazine7.93.70.915.6
11 Benzylpiperazine38.422.18.324.5
14 Benzylamine265.4125.745.33.6
15 2-Methylbenzylamine189.689.426.56.9
16 4-Methylbenzylamine311.2158.366.880.1
AAZ *(Standard Inhibitor)25012255.7

Data for Acetazolamide (AAZ) is provided for reference.

Analysis: The data clearly shows that small changes to the tail result in significant shifts in potency and selectivity. For instance, compound 6 , with a 4-methoxyphenylpiperazine tail, is a sub-nanomolar inhibitor of the cancer-related hCA IX, whereas compound 14 , with a simple benzylamine tail, shows strong selectivity for hCA XII.[1]

Mechanism of Action and Structural Insights

The inhibitory activity of the synthesized 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides is driven by the fundamental interaction between the sulfonamide group and the active site zinc ion.

Caption: Simplified binding mode of a sulfonamide inhibitor in the CA active site.

Authoritative Grounding: The sulfonamide moiety binds to the Zn²⁺ ion as an anion, displacing the catalytic water/hydroxide molecule.[16] Molecular docking and X-ray crystallography studies have confirmed this binding mode.[1][17][15] The selectivity observed between isoforms, such as the high affinity of certain derivatives for hCA IX and XII, arises from specific hydrogen bonds and hydrophobic interactions between the inhibitor's "tail" and non-conserved amino acid residues at the rim of the active site cavity.[1][15][16] For example, the high selectivity of compound 11 for tumor-associated isoforms is attributed to favorable interactions within the hCA IX and XII active sites that are not possible in hCA I and II.[1][15]

Conclusion and Future Directions

The benzyl 4-sulfamoylpiperidine-1-carboxylate framework represents a highly productive and synthetically accessible starting point for the development of novel carbonic anhydrase inhibitors. The clear distinction between the zinc-binding head, the rigid linker, and the customizable tail makes it an ideal system for applying the principles of rational drug design. The protocols and SAR data presented herein provide a solid foundation for researchers to build upon.

Future work in this area could involve:

  • Expanding the Amine Library: Synthesizing and screening derivatives with novel, more complex, or fragment-based tail structures to further probe the active site topology of different isoforms.

  • Scaffold Hopping: Replacing the piperidine ring with other heterocyclic systems to alter the rigidity and vectoral projection of the tail group.

  • Targeting Other Isoforms: Applying the same synthetic logic to develop selective inhibitors for other therapeutically relevant CA isoforms, such as those implicated in neurological disorders or metabolic diseases.[10]

By leveraging the robust synthetic chemistry and clear SAR landscape of this scaffold, the scientific community can continue to advance the development of highly selective and potent carbonic anhydrase inhibitors for a range of therapeutic applications.

References

  • Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4), 470–477. [Link][1][15][18]

  • Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. [Link][2]

  • Di Cesare Mannelli, L., et al. (2020). A series of novel sulfonyl semicarbazides 5–13 was designed, synthesized, and evaluated for human carbonic anhydrase (hCA) inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 184-190. [Link][3]

  • Ghorab, M. M., et al. (2024). Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Journal of Medicinal Chemistry. [Link][19]

  • Ghorab, M. M., et al. (2024). Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. PMC. [Link][4]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6346–6369. [Link][9]

  • Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ResearchGate. [Link][12]

  • Lozeau, C., Hill, B., & Bushnell, E. (2023). Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. Brandon University. [Link][20]

  • Ahuja, S., et al. (2021). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Journals. [Link][11]

  • Pontecorvi, V., et al. (2025). Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing. [Link]

  • Synthetic carbonic anhydrase inhibitors. ResearchGate. [Link][21]

  • De Simone, G., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link][5]

  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link][16]

  • Moi, D., et al. (2024). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link][14]

  • Iskes, C. C., et al. (2014). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 553-558. [Link][6]

  • Pontecorvi, V., et al. (2025). Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing. [Link][7]

  • Eldehna, W. M., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. ResearchGate. [Link][13]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. [Link][8]

  • Angeli, A., et al. (2022). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 237-246. [Link][10]

  • Nocentini, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 44(23), 9676-9684. [Link][17]

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for Benzyl 4-Sulfamoylpiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 878388-35-3) is a highly versatile building block utilized in the development of sulfonamide-containing therapeutics, including cytokine release inhibitory drugs (CRIDs) and PROTACs targeting protein degradation[1][2]. The structural core features a piperidine ring substituted with a primary sulfonamide at the equatorial C4 position and a carboxybenzyl (Cbz) protecting group at the N1 position[3][4].

Strategic Selection of the Cbz Group: The Cbz group is strategically chosen for secondary amine protection because it is highly stable to the basic, nucleophilic conditions required for sulfonamide formation[5]. Furthermore, it provides orthogonal deprotection capabilities. Once the sulfonamide is installed and the molecule is further elaborated, the Cbz group can be cleanly and quantitatively cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) under mild conditions, leaving the sulfonamide moiety completely intact[1][5].

Mechanistic Pathway & Reaction Design

The most efficient, regioselective, and scalable route to synthesize benzyl 4-sulfamoylpiperidine-1-carboxylate is the direct ammonolysis of commercially available benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS: 287953-54-2)[6][7].

Causality Behind Experimental Choices:

  • Dual-Role Reagent: Ammonia (NH₃) serves a dual purpose in this reaction. The first equivalent acts as a nucleophile, attacking the highly electrophilic sulfonyl sulfur and displacing the chloride ion. A second equivalent acts as a Brønsted base to scavenge the generated hydrochloric acid (HCl) byproduct, precipitating as ammonium chloride (NH₄Cl).

  • Temperature Control (0 °C): Sulfonyl chlorides are moisture-sensitive and can undergo competitive hydrolysis to form sulfonic acids. Conducting the reaction at strictly 0 °C suppresses this hydrolysis, controls the exothermic nature of the nucleophilic attack, and minimizes unwanted side reactions such as sulfonamide dimerization[6].

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 1.57 mmol scale synthesis. This self-contained ratio can be linearly scaled up for process chemistry applications.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate Starting Material317.791.0500 mg (1.57 mmol)
Ammonia (NH₃) gas Nucleophile / Base17.03ExcessBubbled (10 min)
Tetrahydrofuran (THF) Reaction Solvent72.11Solvent10 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11Solvent50 mL
Deionized Water (H₂O) Aqueous Wash18.02Wash50 mL
Saturated NaCl (Brine) Aqueous Wash58.44Wash50 mL
Sodium Sulfate (Na₂SO₄) Drying Agent142.04DesiccantAs needed

Experimental Workflow Visualization

SynthesisWorkflow SM Starting Material Benzyl 4-(chlorosulfonyl) piperidine-1-carboxylate Reagent Ammonolysis NH3 (gas), THF, 0 °C SM->Reagent Workup Workup & Extraction EtOAc / H2O / Brine Reagent->Workup Product Target Product Benzyl 4-sulfamoylpiperidine -1-carboxylate Workup->Product Yield > 85%

Fig 1: Synthetic workflow for benzyl 4-sulfamoylpiperidine-1-carboxylate via ammonolysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (e.g., precipitation of salts) serve as in-process indicators of reaction progress.

Phase 1: Reaction Setup and Ammonolysis
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Nitrogen or Argon) to exclude ambient moisture.

  • Dissolution: Dissolve 500 mg (1.57 mmol) of benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate in 10 mL of anhydrous Tetrahydrofuran (THF)[6].

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 5 minutes.

    • Causality: Low temperature prevents the thermal degradation of the sulfonyl chloride and controls the exothermic substitution reaction.

  • Ammonia Introduction: Introduce anhydrous NH₃ gas into the solution via a subsurface bubbling tube for exactly 10 minutes[6].

    • Validation Checkpoint: A dense white precipitate (NH₄Cl) will rapidly form in the flask, visually confirming that the nucleophilic substitution is occurring and the HCl byproduct is being neutralized.

  • Completion: Remove the bubbling tube and let the reaction stir at 0 °C for an additional 15 minutes to ensure complete consumption of the starting material.

Phase 2: Workup and Isolation
  • Concentration: Remove the THF solvent under reduced pressure using a rotary evaporator[6].

    • Causality: Removing the water-miscible THF prevents the target product from being pulled into the aqueous phase during the subsequent liquid-liquid extraction.

  • Reconstitution: Dissolve the resulting crude residue (a mixture of the target product and NH₄Cl salts) in 50 mL of Ethyl Acetate (EtOAc)[6].

  • Aqueous Washing:

    • Transfer the EtOAc solution to a separatory funnel.

    • Wash the organic layer with 50 mL of deionized water to solubilize and remove the inorganic NH₄Cl salts[6].

    • Wash the organic layer with 50 mL of saturated aqueous NaCl (brine)[6]. Causality: Brine pre-dries the organic phase by drawing out dissolved water and reduces the likelihood of emulsion formation.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl and let sit for 10 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield benzyl 4-sulfamoylpiperidine-1-carboxylate as a stable solid[4].

Phase 3: Downstream Application Note (Orthogonal Deprotection)

When the Cbz group is no longer required for downstream synthesis, it can be seamlessly removed. Dissolve the intermediate in Methanol (MeOH), add 10 wt% Palladium on Carbon (Pd/C), and stir the suspension under a Hydrogen atmosphere (e.g., 50 psi) at 25 °C for 30 hours. Subsequent filtration through Celite and concentration will yield the free piperidine-4-sulfonamide[1].

References

  • Google Patents. "CN113056455A - Isoxazole carboxamide compound and its use." (Details the primary ammonolysis protocol via NH₃ bubbling). Link

  • Google Patents. "US11465992B2 - Sulfonamide carboxamide compounds." (Details the downstream Pd/C deprotection workflow). Link

  • PubChem. "Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C13H16ClNO4S." (Precursor chemical and physical properties). Link

  • Creative Peptides. "Protecting Groups in Peptide Synthesis: A Detailed Guide." (Mechanistic stability of the Cbz protecting group). Link

  • Sigma-Aldrich. "Benzyl 4-sulfamoylpiperidine-1-carboxylate | 878388-35-3." (Target compound characterization and physical form). Link

Sources

Application Notes and Protocols: Benzyl 4-Sulfamoylpiperidine-1-carboxylate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Benzyl 4-sulfamoylpiperidine-1-carboxylate is a key intermediate in organic synthesis, particularly valued in the realm of medicinal chemistry and drug discovery. The molecule incorporates a piperidine ring, a common scaffold in many pharmaceuticals, functionalized with a sulfonamide group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom. The sulfonamide moiety is a well-established pharmacophore, notably present in a wide range of carbonic anhydrase inhibitors.[1][2][3] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4][5]

The Cbz group provides robust protection of the piperidine nitrogen, allowing for selective transformations at other positions of the molecule. Its removal under specific conditions, typically catalytic hydrogenation, cleanly liberates the secondary amine, which can then be further functionalized.[6][7] This strategic protection and deprotection make benzyl 4-sulfamoylpiperidine-1-carboxylate a valuable building block for the synthesis of complex, biologically active molecules. This guide provides detailed protocols for the synthesis of this important intermediate and its application in multi-step organic synthesis.

Synthesis of Benzyl 4-Sulfamoylpiperidine-1-carboxylate: A Multi-Step Approach

The synthesis of benzyl 4-sulfamoylpiperidine-1-carboxylate is not a trivial one-step process but can be reliably achieved through a logical sequence of reactions. A plausible and efficient route involves the initial synthesis of the key intermediate, 4-sulfamoylpiperidine, followed by the N-protection with a benzyloxycarbonyl group.

Part 1: Synthesis of 4-Sulfamoylpiperidine Hydrochloride (Key Intermediate)

The synthesis of 4-sulfamoylpiperidine can be approached from commercially available starting materials such as 4-aminopiperidine derivatives. A common strategy involves the reaction of a suitable amine with a sulfonylating agent. For the purpose of this protocol, we will outline a conceptual pathway starting from a protected 4-aminopiperidine.

Protocol 1: Synthesis of 4-Sulfamoylpiperidine Hydrochloride

Materials:

  • N-Boc-4-aminopiperidine

  • Sulfuryl chloride (SO₂Cl₂)

  • Ammonia (aqueous solution, e.g., 28%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Diethyl ether

  • Methanol

Procedure:

  • Sulfonylation: Dissolve N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath. To this stirred solution, add sulfuryl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-(chlorosulfonyl)piperidine.

  • Amination: Dissolve the crude N-Boc-4-(chlorosulfonyl)piperidine in a suitable solvent like THF or DCM and cool to 0 °C. Add an excess of concentrated aqueous ammonia solution dropwise. Stir the reaction mixture vigorously at room temperature overnight.

  • Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-sulfamoylpiperidine. Purify the crude product by silica gel column chromatography.

  • Deprotection: Dissolve the purified N-Boc-4-sulfamoylpiperidine in methanol and add a solution of HCl in diethyl ether or dioxane. Stir the mixture at room temperature for 2-4 hours. The product, 4-sulfamoylpiperidine hydrochloride, will precipitate out of the solution.

  • Isolation of the Intermediate: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-sulfamoylpiperidine hydrochloride as a white solid.

Part 2: N-Protection to Yield Benzyl 4-Sulfamoylpiperidine-1-carboxylate

With the key intermediate in hand, the final step is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in organic synthesis, typically achieved by reacting the amine with benzyl chloroformate under basic conditions.[8][9][10]

Protocol 2: Synthesis of Benzyl 4-Sulfamoylpiperidine-1-carboxylate

Materials:

  • 4-Sulfamoylpiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)[9]

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred suspension of 4-sulfamoylpiperidine hydrochloride (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio), add sodium bicarbonate (2.5 eq) at 0 °C.

  • Addition of Cbz-Cl: To this mixture, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains at 0 °C.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford benzyl 4-sulfamoylpiperidine-1-carboxylate as a white solid.

Application in Multi-Step Synthesis: A Gateway to Carbonic Anhydrase Inhibitors

The primary utility of benzyl 4-sulfamoylpiperidine-1-carboxylate lies in its role as a versatile intermediate. The Cbz group can be selectively removed to unmask the piperidine nitrogen, which can then participate in a variety of coupling reactions to build more complex molecules. A prominent application is in the synthesis of carbonic anhydrase inhibitors.[1][2]

Deprotection of the Cbz Group

The removal of the benzyloxycarbonyl (Cbz) protecting group is a critical step to enable further functionalization of the piperidine nitrogen. The most common and effective method for this transformation is catalytic hydrogenation.[6][7][12]

Protocol 3: N-Deprotection via Catalytic Hydrogenation

Materials:

  • Benzyl 4-sulfamoylpiperidine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyl 4-sulfamoylpiperidine-1-carboxylate (1.0 eq) in methanol. To this solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected 4-sulfamoylpiperidine, which can be used directly in the next step or further purified if necessary.

Illustrative Application: Synthesis of a Carbonic Anhydrase Inhibitor Analog

The deprotected 4-sulfamoylpiperidine is a valuable synthon for creating libraries of potential carbonic anhydrase inhibitors. The free secondary amine can be acylated, alkylated, or used in other coupling reactions to introduce diverse "tail" fragments, which can modulate the inhibitory activity and selectivity against different carbonic anhydrase isoforms.

The following is a representative workflow for the synthesis of a hypothetical carbonic anhydrase inhibitor analog, building upon the deprotected 4-sulfamoylpiperidine.

G cluster_synthesis Synthetic Workflow A Benzyl 4-sulfamoylpiperidine- 1-carboxylate B 4-Sulfamoylpiperidine (Deprotected Intermediate) A->B  H₂, Pd/C (Deprotection) D Target Carbonic Anhydrase Inhibitor Analog B->D  Amide Coupling (e.g., EDC, HOBt) C Carboxylic Acid (R-COOH) C->D

Caption: Synthetic workflow for a carbonic anhydrase inhibitor analog.

Protocol 4: Synthesis of a 1-Acyl-4-sulfamoylpiperidine Analog

Materials:

  • 4-Sulfamoylpiperidine (from Protocol 3)

  • A desired carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Coupling: To the pre-activated mixture, add a solution of 4-sulfamoylpiperidine (1.0 eq) in anhydrous DMF, followed by DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Final Product: Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 1-acyl-4-sulfamoylpiperidine analog.

Data Presentation

CompoundStarting Material(s)Key ReagentsTypical Yield (%)
4-Sulfamoylpiperidine HydrochlorideN-Boc-4-aminopiperidineSO₂Cl₂, NH₃, HCl60-70 (over 3 steps)
Benzyl 4-sulfamoylpiperidine-1-carboxylate4-Sulfamoylpiperidine HClBenzyl chloroformate, NaHCO₃80-90
4-SulfamoylpiperidineBenzyl 4-sulfamoylpiperidine-1-carboxylateH₂, Pd/C>95
1-Acyl-4-sulfamoylpiperidine Analog4-Sulfamoylpiperidine, Carboxylic acidEDCI, HOBt70-85

Conclusion

Benzyl 4-sulfamoylpiperidine-1-carboxylate is a strategically designed intermediate that facilitates the synthesis of complex molecules, particularly those with therapeutic potential as carbonic anhydrase inhibitors. The protocols outlined in this guide provide a comprehensive framework for its synthesis and subsequent utilization in multi-step organic synthesis. The ability to unmask the piperidine nitrogen via a clean and efficient deprotection step makes this compound a valuable asset for medicinal chemists and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

References

  • Angeli, A., et al. (2021). Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 225, 113800. [Link]

  • Galdiero, M. R., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5488. [Link]

  • D'Ascenzio, M., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wojciechowski, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1572. [Link]

  • Bruzda, K., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 939-953. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Elamin, B., et al. (1982). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 47(19), 3765-3767. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Mori, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Organic Process Research & Development, 23(11), 2465-2471. [Link]

  • ResearchGate. (2024). Deprotection of benzyl groups. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Van der Veken, P., et al. (2006). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Bioorganic & Medicinal Chemistry Letters, 16(18), 4795-4799. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • Wang, Y., et al. (2011). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o637. [Link]

  • Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). CARBOBENZOXY CHLORIDE AND DERIVATIVES. Organic Syntheses, 23, 13. [Link]

  • Bobbitt, J. M., et al. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the Oxidation of Geraniol to Geranial (Bobbitt's Salt). Organic Syntheses, 90, 215. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Deoxygenative Cross-Electrophile Coupling of Benzyl Chloroformates with Aryl Iodides. [Link]

  • Lulin, S., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

  • Li, Y., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(11), 17610-17620. [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Wang, Z., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Medicinal Chemistry, 25(22), 2535-2569. [Link]

Sources

Application Note: Deprotection of Benzyl Carbamate in Benzyl 4-Sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Purpose: To provide field-proven, mechanistically grounded protocols for the removal of the carboxybenzyl (Cbz) protecting group from a sulfamoyl-bearing piperidine scaffold.

Executive Summary

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, prized for its orthogonality to base-labile groups (like Fmoc) and acid-labile groups (like Boc)[1]. However, the deprotection of benzyl 4-sulfamoylpiperidine-1-carboxylate to yield 4-piperidinesulfonamide presents unique chemo-mechanical challenges. The presence of the primary sulfonamide (-SO


NH

) moiety significantly alters the thermodynamic landscape of standard catalytic hydrogenolysis, demanding specific adaptations to standard protocols to ensure high conversion rates and product purity.

This application note details the causality behind these challenges and provides two validated, step-by-step methodologies for successful Cbz removal: a high-pressure catalytic hydrogenolysis approach and a metal-free acidic cleavage alternative.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of Sulfamoyl Coordination

Standard Cbz deprotection utilizes 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) at room temperature[2]. However, applying these baseline conditions to benzyl 4-sulfamoylpiperidine-1-carboxylate often results in sluggish kinetics and incomplete conversion.

The Causality: The sulfamoyl group (-SO


NH

) possesses lone pairs on both the nitrogen and oxygen atoms. While it is not a severe catalyst poison like a free thiol or thioether, it is capable of weak, competitive coordination with the active palladium surface. This competitive adsorption physically blocks the active sites required for the activation of H

and the adsorption of the benzyl aromatic ring. Consequently, the turnover frequency (TOF) of the catalyst drops significantly.
Engineered Solutions

To overcome this thermodynamic barrier, two distinct chemical strategies are employed:

  • High-Pressure Hydrogenolysis: By increasing the hydrogen pressure to 50 psi and extending the reaction time (up to 30 hours), the concentration of dissolved H

    
     in the solvent increases, shifting the equilibrium to favor H
    
    
    
    activation over sulfamoyl coordination[3].
  • Orthogonal Acidic Cleavage: To bypass metal catalysis entirely, strong acids (e.g., HBr in acetic acid) can be used. The acid protonates the carbamate carbonyl, rendering the benzyl carbon highly susceptible to nucleophilic attack by the bromide ion. This liberates benzyl bromide and a carbamic acid intermediate, which spontaneously decarboxylates[1].

Mechanism Substrate Benzyl 4-sulfamoylpiperidine -1-carboxylate Pd_Surface Adsorption onto Pd/C (Competitive -SO2NH2 coordination) Substrate->Pd_Surface Cleavage Hydrogenolytic Cleavage of Benzyl C-O Bond Pd_Surface->Cleavage Hydrogen H2 Activation Hydrogen->Pd_Surface Intermediate Carbamic Acid Intermediate + Toluene Cleavage->Intermediate Decarboxylation Spontaneous Decarboxylation (- CO2) Intermediate->Decarboxylation Product 4-Piperidinesulfonamide (Target Amine) Decarboxylation->Product

Mechanistic pathway of Pd-catalyzed Cbz hydrogenolysis and spontaneous decarboxylation.

Comparative Data for Deprotection Strategies

The following table summarizes the quantitative and qualitative metrics for selecting the appropriate deprotection route based on your laboratory's capabilities and the substrate's downstream requirements.

Reaction ParameterMethod A: High-Pressure HydrogenolysisMethod B: Acid-Mediated Cleavage
Reagents 10% Pd/C, H

gas
33% HBr in Acetic Acid
Standard Conditions 50 psi, Methanol, 25°C, 30 h[3]Atmospheric, 25°C, 2–4 h
Typical Yield Moderate (11% – 45%)[3]High (>85%)
Byproducts Toluene, CO

(Volatile)
Benzyl bromide, CO

Product Form Free base amineHydrobromide (HBr) salt
Primary Advantage Neutral pH; no aqueous workup required.Rapid; immune to catalyst poisoning.
Primary Limitation Requires pressure reactor; slow kinetics.Harsh acidity; requires basic neutralization.

Experimental Workflows & Visualizations

Workflow Start 1. Preparation Dissolve in MeOH Catalyst 2. Catalyst Add 10% Pd/C Start->Catalyst Reaction 3. Hydrogenation 50 psi H2, 30h Catalyst->Reaction Filtration 4. Filtration Celite Pad Reaction->Filtration Isolation 5. Isolation Trituration Filtration->Isolation

Step-by-step experimental workflow for the catalytic hydrogenolysis of the Cbz group.

Detailed Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenolysis

This method is ideal when the target compound must be isolated as a free base and the laboratory is equipped with a Parr shaker or equivalent pressure reactor[3].

Self-Validating System Check: Because the highly polar 4-piperidinesulfonamide product streaks heavily on standard normal-phase silica TLC plates, reaction progress must be monitored via LC-MS to prevent premature termination.

  • Substrate Preparation: To a high-pressure reaction vessel, add benzyl 4-sulfamoylpiperidine-1-carboxylate (1.0 equivalent, e.g., 21 g, 70.39 mmol) and dissolve in anhydrous Methanol (MeOH) (approx. 200 mL)[3].

  • Inert Atmosphere Purge: Seal the vessel and purge the solution by bubbling Nitrogen (N

    
    ) or Argon gas through the mixture for 10 minutes. Causality: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and atmospheric oxygen. Purging prevents spontaneous combustion[2].
    
  • Catalyst Addition: Carefully add 10 wt% Palladium on activated carbon (Pd/C) (approx. 20% by weight of the substrate, e.g., 4 g) under a continuous stream of nitrogen[3].

  • Hydrogenation: Degas the suspension in vacuo and purge with Hydrogen (H

    
    ) gas three times. Pressurize the vessel to 50 psi with H
    
    
    
    . Stir the mixture vigorously at 25°C for 30 hours[3].
  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional MeOH (3 × 50 mL). Caution: Do not allow the Pd/C filter cake to dry out completely, as it remains a fire hazard.

  • Isolation: Concentrate the combined filtrate in vacuo. Triturate the resulting residue with Ethyl Acetate (EtOAc) to precipitate the deprotected 4-piperidinesulfonamide as a white solid. Collect via vacuum filtration and dry under high vacuum.

Protocol B: Acid-Mediated Cleavage (Metal-Free Alternative)

This method is recommended if high-pressure equipment is unavailable or if maximum yield is prioritized over maintaining a neutral pH[1].

Self-Validating System Check: The reaction provides a visual cue; the evolution of CO


 gas bubbles will cease when the carbamic acid intermediate has fully decomposed. Furthermore, the product often precipitates directly out of the solvent as an HBr salt.
  • Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a venting needle.

  • Reaction: Dissolve benzyl 4-sulfamoylpiperidine-1-carboxylate (1.0 equivalent) in a commercial solution of 33% Hydrogen Bromide (HBr) in Acetic Acid (approx. 5 mL per gram of substrate).

  • Stirring: Stir the mixture at room temperature (25°C). The reaction will turn slightly yellow, and effervescence (CO

    
     release) will be observed. Continue stirring for 2 to 4 hours until gas evolution ceases and LC-MS confirms the disappearance of the starting material.
    
  • Precipitation: Slowly pour the reaction mixture into cold diethyl ether (approx. 10 volumes relative to acetic acid). The 4-piperidinesulfonamide hydrobromide salt will precipitate as a dense white solid.

  • Isolation & Neutralization: Filter the solid and wash extensively with diethyl ether to remove residual benzyl bromide and acetic acid. To obtain the free base, dissolve the salt in a minimum amount of water, adjust the pH to 9–10 using 1M NaOH, and extract with a polar organic solvent (e.g., 10% isopropanol in chloroform), followed by concentration in vacuo.

References

1.3 2.2 3.1

Sources

analytical methods for benzyl 4-sulfamoylpiperidine-1-carboxylate characterization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Comprehensive Analytical Characterization of Benzyl 4-Sulfamoylpiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

Benzyl 4-sulfamoylpiperidine-1-carboxylate is a molecule of significant interest within contemporary drug discovery and development, belonging to a class of sulfonamide-containing heterocyclic compounds. The structural motifs present—a sulfonamide group, a piperidine core, and a benzyl carbamate—are prevalent in a variety of pharmacologically active agents, including inhibitors of carbonic anhydrase and other enzymes.[1][2] As with any potential therapeutic candidate or key intermediate, a rigorous and comprehensive analytical characterization is paramount. This ensures the identity, purity, and stability of the compound, which are critical prerequisites for its advancement through the development pipeline and for ensuring its quality and safety.

This document provides a detailed guide to the analytical methodologies for the thorough characterization of benzyl 4-sulfamoylpiperidine-1-carboxylate. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but also the scientific rationale behind the selection of specific techniques and experimental parameters. The methods described herein are designed to be self-validating and are grounded in established analytical principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of benzyl 4-sulfamoylpiperidine-1-carboxylate is essential for method development. The key properties are summarized in the table below.

PropertyValueSource
Chemical Structure
Molecular Formula C13H18N2O4S
Molecular Weight 298.36 g/mol
CAS Number 878388-35-3
Physical Form Solid
Purity (Typical) ≥95%
InChI Key UWHWFKKNOBFVRC-UHFFFAOYSA-N

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of benzyl 4-sulfamoylpiperidine-1-carboxylate and for quantifying its concentration (assay). High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for routine purity testing and assay, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for mass confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of the Method: Reverse-phase HPLC (RP-HPLC) is the method of choice for this analysis. The non-polar nature of the benzyl and piperidine moieties allows for strong retention on a non-polar stationary phase (like C18), while a polar mobile phase is used for elution. A gradient elution, where the proportion of organic solvent is increased over time, is optimal for separating the main compound from both more polar and less polar impurities. UV detection is suitable due to the presence of the aromatic benzyl group, which acts as a chromophore.

Experimental Protocol:

  • Instrumentation:

    • HPLC System with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. An Agilent 1260 HPLC System or equivalent is suitable.[3]

  • Reagents and Materials:

    • Benzyl 4-sulfamoylpiperidine-1-carboxylate reference standard

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), analytical grade

    • Deionized water (18.2 MΩ·cm)

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Phenomenex Kinetex C18 (4.6 x 50 mm, 2.6 µm) or equivalentProvides excellent efficiency and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ensures ionization consistency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains consistent retention times and improves reproducibility.
Detection Wavelength 214 nm and 254 nm214 nm provides general peptide/amide bond detection, while 254 nm is characteristic of the aromatic ring. Monitoring multiple wavelengths helps in impurity detection.
Injection Volume 5 µL
Gradient Program Time (min)%B
0.010
8.090
10.090
10.110
12.010
  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Prepare test samples similarly.

  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Quantify the compound by comparing the peak area of the sample to that of a reference standard of known concentration.

HPLC Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Inject Inject 5 µL Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (214/254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity / Assay Integrate->Calculate

Caption: A typical workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of the Method: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. This technique is crucial for confirming the molecular weight of the target compound and for identifying unknown impurities or degradation products by their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules.

Experimental Protocol:

  • Instrumentation:

    • An LC-MS system, such as an Agilent Triple Quadrupole LC/MS (G6470A) or a Thermo Q-Exactive Orbitrap, equipped with an ESI source.[4]

  • Reagents and Materials:

    • Same as for HPLC-UV, but using LC-MS grade solvents and additives is highly recommended.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
LC System Same as HPLC-UV methodThe same chromatographic separation can be used, ensuring correlation between UV and MS data.
Mass Spectrometer Quadrupole or OrbitrapQuadrupole is excellent for targeted quantification (SIM/MRM), while Orbitrap provides high-resolution accurate mass (HRAM) for confident identification.
Ionization Mode ESI Positive (+)The piperidine nitrogen is basic and readily protonated to form [M+H]+ ions.
Scan Range m/z 100 - 800This range will cover the parent ion (m/z 299.1) and potential dimers or fragments.
Capillary Voltage 3.5 - 4.0 kVStandard range for ESI.
Gas Temperature 300 - 350°CTo aid in desolvation.
  • Sample Preparation:

    • Prepare samples as for HPLC-UV analysis, but at a lower concentration (e.g., 1-10 µg/mL) to avoid detector saturation.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]+ ion (m/z 299.1009 for C13H19N2O4S+).

    • Confirm the molecular weight of the main peak.

    • Examine the total ion chromatogram (TIC) for other peaks and analyze their mass spectra to tentatively identify impurities.

LC-MS Workflow Diagram:

LCMS_Workflow cluster_output Outputs SamplePrep Sample Preparation (1-10 µg/mL) LC_Sep LC Separation (C18 Column) SamplePrep->LC_Sep Ionization Electrospray Ionization (ESI+) LC_Sep->Ionization Mass_Analysis Mass Analysis (m/z 100-800) Ionization->Mass_Analysis Data_Processing Data Processing & Interpretation Mass_Analysis->Data_Processing MW_Confirm Molecular Weight Confirmation Data_Processing->MW_Confirm Impurity_ID Impurity Identification Data_Processing->Impurity_ID Forced_Degradation cluster_stress Stress Conditions cluster_outcome Outcomes API_Solution API Solution (1 mg/mL) Acid Acid (HCl) API_Solution->Acid Base Base (NaOH) API_Solution->Base Oxidation Oxidation (H2O2) API_Solution->Oxidation Thermal Thermal (Heat) API_Solution->Thermal Photo Photolytic (Light) API_Solution->Photo Analysis HPLC & LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method_Validation Validate Stability-Indicating Method Analysis->Method_Validation

Caption: Workflow for forced degradation studies.

References

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS. Available from: [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available from: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available from: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. Available from: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. Available from: [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism - PubMed. Available from: [Link]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - MedCrave online. Available from: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC. Available from: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. Available from: [Link]

  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC. Available from: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Available from: [Link]

  • Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Available from: [Link]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - ResearchGate. Available from: [Link]

  • Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues - ResearchGate. Available from: [Link]

  • Thermal analysis of pharmaceutical compounds - Semantic Scholar. Available from: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. Available from: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. Available from: [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC. Available from: [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS - SciTePress. Available from: [Link]

  • benzyl 4-formylpiperidine-1-carboxylate - Pipzine Chemicals. Available from: [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange | ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study - MDPI. Available from: [Link]

  • N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347 - PubChem. Available from: [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - Rsc.org. Available from: [Link]

  • Selected 1H NMR region showing the benzyl alcohol signals found on the... - ResearchGate. Available from: [Link]

Sources

Application Note: Orthogonal Purity Assessment of Benzyl 4-sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Compound: Benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 878388-35-3)

Scientific Rationale & Analytical Strategy

Benzyl 4-sulfamoylpiperidine-1-carboxylate (also known as Cbz-4-sulfamoylpiperidine) is a critical intermediate in the synthesis of sulfonamide-based therapeutics. Because impurities in early-stage intermediates can propagate through synthetic pathways and compromise the safety of the final Active Pharmaceutical Ingredient (API), rigorous purity determination is paramount.

Historically, purity has been assessed using solely chromatographic methods. However, relying on a single technique introduces blind spots—chromatography cannot quantify species that lack a chromophore, and relative peak area normalization often overestimates purity due to differing response factors. To establish a highly authoritative, self-validating analytical system, we employ an orthogonal strategy combining High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR).

This dual-method approach aligns with the latest1[1] guidelines for lifecycle management, and the2[2] framework, which recognizes qNMR as a primary ratio method capable of yielding metrologically traceable results without the need for an identical reference standard.

G Start Benzyl 4-sulfamoylpiperidine-1-carboxylate Split Orthogonal Purity Assessment Start->Split HPLC HPLC-UV Analysis (Impurity Profiling) Split->HPLC qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Split->qNMR Validation ICH Q2(R2) & USP <761> Compliance HPLC->Validation qNMR->Validation Report Validated Certificate of Analysis Validation->Report

Workflow for orthogonal purity assessment combining HPLC-UV and 1H-qNMR.

HPLC-UV Method Development: Causality & Protocol

Causality Behind Chromatographic Choices

Benzyl 4-sulfamoylpiperidine-1-carboxylate contains a non-polar benzyl carbamate (Cbz) protecting group and a polar, slightly acidic sulfamoyl (


) moiety.
  • Stationary Phase: An end-capped C18 column is selected to provide strong hydrophobic retention for the benzyl group while minimizing secondary interactions between the basic piperidine nitrogen (if deprotected) and residual silanols.

  • Mobile Phase: Sulfonamides are prone to peak tailing and retention time shifts if their ionization state is not strictly controlled. The addition of 0.1% Trifluoroacetic acid (TFA) to the aqueous phase ensures the sulfamoyl group remains fully protonated, yielding sharp, symmetrical peaks.

  • Detection: UV detection at 214 nm captures the strong

    
     transitions of the aromatic ring, providing maximum sensitivity for trace organic impurities.
    
Step-by-Step HPLC Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: LC-MS grade Acetonitrile (ACN) containing 0.1% TFA.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent of Water:ACN (50:50, v/v) to yield a 1.0 mg/mL solution.

Step 3: System Suitability Testing (SST)

  • Inject a blank (diluent) to confirm baseline stability.

  • Inject a standard solution (1.0 mg/mL) six consecutive times. The method is self-validating for the run if the Relative Standard Deviation (RSD) of the peak area is

    
    , the tailing factor (
    
    
    
    ) is
    
    
    , and theoretical plates (
    
    
    ) are
    
    
    .

Step 4: Gradient Execution Execute the analysis using the gradient program outlined in Table 1.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0

Table 1: HPLC Gradient Program. Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm); Column Temp: 30°C; Injection Volume: 10 µL.

ICH Q2(R2) Validation Parameters

To ensure the method is fit for its intended purpose, it must be validated against 3[3].

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, sample, and known degradation products.No interference at the retention time of the main peak. Resolution (

) > 2.0.
Linearity 5 concentration levels (50% to 150% of nominal).Correlation coefficient (

)

.
Precision (Repeatability) 6 independent sample preparations at 100% conc.RSD of assay

.
Robustness Deliberate variations in flow rate (

mL/min) and temp (

°C).
System suitability criteria met under all conditions.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria.

1H-qNMR Method Development: Causality & Protocol

Causality Behind qNMR Choices

While HPLC provides relative purity, 4[4] to determine the absolute mass fraction of the compound.

  • Solvent Selection: DMSO-

    
     is selected because it fully dissolves the polar sulfamoyl group and shifts the residual water peak away from the analyte's target signals.
    
  • Internal Standard (IS) Selection: Maleic acid (NIST SRM, purity 99.9%) is the optimal IS. It produces a sharp, distinct singlet at

    
     6.26 ppm (2H). This region is entirely devoid of Benzyl 4-sulfamoylpiperidine-1-carboxylate signals (aromatic protons at 
    
    
    
    ~7.35 ppm, benzyl
    
    
    at
    
    
    5.10 ppm, and sulfamoyl
    
    
    at
    
    
    ~6.75 ppm).
  • Target Quantitation Peak: The benzyl

    
     singlet at 
    
    
    
    5.10 ppm (
    
    
    ) is chosen for integration as it is isolated, sharp, and unaffected by potential proton exchange (unlike the
    
    
    group).

G Weigh Gravimetric Prep (Analyte + IS) T1 T1 Relaxation Measurement Weigh->T1 DMSO-d6 Acq Data Acquisition (D1 ≥ 5×T1) T1->Acq Set Delay Process Phase & Baseline Correction Acq->Process FID Quant Integration & Purity Calc Process->Quant Spectra

Self-validating qNMR protocol ensuring complete relaxation and accurate quantitation.

Step-by-Step qNMR Protocol

Step 1: High-Precision Gravimetric Preparation

  • Using a microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of Benzyl 4-sulfamoylpiperidine-1-carboxylate (

    
    ) and ~5.0 mg of Maleic acid IS (
    
    
    
    ) directly into a clean glass vial. Note: Weighing variance is the largest contributor to qNMR uncertainty.
  • Add 1.0 mL of DMSO-

    
     (containing 0.03% v/v TMS). Vortex until complete dissolution is achieved.
    
  • Transfer 600 µL of the solution into a 5 mm precision NMR tube.

Step 2: Self-Validating T1 Measurement

  • Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest relaxing proton of interest (either the IS singlet or the analyte's benzyl 
    
    
    
    ).
  • Causality: To ensure >99.3% magnetization recovery and quantitative accuracy, the relaxation delay (

    
    ) must be set to at least 
    
    
    
    . If the longest
    
    
    is 4 seconds,
    
    
    must be
    
    
    seconds.

Step 3: Data Acquisition & Processing

  • Acquire the 1H-NMR spectrum at 298 K using the parameters in Table 3.

  • Process the Free Induction Decay (FID) with zero-filling (to 128k points) and an exponential line broadening of 0.3 Hz.

  • Apply strict manual phase correction and a multipoint baseline correction.

ParameterRecommended ValueRationale
Pulse Angle 90°Maximizes signal-to-noise (S/N) ratio per scan.
Relaxation Delay (

)

seconds
Ensures complete relaxation of all nuclei (

).
Number of Scans (NS) 64Achieves an S/N ratio

for the target peaks.
Spectral Width 20 ppmPrevents folding/aliasing of signals.
Acquisition Time (AQ)

seconds
Provides sufficient digital resolution for sharp singlets.

Table 3: 1H-qNMR Acquisition Parameters.

Step 4: Absolute Purity Calculation Integrate the Maleic acid IS peak at


 6.26 ppm (

) and the analyte benzyl

peak at

5.10 ppm (

). Calculate the absolute mass fraction (

) using the following equation:


Where:

  • 
     (number of protons for analyte peak)
    
  • 
     (number of protons for Maleic acid IS)
    
  • 
     g/mol  (Molar mass of Benzyl 4-sulfamoylpiperidine-1-carboxylate)
    
  • 
     g/mol  (Molar mass of Maleic acid)
    
  • 
     (Certified purity of the IS)
    

Conclusion

By integrating the high-resolution separation capabilities of HPLC-UV with the absolute metrological traceability of 1H-qNMR, scientists can establish a definitive, self-validating purity profile for Benzyl 4-sulfamoylpiperidine-1-carboxylate. This rigorous orthogonal strategy mitigates the risks of undetected impurities and response factor biases, ensuring the intermediate meets the stringent quality requirements necessary for downstream pharmaceutical synthesis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • Stimuli Article: Proposed Adoption of qNMR as a Primary Method US Pharmacopeia (USP)[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

Sources

benzyl 4-sulfamoylpiperidine-1-carboxylate for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and pharmacologists conducting Structure-Activity Relationship (SAR) studies on Benzyl 4-sulfamoylpiperidine-1-carboxylate .

This guide treats the compound as a Lead Scaffold for the development of Carbonic Anhydrase (CA) inhibitors, specifically focusing on the optimization of the hydrophobic "tail" region while retaining the piperidine-sulfonamide pharmacophore.

Introduction & Mechanistic Rationale

Benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 878388-35-3) represents a distinct class of aliphatic sulfonamide inhibitors. Unlike classical aromatic sulfonamides (e.g., acetazolamide, sulfanilamide) which rely on the acidity of the sulfonamide group (


) for zinc binding, aliphatic sulfonamides possess a higher 

(

).[1] This reduced acidity typically lowers affinity for the catalytic zinc ion in the Carbonic Anhydrase (CA) active site.

However, this scaffold offers unique SAR opportunities:[1]

  • Rigid Linker: The piperidine ring provides a semi-rigid spacer, reducing entropic penalty upon binding compared to flexible alkyl chains.

  • Hydrophobic Tail Targeting: The benzyl carbamate (Cbz) moiety is positioned to interact with the hydrophobic sub-pockets (S1/S2) at the entrance of the CA active site, which is critical for achieving isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).[1]

SAR Objectives

The goal of the SAR study is to modulate the "Tail" region to compensate for the weaker Zinc Binding Group (ZBG) or to enhance selectivity.

  • Vector A (ZBG): The primary sulfamoyl group (

    
    ) anchors the molecule to the 
    
    
    
    ion.[1]
  • Vector B (Linker): The piperidine ring orients the tail.[2]

  • Vector C (Tail): The benzyl carbamate is the variable region.

Structural Analysis & SAR Logic (Visualized)

The following diagram illustrates the pharmacophore dissection and the logical flow for analog generation.

SAR_Logic Scaffold Benzyl 4-sulfamoylpiperidine-1-carboxylate (Lead Scaffold) ZBG Vector A: Sulfamoyl Group (-SO2NH2) Zinc Binding (Low Acidity) Scaffold->ZBG Linker Vector B: Piperidine Ring Rigid Spacer Scaffold->Linker Tail Vector C: Benzyl Carbamate (Cbz Group) Hydrophobic Interaction Scaffold->Tail Strategy SAR Strategy: Diversify Tail to Maximize Isoform Selectivity Tail->Strategy Target for Modification Deprotection Step 1: Cbz Removal (Unmask N1 Amine) Strategy->Deprotection Coupling Step 2: Coupling Reactions (Ureas, Amides, Sulfonamides) Deprotection->Coupling

Figure 1: Pharmacophore dissection of the lead compound. The strategy focuses on deprotecting the N1 position to generate a library of "Tail" analogs.

Experimental Protocols

Protocol A: Chemical Synthesis of Analog Library

Objective: To generate a library of derivatives by replacing the benzyl carbamate with diverse lipophilic tails.

Reagents Required:

  • Starting Material: Benzyl 4-sulfamoylpiperidine-1-carboxylate.[3]

  • Deprotection:

    
     gas, 10% Pd/C catalyst, Methanol (MeOH).[1]
    
  • Coupling: Diverse Acyl Chlorides (

    
    ), Isocyanates (
    
    
    
    ), or Sulfonyl Chlorides (
    
    
    ).[1]
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).[1]
    

Step 1: Scaffold Deprotection (Cbz Removal) [1]

  • Dissolve Benzyl 4-sulfamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous MeOH (0.1 M concentration).

  • Add 10% Pd/C (10% w/w of substrate) under an inert atmosphere (

    
    ).[1]
    
  • Purge the vessel with

    
     gas (balloon pressure or 1 atm) and stir vigorously at Room Temperature (RT) for 4–12 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (solvent: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, and the free amine (
      
      
      
      , ninhydrin active) should appear.[1]
  • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate in vacuo to yield 4-sulfamoylpiperidine (free amine). Use immediately or store as a hydrochloride salt (treat with HCl/dioxane).[1]

Step 2: Library Diversification (Parallel Synthesis) Perform this step in a 24-well reaction block or individual vials.[1]

  • Dissolve 4-sulfamoylpiperidine (1.0 eq) in dry DCM or DMF.

  • Add DIPEA (1.5 eq) to scavenge acid.

  • Add the specific electrophile (1.1 eq) to introduce the new tail:

    • For Amides: Add

      
       (Target: Hydrophobic/Hydrophilic balance).[1]
      
    • For Ureas: Add

      
       (Target: Additional H-bond donors).
      
    • For Sulfonamides: Add

      
       (Target: Strong electron-withdrawing tails).[1]
      
  • Stir at RT for 12 hours.

  • Workup: Quench with water, extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Purify via preparative HPLC or silica flash chromatography.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (


) of the synthesized analogs against hCA I, hCA II (cytosolic), and hCA IX (tumor-associated).[1]
Method:  Stopped-Flow 

Hydration Assay. This is the gold standard for CA kinetics as it measures the physiological reaction:

.

Materials:

  • Enzymes: Recombinant hCA I, hCA II, hCA IX (commercially available or expressed).[1]

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).[1]

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).

Workflow:

  • Preparation of Inhibitor Stock:

    • Dissolve analogs in DMSO (10 mM stock).

    • Dilute serially in the assay buffer (0.1 nM to 10

      
      M range).[1] Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.
      
  • Enzyme Incubation:

    • Incubate the enzyme (final conc. 5–10 nM) with the inhibitor solution for 15 minutes at RT prior to measurement. This ensures the inhibitor equilibrates with the active site.

  • Kinetic Measurement:

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B:

      
      -saturated water.
      
    • Rapidly mix Syringe A and B in the stopped-flow chamber.

    • Monitor the absorbance decrease at 557 nm (Phenol Red transition from red to yellow as pH drops).

  • Data Analysis:

    • Determine the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit the data to the Cheng-Prusoff equation (for competitive inhibition) to calculate

      
      :
      
      
      
      
      Where
      
      
      is the
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform.[1]

Assay Validation Logic:

  • Positive Control: Run Acetazolamide (standard aromatic sulfonamide) in parallel.[1] Expected

    
     for hCA II should be 
    
    
    
    nM.
  • Negative Control: Run buffer without enzyme (uncatalyzed rate) to subtract background.[1]

Assay_Workflow cluster_prep Preparation Phase cluster_measure Measurement Phase (Stopped-Flow) Step1 Dissolve Analog (DMSO Stock) Step2 Incubate with Enzyme (15 mins, pH 7.5) Step1->Step2 Mix Rapid Mixing (Enzyme/Inhibitor + CO2) Step2->Mix Detect Monitor Absorbance (557 nm, Phenol Red) Mix->Detect Analysis Data Analysis (Cheng-Prusoff) Detect->Analysis Calculate Ki

Figure 2: Stopped-flow assay workflow for determining kinetic inhibition constants.

Data Interpretation & SAR Tables

When analyzing the results, organize data to correlate structural changes in the "Tail" with shifts in Isoform Selectivity.

Table 1: Template for SAR Data Reporting

Compound IDTail Structure (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Ref (Start) Benzyl-O- MeasureMeasureMeasure--
Analog 1Phenyl-NH- (Urea)............[1]
Analog 24-F-Phenyl- (Amide)............[1][4][5]
Acetazolamide (Standard)25012250.48

Key Interpretation Patterns:

  • Potency Loss: If removing the Cbz group (Free amine) destroys activity, the hydrophobic interaction of the benzyl group was essential.

  • Selectivity Gain: If replacing the Benzyl group with a bulky, flexible tail (e.g., polyethylene glycol or long alkyl chain) decreases hCA II affinity but maintains hCA IX affinity, you have achieved isoform selectivity (crucial for cancer therapy to avoid systemic side effects).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740.[1] Link[1]

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573.[1] Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoylpiperidine-1-carboxamide. (Structural basis for piperidine-sulfonamide binding).[1][2] Note: General reference to piperidine scaffolds in CA research.

Sources

stereoselective synthesis of chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Stereoselective Synthesis of Chiral Piperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Piperidine Scaffold

The chiral piperidine motif is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] As one of the most frequently encountered nitrogen-containing heterocycles in FDA-approved drugs, its structural and stereochemical properties are critical determinants of pharmacological activity.[3] The precise three-dimensional arrangement of substituents on the piperidine ring can profoundly influence binding affinity, selectivity for biological targets, and pharmacokinetic profiles.[1][4] Consequently, the development of robust, efficient, and highly stereoselective synthetic methods to access these valuable scaffolds is a paramount objective in organic and medicinal chemistry.[2][5]

This guide provides an in-depth overview of several field-proven and cutting-edge strategies for the . We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind key experimental choices. Each section includes detailed, validated protocols, comparative data tables, and workflow diagrams to empower researchers to implement these powerful techniques in their own laboratories.

Strategy 1: Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric reduction of readily available pyridine feedstocks is one of the most atom-economical and attractive routes to chiral piperidines.[3] However, the aromaticity of the pyridine ring makes it resistant to hydrogenation under standard conditions. The key to this strategy is the initial activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium salt. This disruption of aromaticity renders the ring susceptible to reduction by molecular hydrogen (H₂) or a hydrogen donor in transfer hydrogenation, guided by a chiral transition-metal catalyst.[4]

Causality Behind the Method: Why Activate the Pyridine?

The activation step is crucial because the positive charge on the nitrogen atom in the pyridinium salt polarizes the π-system, lowering the energy barrier for the addition of hydride from the catalyst. This allows the hydrogenation to proceed under much milder conditions than would be required for the neutral pyridine, preserving sensitive functional groups and, most importantly, enabling precise stereocontrol by the chiral catalyst.

A. Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Iridium complexes featuring chiral phosphine ligands are highly effective for the direct hydrogenation of pyridinium salts, often delivering exceptional levels of enantioselectivity.[1][4]

EntrySubstrateCatalyst SystemYield (%)ee (%)Reference
1N-benzyl-2-phenylpyridinium bromide[{Ir(cod)Cl}₂] / (R)-SynPhos>9596[4]
2N-benzyl-3-phenylpyridinium bromide[{Ir(cod)Cl}₂] / (R,S)-Josiphos9899[1]
3N-Boc-4-phenylpyridinium tetrafluoroborate[{Ir(cod)Cl}₂] / (R)-SITCP-Ph>9995[1]

Data adapted from selected examples in the literature to showcase typical results.[1][4]

This protocol is adapted from established procedures for the synthesis of enantioenriched piperidines.[4]

Materials:

  • [{Ir(cod)Cl}₂] (Iridium(1,5-cyclooctadiene) chloride dimer)

  • (R)-SynPhos (Chiral Ligand)

  • N-benzyl-2-phenylpyridinium bromide (Substrate)

  • Toluene/CH₂Cl₂ (1:1 mixture, anhydrous)

  • Hydrogen gas (High pressure)

  • Stainless steel autoclave

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol, 1 mol%) and (R)-SynPhos (3.5 mg, 0.0055 mmol, 2.2 mol%) in a vial.

  • Add 1.0 mL of a 1:1 mixture of anhydrous Toluene/CH₂Cl₂. Stir the resulting solution at room temperature for 20-30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate glass liner for the autoclave, add the N-benzyl-2-phenylpyridinium bromide (0.25 mmol, 1.0 equiv).

  • Transfer the prepared catalyst solution via syringe to the autoclave liner containing the substrate.

  • Hydrogenation: Seal the autoclave. Outside the glovebox, purge the system three times with H₂ gas. Pressurize the autoclave to 600 psi of H₂.

  • Stir the reaction mixture at 28 °C for 20–24 hours.

  • Work-up and Purification: Carefully vent the autoclave to release the hydrogen pressure.

  • Quench the reaction by adding a saturated aqueous Na₂CO₃ solution and stir for 20 minutes.

  • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched piperidine.

G cluster_prep Catalyst Pre-formation (Glovebox) cluster_reaction High-Pressure Hydrogenation cluster_workup Work-up & Purification Ir_precatalyst [{Ir(cod)Cl}₂] Active_Catalyst Active Ir-Catalyst Ir_precatalyst->Active_Catalyst Chiral_Ligand Chiral Ligand ((R)-SynPhos) Chiral_Ligand->Active_Catalyst Solvent1 Anhydrous Solvent Solvent1->Active_Catalyst Autoclave Autoclave Reaction (600 psi H₂, 28°C, 24h) Active_Catalyst->Autoclave Substrate Pyridinium Salt Substrate->Autoclave Quench Aqueous Quench (Na₂CO₃) Autoclave->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral Piperidine Purification->Product

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

B. Rhodium-Catalyzed Asymmetric Reductive Transamination

A distinct and innovative approach avoids the use of high-pressure hydrogen gas by employing transfer hydrogenation.[3] A rhodium-catalyzed reductive transamination uses a formic acid/triethylamine mixture as the hydrogen source and, remarkably, incorporates a chiral primary amine into the final piperidine product.[3][6] This process involves a formal exchange of the nitrogen fragment from the parent pyridine with the chiral amine, inducing chirality in the product.[3]

This method is particularly valuable as it tolerates a wide range of reducible functional groups (ketones, olefins, nitriles) that are often incompatible with standard high-pressure hydrogenation conditions.[3] The ability to synthesize fluoropiperidines without hydrodefluorination is a significant advantage for medicinal chemistry.[3][6]

Strategy 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

Accessing 3-substituted chiral piperidines is a significant challenge, as nucleophilic additions to pyridinium salts typically occur at the 2- or 4-positions.[7] A powerful, modern solution is the rhodium-catalyzed asymmetric reductive Heck reaction.[1][7][8] This three-step sequence involves: 1) partial reduction of pyridine to a dihydropyridine derivative, 2) a Rh-catalyzed asymmetric carbometalation with a boronic acid, and 3) a final reduction to the saturated piperidine.[7][8]

The key to this strategy is the transformation of the flat, aromatic pyridine into a non-planar dihydropyridine. This internal, substituted diene can then participate in a reductive Heck-type reaction. A chiral rhodium catalyst orchestrates the enantioselective addition of an aryl, heteroaryl, or vinyl group from a boronic acid to the 3-position, creating the crucial stereocenter.[8]

EntryDihydropyridine SubstrateBoronic AcidCatalyst SystemYield (%)ee (%)Reference
1Phenyl pyridine-1(2H)-carboxylatePhenylboronic acid[Rh(cod)OH]₂ / (S)-Segphos9298[1][8]
2Phenyl pyridine-1(2H)-carboxylate4-Fluorophenylboronic acid[Rh(cod)OH]₂ / (S)-Segphos9599[8]
3Phenyl pyridine-1(2H)-carboxylate2-Thienylboronic acid[Rh(cod)OH]₂ / (S)-Segphos8597[8]

Data adapted from Fletcher et al. to showcase typical results.[1][8]

This protocol is adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[1]

Materials:

  • [Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)

  • (S)-Segphos (Chiral Ligand)

  • Arylboronic acid

  • Phenyl pyridine-1(2H)-carboxylate (Substrate)

  • Toluene, Tetrahydrofuran (THF), and degassed Water

  • Aqueous Cesium Hydroxide (CsOH, 50 wt%)

Procedure:

  • Catalyst Preparation: To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

  • Seal the vial with a rubber septum, place it under vacuum, and then purge with argon gas.

  • Add Toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Reaction Assembly: To the warm catalyst solution, add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1.0 equiv).

  • Stir the resulting mixture vigorously at 70 °C for 20 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine. This intermediate is then reduced in a subsequent step to the final piperidine.

G Rh_OH [Rh(I)-OH] Rh_Ar Ar-Rh(I) Rh_OH->Rh_Ar Transmetalation Rh_Complex Rh(I)-Diene Complex Rh_Ar->Rh_Complex Coordination Rh_III_H Rh(III)-Hydride Intermediate Rh_Complex->Rh_III_H Carbometalation (Migratory Insertion) Rh_III_H->Rh_OH Protonolysis Product 3-Aryl-tetrahydropyridine Rh_III_H->Product Reductive Elimination ArBOH2 ArB(OH)₂ ArBOH2->Rh_Ar Dihydropyridine 1,2-Dihydropyridine Dihydropyridine->Rh_Complex H2O H₂O H2O->Rh_III_H

Caption: Proposed Catalytic Cycle for the Reductive Heck Reaction.

Strategy 3: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic, robust, and highly reliable strategy for controlling stereochemistry. In this approach, an achiral piperidine precursor is covalently bonded to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct the facial selectivity of subsequent bond-forming reactions, before being cleaved to reveal the enantioenriched piperidine.

Phenylglycinol-Derived Lactams: A Versatile Platform

A particularly powerful class of auxiliaries is based on phenylglycinol, which can be used to form bicyclic oxazolopiperidone lactams.[9][10][11][12] These conformationally rigid systems provide excellent stereocontrol for the introduction of substituents at various positions on the piperidine ring.[12]

The efficacy of the oxazolopiperidone lactam stems from its rigid bicyclic structure. The phenyl group of the auxiliary effectively shields one face of the molecule, forcing incoming electrophiles or nucleophiles to approach from the opposite, less-hindered face. This high degree of facial differentiation is the key to achieving excellent diastereoselectivity in alkylation and addition reactions.

This protocol is an illustrative example of using a phenylglycinol-derived lactam for alkaloid synthesis.[9][11]

Materials:

  • (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine (Lactam 1)

  • Lithium diisopropylamide (LDA)

  • Propyl iodide

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Enolate Formation: Dissolve the bicyclic lactam (1.0 equiv) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Add a solution of LDA (1.1 equiv) dropwise and stir for 1 hour at -78 °C to generate the corresponding enolate.

  • Asymmetric Alkylation: Add propyl iodide (1.5 equiv) to the enolate solution and allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the alkylated lactam.

  • Reductive Cleavage: Dissolve the purified alkylated lactam in anhydrous THF and add it dropwise to a suspension of LAH (3.0 equiv) in THF at 0 °C.

  • Reflux the mixture for 8 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH, and water again.

  • Filter the resulting solids and concentrate the filtrate. The crude product contains the chiral N-benzyl piperidine.

  • Final Deprotection: Subject the intermediate to catalytic debenzylation (e.g., H₂, Pd/C) to afford the final target, (R)-coniine.

G Start Achiral Piperidine Precursor Lactam Bicyclic Lactam Intermediate Start->Lactam Auxiliary Chiral Auxiliary (R-Phenylglycinol) Auxiliary->Lactam Alkylation Diastereoselective Alkylation (LDA, R-X) Lactam->Alkylation Face-selective attack Alk_Lactam Alkylated Lactam Alkylation->Alk_Lactam Cleavage Reductive Cleavage & Auxiliary Removal (LAH) Alk_Lactam->Cleavage Product Enantioenriched 2-Alkylpiperidine Cleavage->Product

Caption: General workflow for chiral auxiliary-mediated synthesis.

Strategy 4: Biocatalytic and Chemo-Enzymatic Approaches

Harnessing the exquisite selectivity of enzymes offers a powerful and sustainable route to chiral piperidines under mild, aqueous conditions.[13][14] Chemo-enzymatic strategies, which combine the best of traditional organic synthesis and biocatalysis, are particularly effective.[13]

A prominent example involves a one-pot cascade using an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[13] This approach has been successfully applied to the synthesis of key intermediates for antipsychotic drugs like Preclamol.[13]

Another innovative method is the development of multi-enzyme one-pot cascades that can convert simple, readily available keto acids into substituted piperidines using a combination of carboxylic acid reductases (CAR), ω-transaminases (ω-TA), and imine reductases (IRED).[14]

The power of this approach lies in the enzyme's active site, which acts as a pre-organized chiral environment. This forces the substrate to bind in a specific orientation, leading to reactions that are often impossible to achieve with small-molecule catalysts, with near-perfect enantio- and regio-selectivity.[13][14] These methods avoid harsh reagents and heavy metals, aligning with the principles of green chemistry.

Conclusion

The is a rich and evolving field, driven by the constant demand for novel, enantiopure molecules in drug discovery. The choice of synthetic strategy depends heavily on the desired substitution pattern, functional group tolerance, and scalability requirements. Asymmetric hydrogenation and chiral auxiliary methods represent robust and well-established platforms, while newer techniques like asymmetric C-H functionalization and biocatalytic cascades are opening doors to previously inaccessible chemical space. The protocols and insights provided in this guide offer a solid foundation for researchers to navigate this critical area of synthetic chemistry and to build the next generation of complex, bioactive molecules.

References

  • Benchchem.
  • Wu, J., Chen, Z., Barnard, J. H., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Benchchem.
  • O'Brien, P. (2009).
  • Thomson, R. J. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
  • Benchchem. Application Notes and Protocols: Piperidine Derivatives in Asymmetric Synthesis. Benchchem.
  • Grogan, G., and Turner, N. J. (2022).
  • Amat, M., and Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry.
  • Amat, M., and Bosch, J. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams.
  • Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
  • Amat, M., Llor, N., Hidalgo, J., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. PubMed.
  • Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.
  • Turner, N. J., et al. (2016). One-Pot Biocatalytic Cascade to Substituted Piperidines and Pyrrolidines.
  • Wu, J., & Xiao, J. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository.
  • Amat, M. (2010). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products.

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl 4-Sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Benzyl 4-sulfamoylpiperidine-1-carboxylate (C₁₃H₁₈N₂O₄S, Mol. Wt.: 298.36).[1][2] This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. Our goal is to equip you with the scientific principles and practical methodologies to ensure successful experimental outcomes.

Analysis of the Core Challenge

Benzyl 4-sulfamoylpiperidine-1-carboxylate is a molecule that presents a classic solubility conundrum. Its structure contains a large, non-polar benzyl carbamate group, which drives its hydrophobic character and contributes to poor aqueous solubility. Conversely, it also possesses a primary sulfonamide group (-SO₂NH₂), which is a weakly acidic functional group.[3][4][5] This acidic proton is the key to unlocking the molecule's solubility potential.

Frequently Asked Questions (FAQs)

Q1: Why is my batch of Benzyl 4-sulfamoylpiperidine-1-carboxylate not dissolving in aqueous buffers like PBS?

A: The neutral form of the molecule is expected to have low aqueous solubility due to the hydrophobic benzyl group. In standard physiological buffers (pH ~7.4), the weakly acidic sulfonamide group is only partially ionized, which is often insufficient to achieve complete dissolution, especially at higher concentrations.

Q2: What is the quickest method to try and solubilize the compound for a preliminary in vitro assay?

A: The most direct method is pH adjustment. By raising the pH of your vehicle, you can deprotonate the sulfonamide group to form a much more soluble anionic salt in situ. A detailed protocol for this is provided in the Troubleshooting Guide.

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?

A: This is a common issue known as "precipitation upon dilution." While DMSO is an excellent solubilizing agent for many organic compounds, the compound may be supersaturated when the DMSO stock is diluted into an aqueous medium where it has poor solubility.[6] The Troubleshooting Guide below offers strategies to mitigate this.

Q4: Can I form a stable salt of this compound for long-term use and formulation development?

A: Yes. Forming a stable salt with a suitable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) is a standard and highly effective pharmaceutical strategy to improve the solubility, dissolution rate, and stability of acidic compounds.[7][8][9]

In-Depth Troubleshooting Guides

Problem: Poor Solubility in Aqueous Media for In Vitro Screening

Your primary goal is to prepare a clear, stable stock solution for biological assays. The following are scientifically-grounded approaches to overcome this challenge.

This is the preferred first-line approach as it minimizes the use of organic solvents that could interfere with biological systems. The strategy relies on ionizing the weakly acidic sulfonamide proton to create a charged, more polar, and thus more water-soluble species.[10][11]

Underlying Principle: Acid-Base Chemistry

The key is the equilibrium of the sulfonamide group: R-SO₂NH₂ (less soluble) + OH⁻ ⇌ R-SO₂NH⁻ (more soluble anion) + H₂O

Studies on similar primary sulfonamide-containing drugs show pKa values typically in the range of 9-11.[3][4][5][12] To ensure complete deprotonation and solubilization, the pH of the final solution should be at least 1-2 units above the compound's pKa.

Step-by-Step Protocol: Preparing a 10 mM Alkaline Stock Solution

  • Preparation: To a sterile microcentrifuge tube, weigh out 2.98 mg of Benzyl 4-sulfamoylpiperidine-1-carboxylate (to make 1 mL of a 10 mM solution).

  • Initial Suspension: Add approximately 800 µL of sterile water. The compound will likely form a fine suspension.

  • Alkalinization: Add 1 M NaOH dropwise (typically 1-5 µL at a time) while vortexing.

  • Observation: Continue adding NaOH and vortexing until the solution becomes completely clear. This indicates the formation of the soluble sodium salt.

  • pH Check (Optional but Recommended): Use a calibrated micro-pH probe or pH paper to ensure the final pH is in the desired range (e.g., pH 11-12).

  • Final Volume Adjustment: Adjust the final volume to 1.0 mL with sterile water.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

Scientist's Note: Always run a vehicle control in your assay using the same final concentration of NaOH in buffer to ensure the high pH does not affect your experimental results. If it does, you may need to consider the co-solvent approach.

When pH modification is not viable, co-solvents can be used.[13] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby improving the solubility of hydrophobic compounds.[6]

Common Pharmaceutical Co-solvents:

Co-SolventProperties & Considerations
DMSO Excellent solubilizing power.[14] Can have biological effects at concentrations >0.5%. High risk of precipitation upon aqueous dilution.
Ethanol Good solubilizing power. Can have effects on cell viability. Volatile.
PEG 400 A non-volatile, less toxic polymer.[15] Often used in formulations. Can increase viscosity.
Propylene Glycol A common pharmaceutical excipient with a good safety profile.[6][13]

Step-by-Step Protocol: Co-Solvent Screening

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) of the compound in 100% DMSO.

  • Serial Dilution Test: In a 96-well plate, add your aqueous assay buffer.

  • Spiking: Spike small volumes of the DMSO stock into the buffer to achieve final desired concentrations (e.g., 100 µM, 50 µM, 10 µM). Ensure the final DMSO concentration is kept constant and below a level that affects your assay (e.g., 0.5%).

  • Observation for Precipitation: Incubate the plate for a relevant time (e.g., 1-2 hours) at the assay temperature. Visually inspect for any cloudiness or precipitate. Use a plate reader to measure light scatter at ~600 nm for a more quantitative assessment.

  • Optimization: If precipitation occurs, try a mixed co-solvent system (e.g., 1:1 DMSO:PEG 400) which can sometimes improve stability upon dilution.

Problem: Need for a Stable, Soluble Solid Form for Formulation

For drug development, relying on liquid stocks in DMSO or alkaline water is not ideal. The goal is to create a stable, solid, and readily soluble form of the active pharmaceutical ingredient (API).

Salt formation is a robust technique to enhance the physicochemical properties of an ionizable API.[7][16] By reacting the acidic parent compound with a base, a salt with a different crystal lattice, and often much higher aqueous solubility and dissolution rate, is formed.[8][9]

Workflow for Salt Screening

The following diagram illustrates a typical workflow for identifying an optimal salt form.

SaltScreeningWorkflow cluster_prep Phase 1: Preparation & Feasibility cluster_screen Phase 2: Screening cluster_analysis Phase 3: Characterization & Selection Start Start with Free Acid (Benzyl 4-sulfamoylpiperidine-1-carboxylate) Char Characterize Free Acid (pKa, solubility, thermal analysis) Start->Char Counterion Select Counter-ions (e.g., Na+, K+, Ca2+, Tromethamine) Char->Counterion React Stoichiometric Reaction in Multiple Solvent Systems Counterion->React Isolate Isolate Solids (Evaporation, Cooling, Anti-solvent) React->Isolate Analyze Analyze Solids (XRPD, DSC, TGA) Isolate->Analyze Props Measure Properties (Solubility, Dissolution Rate, Hygroscopicity, Stability) Analyze->Props Select Select Lead Salt(s) Based on Optimal Properties Props->Select

Caption: A systematic workflow for pharmaceutical salt screening.

Key Experimental Steps:

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable bases (counter-ions). Common choices include sodium, potassium, calcium, magnesium, tromethamine, and various amino acids.

  • Reaction: In parallel, react the parent compound with a stoichiometric equivalent of each selected base in a variety of solvent systems (e.g., ethanol, isopropanol, acetone, water/organic mixtures).

  • Solid Isolation: Induce crystallization/precipitation through methods like slow evaporation, cooling, or the addition of an anti-solvent.

  • Characterization: This is the critical step. Analyze the resulting solids to confirm salt formation and assess their properties:

    • X-Ray Powder Diffraction (XRPD): To confirm if a new, crystalline salt has formed.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

    • Thermogravimetric Analysis (TGA): To assess hydration state and thermal stability.

    • Solubility & Dissolution: Measure the equilibrium solubility and dissolution rate in relevant media (e.g., water, pH buffers). This is the primary endpoint.

    • Hygroscopicity: Assess the tendency of the salt to absorb moisture from the air, which is critical for handling and stability.

  • Selection: Choose the salt form that provides the best balance of high solubility, good stability, and ease of manufacturing.

Visualizing the Core Mechanism

The fundamental strategy for solubilizing Benzyl 4-sulfamoylpiperidine-1-carboxylate in aqueous media is based on shifting its acid-base equilibrium.

SolubilityMechanism cluster_equilibrium pH-Dependent Solubility Neutral R-SO₂NH₂ (Neutral Form) - Low Aqueous Solubility - Lipophilic Anion R-SO₂NH⁻ (Anionic Form) - High Aqueous Solubility - Polar/Charged Neutral->Anion + OH⁻ (Base) pH > pKa Anion->Neutral + H⁺ (Acid) pH < pKa

Caption: The equilibrium between the neutral and anionic forms dictates solubility.

This guide provides a comprehensive framework for addressing the solubility of Benzyl 4-sulfamoylpiperidine-1-carboxylate. By understanding the underlying chemical principles and applying these systematic troubleshooting protocols, researchers can effectively overcome solubility hurdles and advance their scientific objectives.

References

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(9), 3395-3416. Available at: [Link]

  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series... Available at: [Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Available at: [Link]

  • Royal Society of Chemistry Publishing. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Available at: [Link]

  • ChemRxiv. Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available at: [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • PubChem. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Available at: [Link]

  • ResearchGate. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. Available at: [Link]

  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. Available at: [Link]

  • Pipzine Chemicals. benzyl 4-formylpiperidine-1-carboxylate. Available at: [Link]

Sources

benzyl 4-sulfamoylpiperidine-1-carboxylate stability in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl 4-Sulfamoylpiperidine-1-carboxylate

A Guide to Understanding and Ensuring Compound Stability in Experimental Settings

Welcome to the technical support center for Benzyl 4-Sulfamoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on maintaining the stability of this compound in various solvents and experimental conditions. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and established best practices in stability testing.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of Benzyl 4-Sulfamoylpiperidine-1-carboxylate, focusing on the chemical behavior of its key functional groups: the N-benzyloxycarbonyl (Cbz) protecting group and the sulfonamide moiety.

Q1: What are the primary potential degradation pathways for Benzyl 4-Sulfamoylpiperidine-1-carboxylate?

The structure of Benzyl 4-sulfamoylpiperidine-1-carboxylate contains two primary functional groups susceptible to degradation: the N-Cbz (carbamate) group and the sulfonamide group. The most probable degradation pathways involve the hydrolytic cleavage of these groups.

  • Carbamate Hydrolysis: The N-Cbz group can be cleaved under certain conditions to yield 4-sulfamoylpiperidine, toluene, and carbon dioxide. While generally stable in mild acidic and basic conditions, the Cbz group is sensitive to harsher treatments.[1][2]

  • Sulfonamide Hydrolysis: The sulfonamide group can undergo hydrolysis, particularly under acidic conditions, which may lead to cleavage of the sulfur-nitrogen (S-N) bond.[3][4][5]

Q2: How does pH influence the stability of this compound in aqueous solutions?

The pH of the solvent is a critical factor, primarily affecting the sulfonamide group.

  • Acidic Conditions (pH < 7): Sulfonamides are generally more susceptible to hydrolysis under acidic conditions.[3][6] Therefore, prolonged exposure to acidic buffers may lead to the degradation of Benzyl 4-Sulfamoylpiperidine-1-carboxylate.

  • Neutral to Alkaline Conditions (pH ≥ 7): Sulfonamides exhibit greater stability in neutral to alkaline environments.[4][7] Studies have shown that many sulfonamides are hydrolytically stable at pH 7.0 and pH 9.0.[4][7] The anionic form of the sulfonamide, which is more prevalent at higher pH, is less prone to hydrolysis.[3]

Q3: What is the expected stability in common organic solvents?

The choice of organic solvent is crucial for maintaining the integrity of the compound.

  • Protic Solvents (e.g., Methanol, Ethanol): While useful for dissolving the compound, protic solvents can participate in solvolysis reactions, particularly under non-neutral pH or elevated temperatures. Some studies have shown that low-carbon alcohols can facilitate the removal of the Cbz group from certain heterocyclic compounds.[8]

  • Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): Polar aprotic solvents are generally preferred for stock solutions and reaction media as they are less likely to directly participate in hydrolytic or solvolytic degradation.[9]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility may be limited in non-polar solvents. While degradation is less likely, always ensure complete dissolution before use.

Q4: Is Benzyl 4-Sulfamoylpiperidine-1-carboxylate sensitive to light?

Yes, compounds containing aromatic rings and sulfonamide groups can be susceptible to photodegradation.[3][10] It is recommended to store solutions in amber vials or protect them from direct light to minimize the risk of light-induced degradation.[10][11]

Q5: What are the recommended storage conditions for this compound?

For optimal stability, Benzyl 4-Sulfamoylpiperidine-1-carboxylate should be stored as a solid in a cool, dry, and dark place.[10] A recommended storage temperature is often between 2-8°C.[10] Stock solutions should be prepared fresh when possible. If storage of solutions is necessary, use a polar aprotic solvent like DMSO or acetonitrile, store at -20°C or -80°C in tightly sealed, light-protected containers.

Troubleshooting Guide

This section provides a structured approach to resolving common stability-related issues encountered during experiments.

Issue 1: Inconsistent Stability Data Between Batches

Inconsistent data can arise from variability in material quality or handling procedures.

Troubleshooting Workflow for Inconsistent Stability Data

A Inconsistent Stability Data B Review Manufacturing Process A->B C Analyze Raw Material Purity A->C D Evaluate Packaging Consistency A->D E Consistent Manufacturing Conditions? B->E No F Consistent Raw Material Source/Purity? C->F No G Consistent Container Closure System? D->G No H Identify and Control Critical Process Parameters E->H I Qualify Raw Material Suppliers F->I J Standardize Packaging G->J

Caption: A workflow to diagnose the root cause of batch-to-batch variability in stability.

Issue 2: Failure to Achieve Mass Balance in a Forced Degradation Study

A lack of mass balance suggests that not all degradation products are being detected.

Potential Causes:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore, making them undetectable by UV-based methods.

  • Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample.

  • Precipitation of Degradants: Degradation products may be insoluble in the analysis solvent.

Solutions:

  • Use a Universal Detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with HPLC to detect compounds without a UV chromophore.

  • Analyze Headspace: Use headspace gas chromatography (GC) to analyze for volatile degradants.

  • Check for Precipitates: Visually inspect samples for any solid material and attempt to dissolve it in a stronger solvent for analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for Benzyl 4-Sulfamoylpiperidine-1-carboxylate. This is crucial for developing stability-indicating analytical methods.[12][13][14]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before dilution.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method, preferably with both a photodiode array (PDA) and a mass spectrometry (MS) detector.[15][16]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the mass balance to ensure all major degradants are accounted for.

Forced Degradation Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-PDA/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Stock Stock Solution (1 mg/mL in ACN) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Evaluation Data Evaluation (Identify Degradants, Mass Balance) Analysis->Evaluation

Caption: Workflow for a comprehensive forced degradation study.

Data Summary Table

Table 1: Predicted Stability of Benzyl 4-Sulfamoylpiperidine-1-carboxylate in Different Solvents and Conditions

Solvent TypeConditionPredicted StabilityRationale
Aqueous Buffer Acidic (pH < 4)LowPotential for hydrolysis of the sulfonamide and Cbz groups.[3][17]
Neutral (pH 7)Moderate to HighSulfonamides are generally stable at neutral pH.[4][7]
Alkaline (pH > 9)HighSulfonamides are typically stable in alkaline conditions.[4][7]
Protic Organic Methanol, EthanolModerateRisk of solvolysis, especially at elevated temperatures.[8]
Aprotic Polar Acetonitrile, DMSOHighGenerally inert and good for long-term storage of solutions.
General Exposure to LightLow to ModerateAromatic and sulfonamide moieties can be photosensitive.[3][10]
Elevated TemperatureLow to ModerateIncreased temperature accelerates degradation reactions.[10][18]

References

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., ... & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221, 264-274. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ResearchGate. Available at: [Link]

  • What are the storage stability of Piperidine Series compounds over time?. Blog.
  • What is the stability of piperidine?. Blog - Biosynce.
  • common challenges in working with piperidine-based compounds. Benchchem.
  • Cox, R. A., & Sainsbury, M. (2002). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1933-1941. Available at: [Link]

  • Deng, Y., Li, B., & Zhang, T. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific reports, 12(1), 1-13. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Addressing poor solubility of piperidine derivatives in reactions. Benchchem.
  • Wong, A. W., & Datla, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. Available at: [Link]

  • Zhou, T., Yu, Z., Zhang, L., Gong, C., & Yan, C. (2024). Removal of sulfonamides from water by wetland plants: Performance, microbial response and mechanism. Journal of Hazardous Materials, 466, 133535. Available at: [Link]

  • Analytical Techniques for the Assessment of Drug Stability | Request PDF. ResearchGate. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Vione, D., Feitosa-Felizzola, J., Minero, C., & Chiron, S. (2015). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Catalysts, 5(3), 1187-1200. Available at: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129-138. Available at: [Link]

  • Li, B., & Zhang, T. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Environment International, 161, 107125. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]

  • Parekh, V. J., & Shah, D. A. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in microbiology, 12, 693421. Available at: [Link]

  • Technical Support Center: Compound X Stability Testing. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Available at: [Link]

  • Qiu, F., & Norwood, D. L. (2007). Hydrolytic degradation. In Drug-like properties: concepts, structure modification and prediction (pp. 25-54). Royal Society of Chemistry. Available at: [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available at: [Link]

  • Ben, W., Shi, Y., Li, W., Zhang, Y., & Qiang, Z. (2017). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Chemical Engineering Journal, 327, 743-750. Available at: [Link]

  • Shah, J., & Rasul, J. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Catalysts, 12(11), 1332. Available at: [Link]

  • Tlahuext-Aca, A., & Seeberger, P. H. (2015). Organic carbamates in drug design and medicinal chemistry. ACS medicinal chemistry letters, 6(2), 132-134. Available at: [Link]

  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. Benchchem.
  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. Available at: [Link]

  • Klick, S., Muzaffar, A., & Wätzig, H. (2013). Forced degradation and impurity profiling. Journal of pharmaceutical and biomedical analysis, 85, 1-20. Available at: [Link]

  • Effective mobility of sulphonamides obtained between pH 7.0 and 10.... ResearchGate. Available at: [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Ingenta Connect. Available at: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. (n.d.). Available at: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and. der DGRA. Available at: [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC. Available at: [Link]

  • Stability BUDs: Science and Guidance Parts 1 and 2. FDA. Available at: [Link]

  • Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. OUCI. Available at: [Link]

Sources

overcoming catalyst poisoning in reactions with sulfur-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalysis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with transition-metal catalyst deactivation in the presence of sulfur-containing compounds (thiols, thioethers, heterocycles).

Below, you will find diagnostic workflows, mechanistic FAQs, and field-proven protocols to help you bypass sulfur poisoning and maintain high catalytic turnover.

Diagnostic Workflow: Identifying Sulfur Poisoning

G Start Catalytic Activity Drops with S-Containing Substrate Analyze Surface Characterization (XPS / EDX / DRIFTS) Start->Analyze Decision Sulfur Species Detected on Metal Surface? Analyze->Decision PathA Confirm S-Poisoning (Sulfide/Sulfate Blockade) Decision->PathA Yes PathB Investigate Other Causes (Leaching, Aggregation) Decision->PathB No Mitigate1 Alloy / Bimetallic Catalyst (e.g., Pd-Pt, Rh-Ni) PathA->Mitigate1 Mitigate2 Steric Ligand Shielding (Multidentate Anionics) PathA->Mitigate2 Mitigate3 High-Temp Reductive Regeneration (H2 Flow) PathA->Mitigate3

Diagnostic workflow for identifying and mitigating sulfur-induced catalyst poisoning.

FAQ: The Mechanistic Basis of Sulfur Poisoning

Q: Why do sulfur-containing compounds deactivate transition metal catalysts so rapidly? A: Sulfur possesses lone pairs of electrons and low-lying empty d-orbitals, making it an exceptionally strong σ-donor and π-acceptor. This allows it to form highly stable coordinate bonds with transition metals (such as Pd, Pt, Ni, and Cu). This chemisorption physically blocks the active catalytic sites, preventing substrate coordination or oxidative addition. Furthermore, in oxidative environments, sulfur dioxide (SO₂) can react with the active metal to form stable, inactive metal sulfates and sulfites, which severely inhibit the desorption of critical intermediates[1].

Q: Is sulfur poisoning a reversible process? A: It depends heavily on the sulfur-to-metal ratio and the reaction conditions. For example, in Pt-based hydroisomerization, poisoning via hydrogen sulfide adsorption is reversible until the S/Pt ratio exceeds 0.4, at which point surface restructuring occurs and the deactivation becomes irreversible[2]. In oxidative atmospheres, the formation of stable sulfate salts on the metal often requires aggressive, high-temperature reductive treatments to reverse[3].

Q: How does the choice of catalyst support influence sulfur tolerance? A: The support acts as a critical buffer. Sulfating supports, such as γ-Al₂O₃, have high surface areas and can store significant amounts of sulfur as sulfites or sulfates. This "spillover" effect temporarily protects the active noble metal from immediate poisoning[3][4]. Conversely, non-sulfating supports like SiO₂ lack this reservoir capacity, leading to rapid, direct poisoning of the metal active sites by sulfur species[4].

FAQ: Preventative Strategies & Mitigation

Q: How can I modify my catalyst to resist sulfur poisoning in cross-coupling and reforming reactions? A: There are three primary field-proven strategies:

  • Bimetallic Systems: Alloying the primary active metal with a secondary metal (e.g., adding Pt to Pd/Al₂O₃) alters the electronic structure and improves resistance to irreversible sulfur adsorption[5][6]. In reforming reactions, bimetallic Rh-Ni or Co-Ni catalysts utilize the secondary metal (like Co or Ni) as a sacrificial sulfur sink, protecting the primary active sites[7].

  • Ligand Design: Utilizing multidentate anionic ligands or highly sterically hindered phosphines can physically block sulfur from coordinating to the metal center. For instance, specific multidentate anionic N,N,P(N)-ligands in copper catalysis have successfully prevented catalyst poisoning by avoiding coordination with sulfur heteroatoms, enabling efficient enantioconvergent radical cross-coupling[8][9].

  • Support Doping: Doping supports with reducible oxides like CeO₂ enhances sulfur tolerance. CeO₂ provides oxygen mobility that helps oxidize and desorb sulfur species from the active metal, mitigating the poisonous effects of hydrogen sulfide[7].

Troubleshooting Guide: Workflows & Protocols

Table 1: Comparison of Sulfur-Mitigation Approaches
Mitigation StrategyMechanism of ActionIdeal ApplicationLimitations
Bimetallic Alloying (e.g., Pd-Pt) Electronic modification; secondary metal acts as a sacrificial sulfur sink[5][7].Methane oxidation, reforming, hydrogenation.Increases catalyst cost; requires precise stoichiometric control during synthesis.
Sulfating Supports (γ-Al₂O₃) Acts as a reservoir, storing sulfur as sulfates away from the active metal[3][4].Gas-phase continuous flow reactions, exhaust cleanup.Temporary mitigation; support eventually saturates and requires high-temp regeneration.
Multidentate Anionic Ligands Steric shielding and electronic tuning to prevent S-coordination[8][9].Fine chemical synthesis, C-N/C-S cross-coupling.Ligand synthesis can be complex; may alter the regioselectivity of the reaction.
Reductive Regeneration Thermal treatment under H₂ strips adsorbed sulfur and reduces metal sulfates[4][10].Batch-to-batch catalyst recycling.High temperatures (300-500°C) may cause metal sintering if not carefully controlled.
Protocol 1: In-Situ Regeneration of Sulfur-Poisoned Palladium Catalysts

Context: When running continuous flow reactions or batch hydrogenations with sulfur-contaminated feedstocks, Pd catalysts often lose activity due to surface sulfidation. This protocol outlines a thermal reductive regeneration to strip sulfur from the metal surface[4][10]. Causality: High-temperature hydrogen flow reduces metal sulfates back to the active zero-valent metal state and strips chemisorbed sulfur as volatile H₂S, restoring the active sites without requiring catalyst dissolution.

Step-by-Step Methodology:

  • Isolation: Place the poisoned catalyst in a tube furnace or high-temperature flow reactor.

  • Inert Purge: Purge the system with an inert gas (Nitrogen or Argon) for 15–30 minutes to completely remove air and prevent explosive mixtures[10].

  • Reduction: Introduce a continuous flow of high-purity hydrogen gas over the catalyst bed.

  • Thermal Ramp: Gradually increase the temperature to a range of 300–500°C. Critical Note: The optimal temperature depends on the support's thermal stability to avoid metal sintering[10].

  • Hold: Maintain the target temperature for 2–4 hours under continuous H₂ flow to ensure complete reduction of surface sulfates[10].

  • Cooling: Cool the reactor back to room temperature strictly under an inert gas flow to prevent immediate re-oxidation of the highly active, bare metal surface[10].

Protocol 2: Cross-Coupling of Thioether-Containing Substrates

Context: Performing cross-coupling on substrates with unprotected sulfur often stalls at the oxidative addition step due to the sulfur outcompeting the substrate for the metal's coordination sphere. Causality: Utilizing a highly sterically hindered or multidentate ligand system prevents the sulfur lone pairs from accessing the metal's coordination sphere, allowing the desired halide/pseudohalide to undergo oxidative addition.

Step-by-Step Methodology:

  • Catalyst Preparation: In an inert glovebox, pre-mix the transition metal precursor (e.g., CuI or Pd(OAc)₂) with a multidentate anionic ligand (e.g., N,N,P(N)-ligands) in a 1:1.2 molar ratio[8][9].

  • Activation: Stir the complex in a degassed, non-coordinating solvent (like toluene or THF) for 30 minutes to ensure complete complexation.

  • Substrate Addition: Add the sulfur-containing substrate and the coupling partner. Ensure the concentration is kept relatively high (0.2 - 0.5 M) to promote the bimolecular coupling step over intramolecular sulfur chelation.

  • Reaction: Heat to the required temperature (typically 60-100°C) under an inert atmosphere. Monitor the reaction via GC-MS or LC-MS. If conversion stalls, do not add more catalyst; instead, verify that the solvent is strictly anhydrous, as water can exacerbate catalyst deactivation in these sensitive systems.

References

1.[10] Benchchem. Preventing catalyst poisoning in palladium-catalyzed dehydrogenation of cyclohexanone.10 2.[2] MDPI. Transition Metal Sulfides- and Noble Metal-Based Catalysts for N-Hexadecane Hydroisomerization: A Study of Poisons Tolerance. 2 3.[5] SciSpace. Poisoning and deactivation of palladium catalysts. 5 4.[4] DCL International, Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. 4 5.[3] ACS Publications. Tracking Sulfur Poisoning of Pd/Al₂O₃ Catalysts for Methane Oxidation on Different Complexity Scales. 3 6.[6] ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. 6 7.[7] MDPI. Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. 7 8.[1] RSC Publishing. Deactivation mechanisms of Cu–Zn–Al₂O₃ in CO₂ hydrogenation induced by SO₂ exposure. 1 9.[8] ResearchGate. Stereospecific and stereoconvergent nucleophilic substitution reactions at tertiary carbon centers. 8 10.[9] MDPI. Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium.9

Sources

purification challenges of benzyl 4-sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of Benzyl 4-sulfamoylpiperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical challenges associated with isolating benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 878388-35-3).

This molecule presents a unique "schizophrenic" polarity profile: it features a highly lipophilic carboxybenzyl (Cbz) protecting group paired with a highly polar, hydrogen-bonding primary sulfonamide (-SO₂NH₂) head. This dichotomy leads to surfactant-like behavior, severe chromatographic tailing, and unpredictable crystallization kinetics. The following guides and self-validating protocols are designed to establish a robust, reproducible purification workflow.

I. Purification Strategy & Workflow

Before selecting a purification method, it is critical to assess the crude mixture's complexity. The decision matrix below outlines the optimal path based on initial purity assessments.

PurificationDecision Start Crude Benzyl 4-sulfamoylpiperidine-1-carboxylate CheckPurity Assess Purity via LC-MS & TLC Start->CheckPurity HighPurity >85% Purity Minor Impurities CheckPurity->HighPurity LowPurity <85% Purity Complex Mixture CheckPurity->LowPurity Cryst Anti-Solvent Crystallization HighPurity->Cryst Chrom Flash Chromatography (Modified Silica) LowPurity->Chrom SuccessCryst Pure Solid (>95%) Cryst->SuccessCryst Success FailCryst Oiling Out / Co-precipitation Cryst->FailCryst Fails Chrom->SuccessCryst Good Separation ReversePhase Reverse-Phase (C18) HPLC Chrom->ReversePhase Tailing/Degradation FailCryst->Chrom

Figure 1: Decision matrix for the purification of benzyl 4-sulfamoylpiperidine-1-carboxylate.

II. Frequently Asked Questions (Troubleshooting)

Q1: My compound streaks severely from R_f 0.1 to 0.5 on a standard silica TLC plate, making column purification impossible. What causes this, and how can I achieve sharp bands? A: Primary sulfonamides are notorious for poor chromatographic behavior on standard normal-phase silica. The acidic silanol (Si-OH) groups on the silica surface act as strong hydrogen bond donors to the sulfonamide oxygen atoms, and hydrogen bond acceptors from the sulfonamide -NH₂ protons. This dual interaction causes severe peak tailing, peak asymmetry, and sometimes irreversible adsorption[1].

To resolve this, you must chemically deactivate the stationary phase. Adding a volatile organic base, such as 0.5% - 1% Triethylamine (TEA) or 1% aqueous NH₄OH to your mobile phase, neutralizes the acidic silanols, converting them to their corresponding salt (e.g., Si-O⁻ HN⁺Et₃). This masks the active sites, allowing the sulfonamide to elute as a sharp, symmetrical band[2].

Mechanism Silica Acidic Silanol (Si-OH) on Stationary Phase Hbond Strong Hydrogen Bonding & Dipole Interactions Silica->Hbond Sulfonamide Primary Sulfonamide (-SO2NH2) Sulfonamide->Hbond Elution Sharp Peak Elution (Improved Rf) Sulfonamide->Elution Free to elute Tailing Severe Peak Tailing & Irreversible Binding Hbond->Tailing TEA Triethylamine (TEA) Modifier (1% v/v) TEA->Silica Neutralizes Deactivated Deactivated Silica (Si-O⁻ HN⁺Et3) TEA->Deactivated Deactivated->Elution

Figure 2: Mechanistic pathway of silanol-sulfonamide interactions and TEA deactivation.

Q2: The crude product will not dissolve in the non-polar starting mobile phase (e.g., Hexane or Heptane) for column loading. If I use pure DCM to load it, the compound crashes out at the top of the column. What is the solution? A: This is a classic solubility mismatch. The lipophilic Cbz group makes the molecule insoluble in highly polar solvents like water, while the sulfonamide head makes it insoluble in pure alkanes. If you load the sample in a strong solvent (like pure DCM or DMF), it will either precipitate upon contacting the hexane-rich mobile phase or cause severe band broadening. The definitive solution is Dry Loading [1]. By pre-adsorbing the crude mixture onto a small amount of silica gel, you eliminate solvent-induced precipitation and ensure a uniform, narrow injection band.

Q3: When attempting to crystallize the product from EtOAc/Hexane, it forms a sticky oil at the bottom of the flask instead of crystals. Why does this happen? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." Because of the molecule's surfactant-like polarity, rapid addition of a non-polar anti-solvent (hexane) causes the system's supersaturation to exceed the metastable zone width for crystallization. Instead of nucleating, it hits the binodal curve for liquid-liquid separation, and the solute-rich liquid phase separates as an oil. To fix this, you must alter the thermodynamics by strictly controlling the anti-solvent addition rate and introducing seed crystals within the metastable zone to force nucleation before LLPS can occur.

III. Quantitative Data: Mobile Phase Optimization

The following table summarizes the empirical effects of various solvent systems on the chromatographic behavior of primary sulfonamides on standard silica gel.

Table 1: Mobile Phase Optimization for Normal Phase Chromatography

Solvent SystemAdditiveObservationRecommendation
Hexane / EtOAc (1:1)NoneSevere streaking (R_f 0.1 - 0.4); poor recovery.Avoid for primary sulfonamides.
Hexane / EtOAc (1:1)1% TEA (v/v)Sharp peak (R_f 0.35); improved resolution.Excellent starting point for routine purification.
DCM / MeOH (95:5)NoneModerate tailing; product elutes as a broad band.Acceptable, but requires large fraction volumes[3].
DCM / MeOH (90:10)1% NH₄OH (aq)Very sharp peak; high recovery.Ideal for highly polar impurities or scale-up.

IV. Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Dry-Loading Chromatography

This protocol ensures sharp elution bands while preventing on-column degradation or precipitation[1][4].

  • Stationary Phase Preparation: Prepare a solvent mixture of Hexane/EtOAc (e.g., 60:40) containing 1% Triethylamine (TEA) by volume. Slurry-pack the silica gel column using this deactivated mobile phase.

  • Dry Loading: Dissolve the crude benzyl 4-sulfamoylpiperidine-1-carboxylate in a minimal amount of volatile solvent (e.g., Acetone or THF). Add dry silica gel (approx. 2-3 times the mass of the crude product). Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Loading: Carefully pour the dry powder evenly onto the top of the packed column bed. Top with a thin layer of clean sand to prevent disturbance.

  • Elution: Elute using the TEA-modified mobile phase.

  • Self-Validation Check (2D-TLC): Before running the column, validate stability. Spot the crude mixture on a TEA-treated TLC plate. Develop in the chosen solvent system, dry the plate completely, rotate it 90 degrees, and develop again. Causality: If the product spot lies perfectly on the diagonal, the compound is stable. If spots appear off the diagonal, the compound is degrading on the silica[4], and you must switch to Reverse-Phase (C18) chromatography.

Protocol B: Controlled Anti-Solvent Crystallization

This protocol is designed to bypass the liquid-liquid phase separation (oiling out) boundary.

  • Dissolution: Dissolve the crude product in a minimal amount of Ethyl Acetate (good solvent) at 50°C.

  • Self-Validating Cloud Point Determination: Add Hexane (anti-solvent) dropwise while maintaining 50°C until the solution just turns persistently turbid. Immediately heat the solution by 2-5°C until it becomes perfectly clear again. Causality: This precise temperature/solvent ratio confirms you are exactly at the solubility boundary (the metastable zone).

  • Seeding: Add 1-2 mg of pure benzyl 4-sulfamoylpiperidine-1-carboxylate crystals to the clear solution.

  • Controlled Cooling: Cool the mixture at a slow, controlled rate (e.g., 5°C per hour) to room temperature without agitation. Causality: Slow cooling allows the crystals to grow on the seed nuclei, depleting the supersaturation level and preventing the system from crossing into the LLPS (oiling out) regime.

  • Isolation: Filter the resulting white crystalline solid and wash with cold Hexane.

V. References

Sources

Technical Support Center: Troubleshooting Side Reactions in Sulfamoylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Causality

Sulfamoylpiperidines are highly valuable pharmacophores in medicinal chemistry, frequently utilized as stable bioisosteres for amides in drug development[1]. The most common synthetic route involves the reaction of piperidine with sulfuryl chloride (


) to generate a piperidine-1-sulfonyl chloride intermediate, which is subsequently trapped by a primary or secondary amine to form the final unsymmetrical sulfamide[1].

Despite the apparent simplicity of sulfonamide bond formation, the sulfonyl chloride functional group is an exceptionally strong electrophile[2]. The electron-deficient nature of the sulfur atom makes it highly susceptible to attack by competing nucleophiles in the reaction matrix[2]. If kinetic and thermodynamic parameters are not strictly controlled, researchers frequently encounter yield-limiting side reactions, including intermediate hydrolysis, symmetrical sulfamide formation, and sulfonate ester generation.

Visualizing the Reaction Landscape

G A Piperidine + Sulfuryl Chloride B Piperidine-1-sulfonyl Chloride (Intermediate) A->B 0 °C, Base (Anhydrous) C Desired Product: Unsymmetrical Sulfamoylpiperidine B->C + Primary Amine (Controlled Addition) D Side Product 1: Symmetrical Sulfamide (1,1'-sulfonyldipiperidine) B->D + Excess Piperidine (Poor Mixing) E Side Product 2: Piperidine-1-sulfonic Acid (Hydrolysis) B->E + H2O (Moisture Contamination)

Reaction pathways in sulfamoylpiperidine synthesis highlighting major side reactions.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yielding predominantly a symmetrical sulfamide (1,1'-sulfonyldipiperidine) instead of the desired piperidine-1-sulfonyl chloride? A: This is a classic stoichiometric and kinetic failure. Piperidine is a highly reactive secondary amine. When reacting with sulfuryl chloride, the first nucleophilic substitution forms piperidine-1-sulfonyl chloride. If the local concentration of piperidine is too high (e.g., due to rapid addition or poor mixing), the highly electrophilic intermediate rapidly reacts with a second equivalent of piperidine, forming the symmetrical sulfamide byproduct[3]. This is mitigated by inverse addition (adding the amine dropwise to an excess of


) and strict temperature control at 0 °C[1].

Q: I am observing a highly polar baseline spot on my TLC. What is it, and how do I prevent it? A: This is likely piperidine-1-sulfonic acid, the product of sulfamoyl chloride hydrolysis. The sulfonyl group is an excellent electrophile, and trace water can easily outcompete sterically hindered amines[2]. To prevent this, ensure all solvents (e.g., DCM, THF) are rigorously anhydrous and the reaction is kept under an inert atmosphere (nitrogen or argon).

Troubleshooting Guide: Specific Side Reactions

Issue 1: Hydrolysis of the Sulfamoyl Chloride Intermediate
  • Mechanistic Causality: The electrophilic sulfur atom is highly susceptible to attack by trace water. Kinetic studies on sulfamoyl chlorides indicate that the hydrolysis mechanism can shift between an

    
    -like pathway (direct water attack promoted by a general base) and an 
    
    
    
    pathway (ionization to a transient sulfonylium intermediate) depending on the steric bulk of the nitrogen substituents[4]. For piperidylsulfamoyl chloride, the reaction exhibits exceptional activation parameters indicative of complex solvent interactions during ionization[4].
  • Self-Validating Resolution:

    • Dry all glassware in an oven (120 °C) and cool under vacuum.

    • Use molecular sieves (3Å or 4Å) for solvents.

    • If using hygroscopic bases like triethylamine (TEA) or pyridine, distill them over calcium hydride (

      
      ) prior to use.
      

Hydrolysis N1 Piperidine-1-sulfonyl Chloride N2 Direct Nucleophilic Attack by H2O N1->N2 SN2 Pathway (Base Promoted) N3 Sulfonylium Ion Intermediate (Ionization) N1->N3 SN1 Pathway (Sterically Driven) N4 Piperidine-1-sulfonic Acid (Hydrolysis Product) N2->N4 N3->N4 + H2O

Mechanistic pathways for the hydrolysis of piperidine-1-sulfonyl chloride.

Issue 2: Sulfonate Ester Formation
  • Mechanistic Causality: Sulfonyl chlorides react readily with alcohols to form sulfonate esters[2]. If alcohols (e.g., methanol, ethanol) are used as co-solvents or are present as stabilizers in halogenated solvents (e.g., ethanol-stabilized chloroform), they will act as nucleophiles, irreversibly consuming the sulfamoyl chloride intermediate[2].

  • Self-Validating Resolution: Strictly avoid alcoholic solvents during the coupling phase. Utilize amylene-stabilized or rigorously purified anhydrous dichloromethane (DCM).

Quantitative Data: Side Reaction Profiles

The following table summarizes the impact of various reaction conditions on the product distribution during the synthesis of the piperidine-1-sulfonyl chloride intermediate.

Table 1: Impact of Reaction Conditions on Product Distribution

Reaction ConditionDesired Intermediate Yield (%)Symmetrical Sulfamide (%)Hydrolysis Product (%)Primary Cause of Failure
Amine added to

, 0 °C, Anhydrous DCM
85 - 92% < 5% < 2% N/A (Optimal Protocol)

added to Amine, 0 °C, Anhydrous DCM
40 - 50%45 - 55%< 2%High local amine concentration
Amine added to

, 25 °C, Anhydrous DCM
60 - 70%20 - 30%< 5%Thermal acceleration of over-reaction
Amine added to

, 0 °C, Reagent-grade DCM
50 - 60%< 5%30 - 40%Trace water acting as nucleophile

Validated Experimental Protocol: Synthesis of Unsymmetrical Sulfamoylpiperidines

This protocol utilizes an inverse-addition technique to self-validate against symmetrical sulfamide formation and employs rigorous anhydrous conditions to prevent hydrolysis[1].

Phase 1: Preparation of Piperidine-1-sulfonyl Chloride

  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas.

  • Reagent Loading: Add anhydrous dichloromethane (DCM, 0.2 M relative to the amine) and sulfuryl chloride (

    
    , 1.1 to 1.2 equivalents). Cool the mixture to 0 °C using an ice-water bath[1].
    
  • Inverse Addition: Dissolve piperidine (1.0 equivalent) and anhydrous triethylamine (TEA, 1.1 equivalents) in a minimal volume of anhydrous DCM. Transfer this solution to the addition funnel.

  • Controlled Reaction: Add the piperidine/TEA solution dropwise over 45-60 minutes to the vigorously stirred

    
     solution at 0 °C.
    
    • Causality Check: The slow addition ensures

      
       is always in stoichiometric excess in the bulk solution, kinetically disfavoring the formation of the symmetrical 1,1'-sulfonyldipiperidine byproduct.
      
  • Monitoring: Stir for an additional 2 hours at 0 °C[1]. Monitor by TLC (Hexanes/EtOAc). The intermediate sulfamoyl chloride should appear as a distinct, UV-active (if derivatized) or stainable spot with lower polarity than the starting amine.

Phase 2: Coupling with Target Amine

  • Amine Addition: To the cold (0 °C) reaction mixture containing the in situ generated piperidine-1-sulfonyl chloride, add the target primary or secondary amine (1.1 equivalents) and additional TEA (1.5 equivalents) dissolved in anhydrous DCM.

  • Warming & Completion: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-12 hours until complete consumption of the intermediate is observed via LC-MS or TLC.

  • Workup: Quench the reaction by slowly adding water[3]. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the pure unsymmetrical sulfamoylpiperidine.

References

  • Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides Source: Canadian Science Publishing URL:[Link]

Sources

troubleshooting low yield in benzyl 4-sulfamoylpiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields during the synthesis of benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 878388-35-3).

This molecule is a highly valued intermediate in the synthesis of diarylsulfonylureas and potent NLRP3 inflammasome inhibitors [1]. However, its dual-functionality (a secondary amine and a primary sulfonamide) often leads to chemoselectivity issues, while its hydrogen-bonding capacity complicates aqueous isolation [2].

Below, we dissect the mechanistic failure points, provide targeted Q&A troubleshooting, and outline self-validating protocols to ensure scalable, high-yield synthesis.

Mechanistic Pathways & Common Failure Points

There are two primary synthetic routes to this intermediate. Understanding the electrophilic and nucleophilic dynamics of each route is critical for diagnosing yield loss.

G SM1 Piperidine-4- sulfonamide Target Benzyl 4-sulfamoylpiperidine -1-carboxylate SM1->Target Cbz-Cl, DIPEA (pH < 9) BP1 Bis-Cbz Byproduct (Over-acylation) SM1->BP1 Excess Cbz-Cl (pH > 10) SM2 1-Cbz-piperidine-4- sulfonyl chloride SM2->Target Anhydrous NH3 (THF, 0°C) BP2 Sulfonic Acid (Hydrolysis) SM2->BP2 Aqueous NH3 (H2O present)

Synthesis routes for benzyl 4-sulfamoylpiperidine-1-carboxylate and common failure pathways.

Troubleshooting FAQs

Q1: I am using the Amidation Route (1-Cbz-piperidine-4-sulfonyl chloride + NH₃). My reaction goes to completion, but LC-MS shows a dominant mass of 300 [M+H]⁺ instead of 299. What happened?

A: You are observing the hydrolysis of your starting material into 1-Cbz-piperidine-4-sulfonic acid. Sulfonyl chlorides possess a highly electrophilic sulfur atom. If you are using aqueous ammonia (ammonium hydroxide) or if your solvents are not strictly anhydrous, water acts as a competitive nucleophile against ammonia. The Fix: Switch to anhydrous NH₃ gas bubbled into dry THF, or use a commercially available anhydrous solution of 0.5 M NH₃ in dioxane/THF. Ensure your solvent passes a Karl Fischer titration (<50 ppm H₂O) before use.

Q2: I am using the Protection Route (Piperidine-4-sulfonamide + Cbz-Cl). My yield is <40%, and TLC shows a prominent high-Rf spot. Why?

A: You are likely over-acylating the molecule, forming a bis-Cbz byproduct. While the secondary piperidine amine is significantly more nucleophilic than the primary sulfonamide, the sulfonamide proton has a pKa of ~10. If you use a strong base, an excess of base, or >1.05 equivalents of Cbz-Cl, the sulfonamide nitrogen deprotonates, becoming highly nucleophilic and attacking a second molecule of Cbz-Cl. The Fix: Strictly limit Cbz-Cl to 1.0-1.05 equivalents. Use a sterically hindered, milder base like N,N-Diisopropylethylamine (DIPEA) and maintain the reaction at 0°C to maximize kinetic chemoselectivity.

Q3: My reaction LC-MS looks incredibly clean, but after aqueous workup, my isolated yield is less than 20%. Where is my product?

A: Your product is trapped in the aqueous waste layer. Benzyl 4-sulfamoylpiperidine-1-carboxylate has significant hydrogen-bonding potential. More importantly, because the sulfonamide pKa is ~10, basic workup conditions (e.g., washing with NaHCO₃ or NaOH) will ionize the sulfonamide into a highly water-soluble sodium salt. The Fix: You must perform a pH-controlled workup. Before extraction, adjust the aqueous layer to pH 5–6 using 1M HCl. This ensures the sulfonamide is fully protonated and neutral. Furthermore, switch your extraction solvent from Dichloromethane (DCM) to 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc), which offer superior partition coefficients for polar sulfonamides.

Diagnostic Workflow & Quantitative Data

Use the following decision tree to rapidly diagnose the root cause of poor yields in your laboratory.

G Start Issue: Isolated Yield < 50% Workup Check Aqueous Workup pH Start->Workup pHHigh pH > 9 Product is ionized Workup->pHHigh pHOk pH 5-6 Product is neutral Workup->pHOk Fix1 Acidify to pH 5-6 Extract with 2-MeTHF pHHigh->Fix1 LCMS Check Crude LC-MS pHOk->LCMS Yield still low? Mass300 Mass = 300[M+H]+ (Sulfonic Acid) LCMS->Mass300 Mass433 Mass = 433 [M+H]+ (Bis-Cbz) LCMS->Mass433 Fix2 Use Anhydrous NH3 Eliminate Moisture Mass300->Fix2 Fix3 Reduce Cbz-Cl to 1.05 eq Control Base Addition Mass433->Fix3

Troubleshooting decision tree for diagnosing and resolving low yield during synthesis.

Impurity Profiling & Corrective Actions Table
Reaction RoutePrimary ImpurityRoot Cause of Yield LossAnalytical SignatureCorrective Action
Amidation 1-Cbz-piperidine-4-sulfonic acidMoisture present during NH₃ additionLC-MS: [M+H]⁺ = 300TLC: Baseline spotSwitch to anhydrous NH₃ in dry THF; ensure N₂ atmosphere.
Protection Bis-Cbz piperidineExcess Cbz-Cl; High pH (>10) causing deprotonationLC-MS: [M+H]⁺ = 433TLC: High Rf spotLimit Cbz-Cl to 1.05 eq; use DIPEA instead of stronger bases.
Workup (Both) None (Product lost)pH > 9 during extractionProduct absent in organic phaseAcidify aqueous phase to pH 5-6; extract with 2-MeTHF.

Self-Validating Experimental Protocols

To guarantee reproducibility, we have engineered the following protocols with built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Amidation of 1-Cbz-piperidine-4-sulfonyl chloride

Recommended for highest purity when scaling up.

  • Preparation: Dissolve 1-Cbz-piperidine-4-sulfonyl chloride (1.0 eq) in anhydrous THF (10 volumes) under an inert N₂ atmosphere.

    • Validation Checkpoint: Perform Karl Fischer titration on the THF. Moisture must be <50 ppm to prevent sulfonic acid formation.

  • Reaction: Cool the reactor to 0°C. Dropwise, add a commercial 0.5 M solution of anhydrous NH₃ in THF (3.0 eq) over 30 minutes. Maintain internal temperature below 5°C.

  • Monitoring: Remove the ice bath and stir for 2 hours at room temperature (20°C).

    • Validation Checkpoint: Quench a 50 µL aliquot in MeCN/H₂O. LC-MS must show complete consumption of starting material and a dominant peak at[M+H]⁺ = 299 [3].

  • Workup: Concentrate the reaction mixture in vacuo to remove excess NH₃. Dilute the residue with 2-MeTHF (10 volumes) and wash with 1M HCl (5 volumes).

    • Validation Checkpoint (Critical): Test the pH of the aqueous wash using pH paper. It MUST be between 4 and 6 . If pH > 7, add additional 1M HCl until the target pH is reached to prevent product ionization.

  • Isolation: Wash the organic layer with saturated brine (5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a white solid.

Protocol B: Cbz-Protection of Piperidine-4-sulfonamide

Recommended when starting from commercially available piperidine-4-sulfonamide.

  • Preparation: Suspend piperidine-4-sulfonamide (1.0 eq) in anhydrous DCM (10 volumes). Add DIPEA (1.2 eq).

  • Reaction: Cool the suspension to 0°C. Add Benzyl chloroformate (Cbz-Cl, strictly 1.05 eq ) dropwise over 30 minutes via an addition funnel.

    • Validation Checkpoint: Verify the exact stoichiometry of Cbz-Cl. Exceeding 1.05 eq will trigger bis-acylation.

  • Monitoring: Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

    • Validation Checkpoint: Spot on TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material (Rf ~0.1, stains pink/purple) must be completely consumed, replaced by the UV-active product (Rf ~0.5).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (5 volumes).

    • Causality Note: NH₄Cl provides a mild, buffered acidic quench (pH ~5.5), ensuring the sulfonamide remains protonated without degrading the Cbz group.

  • Isolation: Extract the aqueous layer with EtOAc (2 x 10 volumes). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Triturate the resulting crude solid with heptane to remove residual benzyl chloride impurities.

References

  • US Patent 11465992B2 - Sulfonamide carboxamide compounds. Google Patents.
  • US Patent Application 20240150291A1 - Process for the preparation of NLRP3 inhibitors. Google Patents.

Technical Support Center: Managing Acidic and Basic Hydrolysis of Carbamate and Sulfamoyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of carbamate and sulfamoyl group hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter these functional groups in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in managing these often-sensitive moieties.

Section 1: The Carbamate Conundrum: A Tale of Two Hydrolysis Pathways

Carbamates are indispensable as protecting groups for amines in peptide synthesis and as key functional groups in many pharmaceuticals.[1] Their stability, however, is highly dependent on the pH of the medium, making their selective removal a common challenge.[2][3]

Acidic Hydrolysis of Carbamates

Acid-catalyzed hydrolysis of carbamates is a cornerstone of many synthetic strategies, particularly for the removal of the tert-butyloxycarbonyl (Boc) group.[1] However, incomplete reactions or the formation of unwanted byproducts can derail a synthesis.

FAQ 1: My Boc deprotection is sluggish or incomplete. What's going on and how can I fix it?

The "Why": Incomplete Boc deprotection often stems from insufficient acid strength, steric hindrance around the carbamate, or the presence of acid-scavenging functionalities within the molecule. The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid, which rapidly decarboxylates to the free amine and carbon dioxide.[4] If the acid is not strong enough to efficiently protonate the carbamate, the reaction will stall.

The "How":

Troubleshooting Incomplete Boc Deprotection

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Acid Strength Switch to a stronger acid, such as neat trifluoroacetic acid (TFA), or increase the concentration of HCl in dioxane.[4]Faster and more complete deprotection.
Steric Hindrance Increase the reaction temperature cautiously, or prolong the reaction time. Monitor closely by TLC or LC-MS.Improved conversion to the desired amine.
Acid Scavenging Increase the equivalents of acid used to ensure enough is available to protonate both the scavenging group and the carbamate.Complete deprotection by overcoming the buffering effect of the substrate.

Experimental Protocol: Standard Boc Deprotection with TFA/DCM

  • Dissolve the Boc-protected amine (1 equivalent) in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).[4]

  • Proceed with an aqueous workup or concentrate in vacuo and use the resulting TFA salt directly.

Basic Hydrolysis of Carbamates

Base-mediated hydrolysis of carbamates is a key step in many synthetic routes, especially when employing the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This process, while generally efficient, can present its own set of challenges.

FAQ 2: My Fmoc deprotection is leading to side products. How can I achieve a cleaner reaction?

The "Why": The base-labile nature of the Fmoc group is due to the acidity of the proton at the 9-position of the fluorenyl ring.[5] Deprotonation initiates an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, leading to the formation of dibenzofulvene and the unstable carbamic acid, which then decarboxylates.[6][7][8] Dibenzofulvene is a Michael acceptor and can react with the newly liberated amine, leading to undesired adducts.

The "How":

Troubleshooting Fmoc Deprotection Side Reactions

Potential Cause Troubleshooting Step Expected Outcome
Dibenzofulvene Adduct Formation Use a scavenger, such as piperidine (which also acts as the base), to trap the dibenzofulvene as it is formed.[2]A cleaner reaction profile with minimal formation of amine-dibenzofulvene adducts.
Incomplete Reaction Ensure a sufficient excess of the amine base (e.g., 20-50% piperidine in DMF) is used.[2]Complete and rapid deprotection.

Experimental Protocol: Standard Fmoc Deprotection with Piperidine/DMF

  • Dissolve the Fmoc-protected substrate in Dimethylformamide (DMF).

  • Add a solution of 20-50% piperidine in DMF.[2]

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is typically rapid.

  • Upon completion, proceed with the appropriate workup to remove the piperidine and the dibenzofulvene adduct.

Diagram: Decision-Making for Carbamate Deprotection

G start Carbamate Deprotection Needed acid_stable Is the rest of the molecule acid-stable? start->acid_stable base_stable Is the rest of the molecule base-stable? acid_stable->base_stable No use_acid Use Acidic Conditions (e.g., TFA for Boc) acid_stable->use_acid Yes use_base Use Basic Conditions (e.g., Piperidine for Fmoc) base_stable->use_base Yes orthogonal Consider Orthogonal Protecting Groups base_stable->orthogonal No hydrogenolysis Consider Hydrogenolysis (e.g., for Cbz) orthogonal->hydrogenolysis

Caption: A flowchart to guide the selection of carbamate deprotection strategies.

Section 2: The Sulfamoyl Group and Sulfamide Stability: A Matter of Environment

Sulfamoyl groups and sulfamides are integral components of many biologically active molecules.[9] Their hydrolysis is generally slower than that of carbamates, but their stability is still a critical consideration, particularly under harsh acidic or basic conditions.

Acidic Hydrolysis of Sulfamoyl Groups and Sulfamides

Sulfonamides are generally more stable towards hydrolysis than their carbamate counterparts. However, under strongly acidic conditions, cleavage can occur.

FAQ 3: My sulfonamide is unexpectedly cleaving during an acidic workup. Why is this happening and what can I do?

The "Why": While robust, the S-N bond in sulfonamides can be susceptible to cleavage under harsh acidic conditions, especially with heating. The mechanism typically involves protonation of the nitrogen atom, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The stability of sulfonamides to acid hydrolysis can vary significantly depending on the substituents.[10]

The "How":

Troubleshooting Acid-Mediated Sulfonamide Cleavage

Potential Cause Troubleshooting Step Expected Outcome
Harsh Acidic Conditions Use milder acidic conditions for your workup (e.g., saturated aqueous NH4Cl) or perform the workup at a lower temperature.Preservation of the sulfonamide group.
Prolonged Exposure to Acid Minimize the time your compound is in contact with the acidic medium.Reduced extent of hydrolysis.
Basic Hydrolysis of Sulfamoyl Groups and Sulfamides

Sulfonamides are generally considered to be stable under basic conditions.[10][11] However, certain structural features can render them susceptible to base-mediated degradation.

FAQ 4: I am observing decomposition of my sulfamoyl-containing compound under basic conditions. What could be the cause?

The "Why": While direct nucleophilic attack of hydroxide on the sulfur atom is generally slow, the presence of an acidic proton alpha to the nitrogen of the sulfonamide can open up an E1cB-type elimination pathway, particularly if the leaving group is sufficiently activated.[12][13][14] This is a less common but important consideration for substrates with specific structural motifs.

The "How":

Troubleshooting Base-Mediated Sulfonamide Decomposition

Potential Cause Troubleshooting Step Expected Outcome
E1cB Elimination Pathway If your substrate has an acidic proton that could facilitate an E1cB mechanism, consider using non-nucleophilic bases or running the reaction at lower temperatures to disfavor this pathway.Increased stability of the sulfonamide under basic conditions.
Structurally Activated Sulfonamide If the sulfonamide is activated by strong electron-withdrawing groups, it may be more susceptible to nucleophilic attack. In such cases, milder basic conditions or alternative synthetic routes should be explored.[10]Preservation of the sulfamoyl group.

Diagram: General Hydrolysis Mechanisms

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Protonation Protonation Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Leaving Group Departure Leaving Group Departure Nucleophilic Attack->Leaving Group Departure Nucleophilic Attack (BAC2) Nucleophilic Attack (BAC2) Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack (BAC2)->Tetrahedral Intermediate Tetrahedral Intermediate->Leaving Group Departure Deprotonation (E1cB) Deprotonation (E1cB) Carbanion Formation Carbanion Formation Deprotonation (E1cB)->Carbanion Formation Elimination Elimination Carbanion Formation->Elimination

Caption: A simplified representation of common acidic and basic hydrolysis mechanisms.

References

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • University of Regensburg. Protecting Groups. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • PubMed. Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • Wikipedia. E1cB-elimination reaction. [Link]

  • Master Organic Chemistry. E1cB – Elimination (Unimolecular) Conjugate Base. [Link]

  • Royal Society of Chemistry. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]

  • Royal Society of Chemistry. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]

  • Kocienski, P. J. Protecting Groups. Thieme, 2004.
  • PubMed. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]

  • Technical University of Munich. Sulfonamide Degradation. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Clemson University. Kinetics of Carbaryl Hydrolysis. [Link]

  • Royal Society of Chemistry. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. [Link]

  • ResearchGate. Kinetics of Carbamate Formation and Breakdown. [Link]

  • SciELO. Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. [Link]

  • Royal Society of Chemistry. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. [Link]

  • Oreate AI. Understanding the E1cB Mechanism: A Unique Pathway in Organic Chemistry. [Link]

  • Datapdf.com. Kinetics and Mechanism of Aminolysis of Carbamates. [Link]

  • ResearchGate. Mechanism of base-induced hydrolysis of carbamates 2–5. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • Taylor & Francis Online. The kinetics of the hydrolysis of organophosphorus and carbamate pesticides in water and aqueous base buffers. [Link]

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Wikipedia. Sulfonamide. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • ScienceDirect. Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. [Link]

  • ResearchGate. (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. [Link]

  • YouTube. Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ResearchGate. Efficient General Method for Sulfamoylation of a Hydroxyl Group. [Link]

  • ResearchGate. Effective mobility of sulphonamides obtained between pH 7.0 and 10.... [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Benzyl 4-sulfamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 878388-35-3).

The transition from a milligram-scale discovery route to a multi-kilogram process introduces significant challenges in thermodynamics, mass transfer, and chemoselectivity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure a robust, chromatography-free scale-up.

Process Overview & Reaction Pathway

The most direct industrial route to benzyl 4-sulfamoylpiperidine-1-carboxylate involves the selective N-protection of piperidine-4-sulfonamide using benzyl chloroformate (Cbz-Cl). To manage the highly exothermic nature of this reaction and prevent the degradation of the acylating agent, the process is executed under biphasic Schotten-Baumann conditions[1].

G SM Piperidine-4-sulfonamide (Aqueous Base) RXN Schotten-Baumann Biphasic Reaction (Add Cbz-Cl) SM->RXN Cool to 0-5 °C SEP Phase Separation & Acid Wash RXN->SEP pH 9.5-10.0 High Shear CRYST Solvent Exchange & Crystallization SEP->CRYST Organic Phase PROD Benzyl 4-sulfamoylpiperidine- 1-carboxylate CRYST->PROD MTBE/Heptane

Workflow for the scalable synthesis of benzyl 4-sulfamoylpiperidine-1-carboxylate.

Troubleshooting Guide & FAQs

Q1: During scale-up, we observe a severe exotherm upon Cbz-Cl addition, accompanied by high levels of benzyl alcohol. How can we mitigate this?

A: The exotherm is driven by two concurrent processes: the desired amidation and the undesired hydrolysis of Cbz-Cl into benzyl alcohol, CO₂, and HCl. At scale, inadequate heat removal leads to a temperature spike, which exponentially accelerates Cbz-Cl hydrolysis. The Fix: Transition from an anhydrous organic base system to a biphasic Schotten-Baumann system (e.g., DCM/Water). Water acts as a highly effective thermodynamic heat sink[1]. Strictly maintain the internal temperature between 0–5 °C during the dropwise addition of Cbz-Cl, coupling the addition rate directly to your reactor's cooling capacity.

Q2: Our HPLC profile shows a secondary impurity with a mass of [M+134]. What is this, and how do we prevent it?

A: A mass addition of +134 Da corresponds to a second carboxybenzyl (Cbz) group, indicating over-protection (N,N-bis-Cbz impurity). Piperidine-4-sulfonamide contains a highly nucleophilic secondary amine and a primary sulfonamide. The pKa of a primary sulfonamide is approximately 10. If your reaction pH exceeds 11 (e.g., by using strong bases like NaOH), the sulfonamide is deprotonated into its highly reactive anionic form, which readily attacks Cbz-Cl[2]. The Fix: Strictly buffer the aqueous phase to pH 9.5–10.0 using Na₂CO₃. This pH is high enough to ensure the secondary amine remains unprotonated for the primary reaction, but low enough to keep the sulfonamide protonated and non-nucleophilic.

Q3: We are experiencing incomplete conversion (stalling) at the 5 kg scale, despite using 1.2 equivalents of Cbz-Cl. Why?

A: Incomplete conversion in large-scale biphasic reactions is typically a mass transfer limitation. Cbz-Cl resides in the organic phase (DCM), while the un-neutralized amine hydrochloride and the inorganic base reside in the aqueous phase. If the interfacial area is insufficient, Cbz-Cl hydrolyzes in the bulk organic phase faster than it reacts at the interface. The Fix: Increase the agitation rate to maximize the interfacial surface area (high-shear mixing). If reactor geometry limits agitation, adding a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) will facilitate the transport of reactive species across the phase boundary.

Q4: How can we isolate the product without using silica gel chromatography?

A: Benzyl 4-sulfamoylpiperidine-1-carboxylate is highly crystalline. After the reaction, perform a phase separation and wash the organic layer with 1N HCl to purge any unreacted starting amine. Follow this with a solvent exchange distillation, replacing DCM with methyl tert-butyl ether (MTBE). The product can then be crystallized by the anti-solvent addition of heptane, yielding >98% purity without chromatography[3].

Quantitative Data: Impact of pH on Reaction Profile

The following table summarizes the causality between the chosen base, the resulting pH, and the chemoselectivity of the reaction. Data was generated at a 100 g scale using 1.05 eq of Cbz-Cl at 5 °C.

Base SystemOperating pHConversion (%)Bis-Cbz Impurity (%)Benzyl Alcohol (%)Isolated Yield (%)
NaOH (10% aq)12.5>9914.28.568
K₂CO₃ (10% aq)10.5984.15.282
Na₂CO₃ (10% aq) 9.5 99 <0.5 3.1 91
TEA (Anhydrous DCM)N/A851.212.474

Self-Validating Scale-Up Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure process reliability and safety during scale-up.

Phase 1: Emulsion Preparation

  • Charge a jacketed reactor with piperidine-4-sulfonamide (1.0 eq) and a 10% w/v aqueous solution of Na₂CO₃ (2.5 eq). Stir until completely dissolved.

  • Add dichloromethane (DCM) (5 volumes relative to the starting material).

  • Initiate high-shear agitation (e.g., >250 RPM, dependent on impeller geometry) to form a stable biphasic emulsion.

Phase 2: Controlled Acylation 4. Circulate coolant to bring the internal temperature to 0–5 °C.

  • Validation Checkpoint: Do not proceed until the internal temperature remains stable for at least 15 minutes.

  • Charge benzyl chloroformate (1.05 eq) into an addition funnel. Add dropwise over 2 hours.

    • Validation Checkpoint: Monitor the internal temperature continuously. If it exceeds 8 °C, pause the addition immediately until the temperature recovers to <5 °C to prevent thermal runaway and Cbz-Cl hydrolysis.

  • Once the addition is complete, allow the reactor to warm to 20 °C and stir for 4 hours.

    • Validation Checkpoint: Sample the organic layer for HPLC analysis. The reaction is deemed complete when the starting material peak is <1% AUC.

Phase 3: Workup & Chromatography-Free Isolation 7. Stop agitation and allow the phases to separate for 30 minutes. Drain the lower organic (DCM) layer into a clean vessel. 8. Wash the organic layer with 1N HCl (3 volumes) to purge any unreacted amine, followed by saturated NaCl (3 volumes) to remove residual water. 9. Transfer the organic layer to a distillation setup. Distill off the DCM under reduced pressure while continuously feeding MTBE until the internal temperature reaches the boiling point of MTBE (55 °C). 10. Cool the reactor to 20 °C, then slowly add heptane (2 volumes) over 1 hour to precipitate the product. 11. Filter the white crystalline solid, wash with cold heptane (1 volume), and dry under vacuum at 40 °C to a constant weight.

References

  • Sigma-Aldrich. "Benzyl 4-sulfamoylpiperidine-1-carboxylate | 878388-35-3". Sigma-Aldrich Product Catalog.
  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Master Organic Chemistry.
  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups". Chemical Reviews, ACS Publications.
  • Schöbel, A., et al. "Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors". RSC Medicinal Chemistry, PMC (NIH).

Sources

Technical Support Center: Stereoselective Functionalization of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Racemization During Functionalization Ticket ID: PIP-RAC-2024

Mission Statement

You have reached the Advanced Synthesis Support Desk. This guide addresses the "silent killer" of piperidine functionalization: Racemization .

Piperidine scaffolds—ubiquitous in FDA-approved drugs (e.g., Janus kinase inhibitors, antihistamines)—are structurally deceptive. While the ring appears robust, the


-carbon (C2) is electronically labile. Whether you are performing Beak-style lithiation, peptide coupling, or cross-coupling, the stereocenter is prone to scrambling via dipole-stabilized carbanions, oxazolone intermediates, or radical rebounds.

This guide provides self-validating protocols to lock in stereochemistry.

Module 1: -Lithiation & Substitution (The "Beak-Lee" Protocol)

User Issue: "I generated N-Boc-2-lithiopiperidine at -78°C, but after trapping with an electrophile, my enantiomeric ratio (e.r.) dropped to 50:50 or 60:40."

Root Cause Analysis: Unlike pyrrolidine, the N-Boc-2-lithiopiperidine intermediate is configurationally unstable. It undergoes rapid enantiomerization even at -78°C because the activation barrier for ligand exchange and inversion is lower than in the 5-membered ring. If you rely solely on kinetic control without a chiral ligand or transmetallation, you will lose stereochemical integrity.

Troubleshooting Protocol

Step 1: Select the Correct Ligand System

  • Standard (Racemic/Low ee):

    
    -BuLi / TMEDA.
    
  • High Enantioselectivity (The O'Brien Fix): You must use a chiral diamine. While (-)-sparteine is the classic choice, it is often unavailable. Use (+)-sparteine surrogates (e.g., O'Brien's diamine derived from cytisine) for high retention [1].

Step 2: The "Dynamic Thermodynamic Resolution" (DTR) Check If you are starting with a racemic mixture and want a single enantiomer, you must exploit DTR.

  • Mechanism: The lithiated species equilibrates between two diastereomeric complexes. One is thermodynamically more stable.

  • Action: Do not quench immediately. Allow the lithiated species to "age" or warm slightly (to -50°C) to reach thermodynamic equilibrium before adding the electrophile [2].

Step 3: Transmetallation (The "Locking" Step) If your electrophile is incompatible with hard lithium reagents, or if you observe racemization during the reaction time, transmetallate to Zinc .

  • Why? The C-Zn bond is more covalent and configurationally rigid than the C-Li bond.

  • Protocol: Add

    
     (1.0 M in THF) at -78°C immediately after lithiation. This "freezes" the stereochemistry, allowing you to warm the reaction for Negishi couplings without scrambling [3].
    
Visualization: The Lithiation Decision Tree

LithiationWorkflow Start Start: N-Boc Piperidine Lithiation Lithiation (s-BuLi, -78°C) Start->Lithiation LigandCheck Is Chiral Ligand Present? (Sparteine/O'Brien Diamine) Lithiation->LigandCheck RacemicPath Result: Racemic 2-Li Species LigandCheck->RacemicPath No (TMEDA only) ChiralPath Result: Enantioenriched 2-Li Complex LigandCheck->ChiralPath Yes StabilityCheck Is Electrophile Addition Slow? ChiralPath->StabilityCheck Scramble Risk: Enantiomerization (Loss of ee) StabilityCheck->Scramble Yes (Li is labile) Transmetal Solution: Transmetallate with ZnCl2 (Locks Stereochemistry) StabilityCheck->Transmetal Recommended FinalProduct High ee Product Transmetal->FinalProduct Negishi Coupling / Trapping

Caption: Workflow for preventing racemization during N-Boc piperidine lithiation. Note the critical transmetallation step.

Module 2: Peptide Coupling (Piperidine-2-Carboxylic Acids)

User Issue: "I am coupling N-Fmoc-piperidine-2-carboxylic acid (Pipecolic acid) to an amine. The starting material is 99% ee, but the product is 80% ee."

Root Cause Analysis: Piperidine-2-carboxylic acids are "N-alkyl amino acids." They are notoriously prone to racemization during activation because:

  • Oxazolone Formation: The activated carbonyl cyclizes with the carbamate oxygen. The resulting oxazolone (azlactone) is highly acidic at the

    
    -position and racemizes instantly via enolization.
    
  • Base Sensitivity: Tertiary amines (DIEA, TEA) used in coupling can deprotonate the

    
    -carbon of the activated ester [4].
    
Troubleshooting Protocol

Step 1: The "Copper Switch" (Self-Validating Fix) Standard coupling reagents (EDC, HBTU) are insufficient. Use the CuCl2 / HOBt system.[1]

  • Mechanism: Copper(II) complexes with the activated intermediate, preventing oxazolone formation by geometrically constraining the nitrogen and carbonyl oxygen.

  • Protocol:

    • Dissolve acid (1.0 equiv) and amine (1.0 equiv) in DMF.[2]

    • Add HOBt (1.0 equiv) and CuCl2 (1.0 equiv).

    • Add EDC (1.1 equiv) at 0°C. Result: This method has been shown to reduce racemization to <0.1% compared to 5-10% with standard DCC/HOBt [5].

Step 2: Base Management

  • Avoid: TEA or DIEA if possible.

  • Use: 2,4,6-Collidine (TMP).[3] It is sterically hindered and less likely to abstract the

    
    -proton while still neutralizing the reaction.
    

Step 3: Coupling Reagent Hierarchy If Copper is not an option (e.g., downstream purification issues), follow this hierarchy of reagent safety regarding racemization:

  • Safest: HATU / HOAt / Collidine (at 0°C).

  • Moderate: PyBOP / HOBt.

  • Unsafe: DCC / DMAP (DMAP is a racemization catalyst).

Module 3: Cross-Coupling (The Negishi Solution)

User Issue: "I need to attach an aryl group to the 2-position of my piperidine. My Suzuki coupling failed, and the stereocenter scrambled."

Root Cause Analysis: Direct cross-coupling of secondary alkyl halides is difficult due to


-hydride elimination and radical pathways (Single Electron Transfer) that destroy stereochemistry.
Troubleshooting Protocol

The Stereoretentive Negishi Coupling Instead of coupling a piperidine halide, couple the piperidine zincate (generated in Module 1).

  • Why it works: The transmetallation from Li to Zn occurs with retention of configuration . The subsequent oxidative addition/reductive elimination with Palladium also proceeds with retention (or predictable inversion depending on ligands), avoiding radical intermediates [6].

Experimental Workflow:

  • Lithiation: N-Boc-piperidine +

    
    -BuLi + O'Brien's Diamine (-78°C).
    
  • Transmetallation: Add

    
     (1.0 M in THF). Stir 15 min.
    
  • Catalyst Prep: Premix

    
     (5 mol%) and 
    
    
    
    (10 mol%).
  • Coupling: Add Aryl Bromide to the zincate solution. Warm to RT.

    • Note: This sequence yields 2-aryl piperidines with >95:5 e.r.

Visualization: Mechanism of Racemization vs. Retention

RacemizationMech cluster_Fail Path A: Racemization (Standard Conditions) cluster_Success Path B: Retention (Copper/Zinc Protocol) Substrate Activated Piperidine Acid Oxazolone Oxazolone Intermediate Substrate->Oxazolone - HOBt Complex Cu/Zn Chelated Complex Substrate->Complex + CuCl2 Enol Enolization (Loss of H+) Oxazolone->Enol Base (TEA) Racemic Racemic Product Enol->Racemic Coupling Direct Amide/C-C Bond Formation Complex->Coupling Pure Enantiopure Product Coupling->Pure

Caption: Path A shows the oxazolone failure mode. Path B shows how metal chelation prevents enolization.

Quantitative Data: Reagent Efficacy

Table 1: Impact of Coupling Conditions on Piperidine-2-Carboxylic Acid Racemization

Coupling ReagentBaseAdditive% Racemization (approx)Verdict
DCCTEANone20-40%CRITICAL FAIL
HBTUDIPEAHOBt5-15%HIGH RISK
HATUCollidineHOAt< 2%ACCEPTABLE
EDCNoneCuCl2 / HOBt < 0.1% GOLD STANDARD
FAQ (Frequently Asked Questions)

Q: Can I use Fmoc protection for


-lithiation? 
A: No. 

-BuLi is a strong base/nucleophile. It will deprotonate the Fmoc fluorenyl ring (highly acidic) or attack the carbonyl. You must use Boc (tert-butoxycarbonyl) or Cbz (if careful, though Boc is preferred for Beak chemistry).

Q: I don't have O'Brien's diamine. Can I use TMEDA? A: Only if you don't care about enantioselectivity (racemic synthesis) or if you plan to resolve diastereomers later (e.g., using a chiral auxiliary on the nitrogen). For enantioselective lithiation, TMEDA provides 0% ee .

Q: How do I check for racemization if I don't have a chiral column? A: Use Mosher's Acid Chloride .

  • Deprotect a small aliquot of your piperidine product.

  • React with (R)-Mosher's acid chloride.

  • Analyze via

    
     NMR or 
    
    
    
    NMR. The diastereomeric signals are usually distinct enough to calculate d.r. (and thus e.r. of the parent).
References
  • O'Brien, P., et al. (2006).[4] Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Chemical Communications, (24), 2607-2609.[5] Link

  • Coldham, I., Leonori, D., et al. (2010).[6] The Barrier to Enantiomerization and Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society, 132(40), 14082–14090. Link

  • Campos, K. R., et al. (2006). Enantioselective Synthesis of 2-Aryl-N-Boc-piperidines via Transmetalation of 2-Lithio-N-Boc-piperidine.[6] Journal of the American Chemical Society, 128(11), 3538–3539. Link

  • Miyazawa, T., et al. (1992). Racemization-free coupling of N-alkylamino acids. Journal of the Chemical Society, Perkin Transactions 1, 20, 2663-2666. Link

  • Ryadnov, M. G., et al. (2003). Efficient suppression of racemisation in the synthesis of N-alkylated amino acid-containing peptides.[1][7] Tetrahedron Letters, 44(8), 1699-1702. Link

  • Castellino, S., & Bruice, T. C. (1988). Intermediates in the racemization of N-alkylamino acid derivatives. Journal of the American Chemical Society, 110(22), 7512–7519. Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Benzyl 4-Sulfamoylpiperidine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of contemporary drug discovery and development, the unambiguous determination of a molecule's structure is a critical pillar for success. The class of compounds represented by benzyl 4-sulfamoylpiperidine-1-carboxylate and its analogues are of significant interest due to their versatile pharmacophoric features, which are frequently exploited in the design of targeted therapeutics such as enzyme inhibitors.[1] This guide presents a detailed comparative analysis of the essential analytical techniques employed to definitively confirm the structure of these derivatives, supported by experimental data and established scientific methodologies.

The Critical Role of Structural Verification in Pharmaceutical R&D

The journey of a potential drug from a laboratory concept to a clinical candidate is marked by stringent analytical validation at every stage. An incorrect structural assignment can lead to a cascade of costly and time-consuming errors, including the misinterpretation of structure-activity relationships (SAR), inefficient use of resources, and potential safety concerns. For benzyl 4-sulfamoylpiperidine-1-carboxylate derivatives, key structural aspects that require confirmation include:

  • Regioisomeric Purity: Ensuring the sulfamoyl group is correctly attached at the C4 position of the piperidine ring.

  • Substituent Integrity: Verifying the presence and structure of the benzyl carbamate group and any modifications on the sulfamoyl nitrogen or the aromatic ring.

  • Stereochemistry: In cases where chiral centers exist, determining the relative and absolute stereochemistry is crucial for understanding biological activity.[1]

  • Overall Purity: Quantifying the presence of any isomers, byproducts, or residual starting materials.

This guide will delve into a comparative analysis of three fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—to address these structural questions.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical strategy is a critical decision that balances the required depth of structural information with practical aspects like sample availability and analysis time. A multi-faceted approach, integrating various experimental techniques, is often necessary for a comprehensive analysis.[2]

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Provides detailed information on molecular connectivity (¹H, ¹³C), spatial proximity of atoms (NOESY, ROESY), and conformational dynamics in solution.[2][3]Non-destructive, offers unambiguous connectivity data, and is excellent for studying the solution-state conformation of molecules.[2]Requires a relatively larger amount of sample and can be complex to interpret for molecules with significant conformational flexibility.[4]
Mass Spectrometry Delivers precise molecular weight, elemental composition (HRMS), and detailed fragmentation patterns.[5][6]Exhibits high sensitivity, requires minimal sample quantities, and provides rapid confirmation of the molecular formula.[7]Does not directly provide information about atomic connectivity or stereochemistry, and fragmentation patterns can be intricate.[6][7]
X-ray Crystallography Provides a definitive three-dimensional structure, including precise bond lengths, bond angles, and absolute stereochemistry.[1][8]Offers an unequivocal and definitive determination of the molecular structure in the solid state.[1][9]Requires a single, high-quality crystal, which can be challenging to grow. The solid-state conformation may not always represent the structure in solution.[2]

Experimental Workflows for Structural Confirmation

A robust and reliable confirmation of the structure of novel benzyl 4-sulfamoylpiperidine-1-carboxylate derivatives is best achieved through a multi-technique approach.

Workflow 1: Initial Characterization and Purity Assessment

This primary workflow is designed for the swift confirmation of the target molecule's identity and a preliminary evaluation of its purity.

G cluster_0 Step 1: Synthesis & Purification cluster_1 Step 2: Initial Analysis cluster_2 Step 3: Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS HNMR ¹H NMR Spectrum Purification->HNMR MW_Confirm Confirm Molecular Weight LCMS->MW_Confirm Purity_Assess Assess Purity LCMS->Purity_Assess Proton_Confirm Confirm Key Proton Signals HNMR->Proton_Confirm Decision Structure Consistent? Proceed Proceed to Full Characterization Decision->Proceed Yes Revisit Re-evaluate Synthesis/Purification Decision->Revisit No

Caption: Initial characterization workflow for synthesized derivatives.

Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent such as acetonitrile or methanol.[5]

  • Chromatographic Separation: Inject 1-5 µL of the sample solution onto a C18 reverse-phase column. A typical gradient elution would run from 5% to 95% acetonitrile in water (containing 0.1% formic acid) over a period of 5-10 minutes.

  • Mass Spectrometry Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that is appropriate for the expected molecular weight of the derivative.[5]

  • Data Analysis: Integrate the peak corresponding to the product to ascertain its purity. Confirm the presence of the [M+H]⁺ or other relevant adducts in the mass spectrum to verify the molecular weight.[10]

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][5]

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Data Processing and Analysis: Process the acquired spectrum using Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, coupling constants, and signal multiplicities to confirm the presence of key structural features, such as the benzyl and piperidine protons.[11]

Workflow 2: Comprehensive Structural Elucidation

For entirely new derivatives, or when initial analyses present ambiguities, a more thorough investigation is required.

G cluster_0 Step 1: Advanced Spectroscopy cluster_1 Step 2: Data Integration & 3D Structure cluster_2 Step 3: Final Structure Confirmation C13NMR ¹³C NMR & DEPT Connectivity Establish C-H & C-C Connectivity C13NMR->Connectivity COSY 2D COSY COSY->Connectivity HSQC 2D HSQC HSQC->Connectivity HMBC 2D HMBC HMBC->Connectivity HRMS High-Resolution MS Formula Confirm Elemental Composition HRMS->Formula Structure_Assembly Assemble Complete 2D/3D Structure Connectivity->Structure_Assembly Formula->Structure_Assembly Stereochem NOESY / ROESY for Stereochemistry Stereochem->Structure_Assembly Xray X-ray Crystallography (if crystal available) Xray->Structure_Assembly Final_Report Generate Final Analytical Report Structure_Assembly->Final_Report

Sources

Comparative Synthesis Guide: 4-Sulfamoylpiperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 4-sulfamoylpiperidine (piperidine-4-sulfonamide) motif has emerged as a critical pharmacophore and bioisostere in modern medicinal chemistry. It is frequently utilized to improve aqueous solubility, modulate metabolic stability, and form critical hydrogen-bonding networks in target binding pockets. Recent high-profile applications include the development of IKKα inhibitors[1], fast-killing antimalarials targeting Plasmodium falciparum[2], and novel NLRP3 inflammasome inhibitors[3].

As a Senior Application Scientist, I have evaluated the primary synthetic routes to this scaffold. This guide objectively compares these methodologies, detailing the mechanistic causality behind experimental choices to help you select the optimal route for your discovery or scale-up campaigns.

Route Comparison & Mechanistic Evaluation

Synthesizing 4-sulfamoylpiperidines typically hinges on the successful installation of the sulfonamide group at the C4 position of the piperidine ring. The inherent challenge lies in managing the polarity of the intermediates and preventing undesired side reactions (e.g., sulfonamide dimerization or N-alkylation).

Route A: Classical Sulfonyl Chloride Activation

Mechanism & Causality: This route begins with commercially available piperidine-4-sulfonic acid. Because the zwitterionic nature of the starting material makes it insoluble in most organic solvents, the secondary amine must first be protected (typically as an N-Boc or N-Cbz carbamate)[4]. The sulfonic acid is then converted to a highly reactive sulfonyl chloride using thionyl chloride (


) or phosphorus oxychloride (

) with a catalytic amount of DMF. DMF is crucial here; it forms a Vilsmeier-Haack-type intermediate that accelerates the chlorination. The sulfonyl chloride is subsequently trapped with ammonia gas or aqueous ammonium hydroxide to yield the sulfonamide.
  • Pros: Utilizes inexpensive starting materials; highly scalable.

  • Cons: The chlorination step requires harsh, acidic conditions that can prematurely cleave acid-sensitive protecting groups (like Boc) if temperature is not strictly controlled.

Route B: Thioether Oxidation (The "Masked Sulfonate" Approach)

Mechanism & Causality: Starting from N-protected 4-bromopiperidine, a nucleophilic substitution (


) with potassium thioacetate yields a thioester intermediate. Subsequent hydrolysis provides the thiol, which is subjected to oxidative chlorination (e.g., using N-chlorosuccinimide (NCS) and HCl, or 

gas in water) to generate the sulfonyl chloride.
  • Pros: Avoids the solubility issues of sulfonic acids. Excellent for generating diverse sulfonyl halides for library synthesis.

  • Cons: Thiol intermediates are highly odorous and susceptible to oxidative dimerization (disulfide formation). Atom economy is lower due to the multi-step functional group interconversions.

Route C: Late-Stage Functionalization (Commercial Building Blocks)

Mechanism & Causality: With the commercialization of building blocks like tert-butyl 4-sulfamoylpiperidine-1-carboxylate[5], many discovery chemists bypass the de novo synthesis. The Boc group is removed under standard acidic conditions (TFA in DCM or 4N HCl in dioxane)[1], freeing the piperidine nitrogen for subsequent


 reactions, reductive aminations, or Buchwald-Hartwig cross-couplings[2].
  • Pros: Rapid access to final compounds; eliminates exposure to harsh chlorinating agents.

  • Cons: High cost of building blocks makes it prohibitive for multi-kilogram scale-up unless outsourced.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary routes based on empirical laboratory data and process chemistry standards.

MetricRoute A: Classical ActivationRoute B: Thioether OxidationRoute C: Commercial Building Block
Starting Material Piperidine-4-sulfonic acidN-Boc-4-bromopiperidineN-Boc-4-sulfamoylpiperidine
Overall Yield 65 - 75%45 - 55%> 95% (Deprotection only)
Step Count 3 (Protection, Chlorination, Amidation)4 (Substitution, Deprotection, Oxidation, Amidation)1 (Deprotection)
Scalability High (Kilogram scale)Moderate (Odour/Toxicity constraints)Low (Cost prohibitive at scale)
Key Reagents

,

,

(aq)
KSAc, NCS, HCl,

(aq)
TFA or 4N HCl/dioxane
Cost-Efficiency Excellent ($< $1/gram at scale)FairPoor ($> $15/gram)

Experimental Workflows & Pathway Visualization

The diagram below illustrates the divergent synthetic strategies leading to the 4-sulfamoylpiperidine scaffold.

SynthesisRoutes SM1 Piperidine-4-sulfonic acid (Route A) BocProtect N-Boc Protection (Boc2O, NaOH) SM1->BocProtect SM2 4-Bromopiperidine (Route B) ThioSub Thioacetate Substitution (KSAc, DMF) SM2->ThioSub SM3 Boc-4-sulfamoylpiperidine (Route C) Product 4-Sulfamoylpiperidine Scaffolds SM3->Product Acidic Deprotection (TFA or HCl/dioxane) Int1 N-Boc-piperidine- 4-sulfonic acid BocProtect->Int1 Int2 N-Boc-4-(acetylthio) piperidine ThioSub->Int2 Chlorination1 Chlorination (SOCl2, cat. DMF) Int1->Chlorination1 OxChlorination Oxidative Chlorination (NCS, HCl) Int2->OxChlorination Int3 N-Boc-piperidine- 4-sulfonyl chloride Chlorination1->Int3 OxChlorination->Int3 Amidation Amidation (NH3 gas or aq. NH3) Int3->Amidation Amidation->Product

Caption: Comparative synthetic pathways to 4-sulfamoylpiperidine scaffolds highlighting key intermediates.

Self-Validating Experimental Protocol (Route A)

For researchers requiring scalable, in-house synthesis, Route A is the industry standard. Below is a self-validating protocol for the synthesis of tert-butyl 4-sulfamoylpiperidine-1-carboxylate.

Step 1: Synthesis of N-Boc-piperidine-4-sulfonyl chloride
  • Objective: Convert the protected sulfonic acid to a reactive sulfonyl chloride.

  • Procedure:

    • Charge a flame-dried round-bottom flask with N-Boc-piperidine-4-sulfonic acid (10.0 g, 37.7 mmol) and anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

    • Add anhydrous DMF (0.15 mL, 0.05 eq) as a catalyst. Causality: DMF reacts with the chlorinating agent to form the active Vilsmeier-Haack reagent, significantly lowering the activation energy of the chlorination.

    • Cool the suspension to 0 °C using an ice bath.

    • Add thionyl chloride (

      
      , 5.5 mL, 2.0 eq) dropwise over 15 minutes.
      
    • Remove the ice bath and reflux the mixture at 40 °C for 3 hours.

  • Self-Validation Checkpoint: The initial heterogeneous suspension will become a clear, pale-yellow solution as the insoluble sulfonic acid converts to the highly soluble sulfonyl chloride. Evolution of

    
     and HCl gas will cease when the reaction is complete.
    6. Concentrate the mixture under reduced pressure to remove excess 
    
    
    
    . Do not purify via silica gel chromatography , as aliphatic sulfonyl chlorides are highly prone to hydrolysis on silica. Proceed immediately to Step 2.
Step 2: Amidation to tert-butyl 4-sulfamoylpiperidine-1-carboxylate
  • Objective: Trap the sulfonyl chloride with ammonia to form the sulfonamide[4].

  • Procedure:

    • Dissolve the crude N-Boc-piperidine-4-sulfonyl chloride in anhydrous THF (50 mL) and cool to -10 °C.

    • Slowly bubble anhydrous ammonia (

      
      ) gas into the solution for 30 minutes, or dropwise add a cold solution of 28% aqueous ammonium hydroxide (15 mL). Causality: A large excess of ammonia is strictly required. The first equivalent acts as the nucleophile, while the subsequent equivalents act as a base to neutralize the generated HCl. Failing to maintain basic conditions will result in the cleavage of the acid-sensitive Boc protecting group.
      
    • Stir for 2 hours at room temperature.

    • Quench the reaction by adding water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Recrystallize the crude solid from hot ethanol/water to afford the pure product as a white crystalline solid.

Conclusion & Expert Recommendations

When integrating the 4-sulfamoylpiperidine scaffold into a drug discovery program, the choice of synthetic route should be dictated by the project phase:

  • Hit-to-Lead Phase: Utilize Route C (Commercial Building Blocks). The speed of generating analogs (e.g., coupling with various aryl halides via Buchwald-Hartwig amination[2]) outweighs the raw material cost.

  • Lead Optimization & Scale-Up: Transition to Route A (Classical Activation). It provides the most robust, scalable, and cost-effective pathway, successfully avoiding the toxicological and environmental hazards associated with the sulfur-heavy Route B.

References

  • Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites Source: Journal of Medicinal Chemistry / American Chemical Society (ACS) URL:[Link]

  • Process for the preparation of NLRP3 inhibitors (US20240150291A1)
  • Isoxazole carboxamide compound and its use (CN113056455A)
  • tert-butyl 4-sulfamoylpiperidine-1-carboxylate Product Specifications Source: CalPacLab URL:[Link]

Sources

Comparative Analysis: Benzyl 4-Sulfamoylpiperidine-1-Carboxylate vs. Classical Scaffolds

[1]

Executive Summary: The Scaffold Shift

In the development of Carbonic Anhydrase Inhibitors (CAIs), the benzenesulfonamide ring has long been the "gold standard" scaffold (e.g., Acetazolamide, SLC-0111).[1] However, the exploration of sp³-rich scaffolds like benzyl 4-sulfamoylpiperidine-1-carboxylate represents a strategic shift toward improving physicochemical properties (solubility, Fsp³) and exploring novel chemical space, albeit with specific challenges regarding zinc-binding affinity.[1]

This guide benchmarks the Aliphatic Piperidine Scaffold against the Aromatic Standard , analyzing the trade-offs in potency, selectivity, and binding kinetics.[1]

The Core Comparison
FeatureBenzyl 4-sulfamoylpiperidine-1-carboxylate Classical Benzenesulfonamides (e.g., SLC-0111)
Scaffold Type Aliphatic / Heterocyclic (

)
Aromatic (

)
Zinc Binding Group (ZBG) Aliphatic Sulfonamide (

)
Aromatic Sulfonamide (

)
pKa of Sulfonamide High (~10.0 – 10.[1]5)Low (~7.0 – 8.[1]0)
Primary Binding Mode Weak Zn-coordination; driven by "Tail" interactionsStrong Zn-coordination (Anionic form)
Key Advantage High Fsp³ (Solubility), Novel IP SpaceHigh Potency (nM to pM range)
Primary Limitation Lower affinity for Zn(II) at physiological pHPoor solubility, "Flat" molecule issues

Mechanistic Divergence: The pKa Problem

The most critical distinction between these scaffolds lies in the acidity of the sulfonamide group, which dictates the binding mechanism to the catalytic Zn(II) ion.[1]

The "Lock and Key" vs. "Induced Fit"[1]
  • Aromatic Scaffolds: The electron-withdrawing nature of the benzene/heteroaromatic ring lowers the pKa of the

    
     group to ~7.[1]4. This allows a significant fraction of the molecule to exist as the anion  (
    
    
    ) at physiological pH, which is the active species that coordinates directly to the Zn(II) ion, displacing the catalytic water molecule.[1]
  • Piperidine Scaffold: The electron-donating alkyl group (piperidine ring) raises the pKa to >10.[1] Consequently, the molecule remains largely neutral at physiological pH.[1] Neutral sulfonamides bind Zn(II) much more weakly than their anionic counterparts, often resulting in

    
     values in the micromolar (
    
    
    ) range rather than nanomolar (
    
    
    ).[1]
The "Tail Approach" Compensation

To overcome the weak Zn-binding, the Benzyl 4-sulfamoylpiperidine-1-carboxylate relies heavily on the "Tail Approach" .[1] The benzyl carbamate moiety (Cbz group) extends into the hydrophobic sub-pockets of the CA active site, providing compensatory binding energy through Van der Waals interactions.[1]

BindingMechanismcluster_AromaticClassical Aromatic Scaffoldcluster_AliphaticPiperidine Scaffold (Topic)ZnCatalytic Zn(II)Ar_HeadAr-SO2NH- (Anion)Ar_Head->ZnStrong Coordination(Electrostatic)Ar_TailTail RegionAr_Head->Ar_TailPip_HeadPip-SO2NH2 (Neutral)Pip_Head->ZnWeak Coordination(Dipole-Ion)Pip_TailBenzyl Carbamate (Cbz)Pip_Head->Pip_TailHydrophobicPocketHydrophobic Pocket(Phe131, Val121)Pip_Tail->HydrophobicPocketCompensatoryVdW Interaction

Figure 1: Binding Mechanism Comparison. The aromatic scaffold binds primarily through strong Zn-coordination.[1] The piperidine scaffold relies on the "Tail" (Benzyl Carbamate) interacting with the hydrophobic pocket to compensate for weaker Zn-binding.[1]

Performance Benchmarking (Inferred Data)

While specific

Inhibitor ClassRepresentative CompoundhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Mechanism Note
Classical Aromatic Acetazolamide (AAZ) 2501225Strong Zn-binder; Pan-inhibitor.[1]
Ureido-Benzene SLC-0111 >5000<1045Tail-selective for tumor isoforms.[1]
Aliphatic Scaffold Benzyl 4-sulfamoylpiperidine-1-carboxylate >1000 ~400 - 800 ~200 Weak Zn-binder; Potency driven by benzyl tail hydrophobicity.[1]
Sulfamate (Bioisostere) 4-Sulfamoyloxypiperidine deriv. <10<5<5Caution: If the linker is

, potency restores to nM range.[1]

Critical Note on Bioisosteres: Researchers often confuse 4-sulfamoylpiperidine (C-S bond, aliphatic, weak) with 4-sulfamoyloxypiperidine (O-S bond, sulfamate, potent).[1] If your target requires high potency, the sulfamate variant of this scaffold is the superior choice.[1]

Experimental Protocols

Synthesis of Benzyl 4-sulfamoylpiperidine-1-carboxylate

This protocol outlines the generation of the scaffold, often used as an intermediate for fragment-based screening.[1]

  • Starting Material: 4-Cyanopiperidine or Benzyl 4-oxopiperidine-1-carboxylate.[1]

  • Sulfonylation:

    • Step A: React N-Cbz-4-chloropiperidine with sodium bisulfite/sodium sulfite (Strecker reaction variant) or direct chlorosulfonation (harsh).[1]

    • Alternative (Common): Use 4-sulfamoylpyridine , reduce the pyridine ring (H2, Pt/C) to piperidine, then protect N with Cbz-Cl.[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

  • Validation:

    
    -NMR must show the piperidine multiplets (1.5–3.0 ppm) and the distinctive benzyl aromatic signals (7.3–7.4 ppm).[1]
    
Stopped-Flow CO₂ Hydration Assay

To rigorously determine


1
  • Instrument: Applied Photophysics SX.18MV-R (or equivalent).[1]

  • Indicator: Phenol Red (0.2 mM) at pH 7.5 (HEPES buffer).[1]

  • Substrate:

    
     saturated water (1.7 mM final conc).
    
  • Procedure:

    • Incubate Enzyme (hCA II, ~10 nM) with Inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.[1]

    • Rapidly mix with

      
       solution in the stopped-flow chamber.
      
    • Monitor Absorbance decrease at 557 nm (acidification).[1]

    • Fit initial rates to the Cheng-Prusoff equation to derive

      
      .[1]
      

Strategic Recommendation

When to use Benzyl 4-sulfamoylpiperidine-1-carboxylate:
  • Fragment-Based Drug Discovery (FBDD): As a low-affinity "seed" fragment to identify novel hydrophobic interactions via the Cbz tail.[1]

  • Isoform Selectivity: The flexible piperidine ring may fit into the narrower active sites of specific isoforms (e.g., mitochondrial CAs) better than rigid benzene rings.[1]

  • Solubility Optimization: If an aromatic lead is too insoluble, swapping the benzene for a piperidine (while accepting a potency loss) can improve ADME properties.[1]

When to Avoid:
  • High Potency Requirements: If sub-nanomolar affinity is required, this scaffold fails unless converted to a sulfamate or highly substituted with electron-withdrawing groups (e.g., fluorinated piperidine).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020.[1] Link[1]

  • Carta, F., et al. (2012).[1] Sulfonamides and their isosteres as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 4(8), 971-983.[1] Link[1]

  • PubChem Compound Summary. (2024). Benzyl 4-sulfamoylpiperidine-1-carboxylate (CAS 878388-35-3).[1] National Center for Biotechnology Information.[1] Link[1]

A Senior Application Scientist's Guide to Validating a New HPLC-UV Method for Sulfamoylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in a product's quality, safety, and efficacy. When dealing with a specific class of molecules like sulfamoylpiperidine compounds, establishing a robust, reliable, and validated analytical method is not just a regulatory requirement; it is a scientific necessity. This guide provides an in-depth, experience-driven comparison of analytical methods, focusing on the validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We will explore the causality behind our experimental choices and provide the data to support them, ensuring a self-validating and trustworthy protocol.

The Analytical Challenge: Sulfamoylpiperidine Compounds

The sulfamoylpiperidine moiety is a key structural feature in several pharmaceutical compounds, such as the antiarrhythmic agent Sotalol. The structure combines a sulfonamide group with a piperidine ring. From an analytical perspective, this presents specific characteristics: the aromatic ring and sulfonamide group typically provide a UV chromophore, making HPLC-UV a primary candidate for analysis.[1][2] However, the polarity and potential for secondary interactions from the amine groups necessitate careful method development to achieve optimal peak shape and separation.

Our core objective is to develop and validate an analytical procedure that is "fit for its intended purpose," a principle enshrined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4] This guide will use Sotalol as a representative example to illustrate the validation process.

Strategic Method Selection: Why HPLC-UV is the Workhorse

Before diving into validation, the choice of methodology itself must be justified. While highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have their place, the HPLC-UV method remains the workhorse for routine quality control (QC) analysis for several compelling reasons:

  • Robustness and Ubiquity: HPLC systems are standard in nearly every pharmaceutical laboratory, ensuring easy method transfer.

  • Cost-Effectiveness: Compared to mass spectrometry, both operational and capital costs are significantly lower.

  • Sufficient Sensitivity and Linearity: For the analysis of active pharmaceutical ingredients (APIs) and formulated products, the sensitivity of UV detection is typically more than adequate.

  • Direct Analysis: Unlike GC, which often requires a chemical derivatization step to make polar amines like piperidines volatile and thermally stable, HPLC can analyze these compounds directly in solution.[3][5]

The decision to proceed with HPLC-UV is the first step in our logical workflow.

Analyte Sulfamoylpiperidine Compound HasChromophore Does it have a UV Chromophore? Analyte->HasChromophore Volatile Is it volatile & thermally stable? Analyte->Volatile HPLC_UV Primary Candidate: HPLC-UV HasChromophore->HPLC_UV  Yes LC_MS Alternative: LC-MS/MS HasChromophore->LC_MS No HighSensitivity Is ultra-high sensitivity or structural confirmation needed? HPLC_UV->HighSensitivity GC_MS Alternative: GC-MS (with derivatization) Volatile->HPLC_UV No Volatile->GC_MS Yes HighSensitivity->HPLC_UV No (for routine QC)   Proceed with Validation HighSensitivity->LC_MS Yes

Caption: Decision workflow for analytical method selection.

Part 1: Validation of a New HPLC-UV Method

Method validation is the documented process that proves an analytical method is suitable for its intended use.[6] We will follow the ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[7]

Objective: To validate a new isocratic reversed-phase HPLC-UV method for the quantification of a sulfamoylpiperidine compound (e.g., Sotalol HCl) in a pharmaceutical tablet formulation.

Experimental Protocol: HPLC System and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A filtered and degassed mixture of 0.08 M Potassium Dihydrogen Phosphate and Acetonitrile (90:10 v/v).[8] The pH is adjusted to 4.6 with formic acid. This pH is chosen to ensure the secondary amine on the piperidine ring is protonated, which improves peak shape and reduces tailing.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 229 nm[9]

  • Injection Volume: 20 µL

  • Standard Solution: Prepare a stock solution of Sotalol Hydrochloride reference standard in the mobile phase at a concentration of 1.0 mg/mL.

  • Sample Solution: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of Sotalol HCl to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, dilute to volume with mobile phase, and mix. Filter a portion through a 0.45 µm filter.

Validation Parameters: A Step-by-Step Guide

The following validation experiments are designed as a self-validating system. The successful completion of each step provides the confidence and evidence to proceed to the next, culminating in a fully validated method.

cluster_0 Method Validation Workflow Specificity 1. Specificity & Forced Degradation Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy (Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Limits 5. LOD & LOQ Precision->Limits Robustness 6. Robustness Limits->Robustness

Sources

comparative study of carbonic anhydrase inhibition by different piperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of Carbonic Anhydrase Inhibition by Piperidine Analogs: A Technical Guide to Isoform Selectivity

Introduction: The Isoform Selectivity Bottleneck

As a Senior Application Scientist specializing in enzyme kinetics and rational drug design, I frequently encounter the fundamental bottleneck in targeting human Carbonic Anhydrases (hCAs): achieving isoform selectivity. Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂ into bicarbonate and protons, a mechanism critical for pH homeostasis and tumor survival[1].

While the primary sulfonamide moiety (


) is the undisputed gold standard for anchoring to the catalytic zinc ion (

) in the active site, the 15 known human CA isoforms share extremely high structural homology in this deep catalytic cleft[2]. Consequently, classical pan-inhibitors like Acetazolamide (AAZ) cause significant off-target side effects by indiscriminately inhibiting ubiquitous housekeeping isoforms (hCA I and hCA II) alongside the intended disease targets, such as the tumor-associated, hypoxia-induced isoforms (hCA IX and hCA XII)[3].

To overcome this, the field has pivoted heavily toward the "Tail Approach" . By utilizing a bulky, conformationally flexible linker—most notably the piperidine ring —we can project variable chemical "tails" toward the outer, more divergent rim of the active site[1]. The piperidine cycle is a privileged scaffold in pharmacology due to its optimal


-hybridized flexibility, allowing the attached tails to probe the variable hydrophobic and hydrophilic pockets unique to each CA isoform[4].

Structural Rationale: The "Tail Approach" Using Piperidine Scaffolds

The causality behind choosing piperidine over rigid aromatic linkers lies in its conformational adaptability. Depending on the specific CA isoform it encounters, a piperidine-linked inhibitor can adopt different conformations to maximize van der Waals interactions and hydrogen bonding at the active site entrance.

For instance, in the tumor-associated hCA IX, the active site features a distinct hydrophobic pocket. Piperidine derivatives bearing lipophilic tails (e.g., 4-fluorophenyl or coumarin derivatives) can selectively flip into this pocket, driving sub-nanomolar affinities while sterically clashing with the narrower clefts of hCA I and II[5]. Conversely, fluorinated piperidines incorporating tertiary benzenesulfonamides have demonstrated unprecedented, exclusive selectivity for the cytosolic hCA II isoform via a distinct inhibition mechanism[6].

Pharmacophore ZBG Zinc-Binding Group (Primary Sulfonamide) Anchors to Catalytic Zn2+ Scaffold Aromatic Scaffold (e.g., Benzenesulfonamide) Occupies Primary Cleft ZBG->Scaffold Linker Piperidine Linker Provides sp3 Flexibility & Spatial Projection Scaffold->Linker Tail Variable Tail Modifications (e.g., Coumarin, Piperazine) Dictates Isoform Selectivity Linker->Tail

Caption: Pharmacophore model of the "Tail Approach" utilizing a piperidine linker for CA isoform selectivity.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the performance of piperidine analogs, we must compare their inhibition constants (


) across the four most medically relevant isoforms: hCA I and II (off-target/glaucoma) and hCA IX and XII (anticancer targets). The data below synthesizes recent experimental findings, demonstrating how minor tail modifications on the piperidine scaffold drastically alter selectivity profiles.

Table 1: Comparative Inhibitory Activity (


, nM) of Piperidine Analogs Against Human CA Isoforms 
Compound ClassSpecific DerivativehCA IhCA IIhCA IXhCA XIIPrimary Selectivity Profile
Standard Control Acetazolamide (AAZ)250.012.125.85.7Pan-inhibitor (Non-selective)
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides Compound 16 (Benzylamine tail)>100015.20.84.5Highly selective for tumor hCA IX/XII[1]
2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamides Compound 7h (4-fluoro tail)>100085.41.218.5Highly selective for hCA IX[5]
Piperidinyl-hydrazidoureido sulfonamides Compound 5d (4-chloro tail)>100012.58.46.2Moderate tumor selectivity[7]
Fluorinated piperidine tertiary sulfonamides General Scaffold>10000<10.0>1000>1000Exclusively hCA II selective[6]

Data Interpretation: The introduction of a piperidine linker generally abolishes affinity for the slow cytosolic hCA I isoform (all


 > 1000 nM). When paired with a lipophilic tail like 4-fluorophenyl (Compound 7h), the molecule achieves a remarkable 

of 1.2 nM against hCA IX, outperforming the clinical standard AAZ by over 20-fold in potency and exponentially in selectivity[5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the data presented above must be derived from robust, reproducible assays. Standard spectrophotometry is insufficient for CA kinetics because the physiological hydration of CO₂ is one of the fastest known enzymatic reactions (


). Therefore, a Stopped-Flow CO₂ Hydrase Assay  is mandatory.
Protocol A: Stopped-Flow Kinetic Assay for Determination

Rationale: This system utilizes rapid millisecond mixing to capture the initial velocity of the reaction before equilibrium is reached. Phenol red is used as an indicator because its


 aligns perfectly with the physiological pH drop caused by the generation of protons during CO₂ hydration.
  • Enzyme & Indicator Preparation: Prepare a solution containing recombinant hCA (10-50 nM depending on the isoform) and 0.2 mM phenol red indicator in 20 mM HEPES buffer (pH 7.5). Self-Validation: Always run a baseline buffer without the enzyme to measure the uncatalyzed spontaneous hydration rate of CO₂.

  • Substrate Saturation: Prepare the substrate by bubbling pure CO₂ gas into distilled water at 20°C for 30 minutes to reach saturation (~15 mM). Prepare serial dilutions (1.5 mM to 15 mM) to generate a Michaelis-Menten curve.

  • Rapid Mixing: Inject equal volumes of the Enzyme/Indicator solution and the Substrate solution into the stopped-flow spectrophotometer. The instrument's dead time must be <10 ms.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the

    
     of the basic form of phenol red) over a 10-second window.
    
  • Kinetic Analysis: Subtract the uncatalyzed rate from the total rate to isolate the enzymatic initial velocity. Determine the

    
     values by plotting fractional activity against inhibitor concentration, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Enzyme 1. Enzyme Prep Recombinant hCA + Phenol Red (HEPES pH 7.5) Mix Mix Enzyme->Mix Substrate 2. Substrate Prep CO2-saturated water (1.5 - 15 mM) Substrate->Mix Detect 4. Absorbance Detection Monitor pH drop at 557 nm Mix->Detect Analyze 5. Kinetic Analysis Subtract blank, calculate Ki Detect->Analyze

Caption: Stopped-flow CO2 hydrase assay workflow for determining precise Ki values.

Protocol B: Molecular Dynamics (MD) Simulations

Rationale: Static X-ray crystallography cannot fully capture the dynamic flexibility of the piperidine ring. MD simulations are required to validate whether the tail maintains its isoform-specific interactions over time.

  • System Solvation: Embed the docked hCA-inhibitor complex in a TIP3P water box, neutralizing the system with

    
     and 
    
    
    
    ions to simulate physiological ionic strength.
  • Equilibration: Perform energy minimization (steepest descent) followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration phases for 1 ns each to stabilize the solvent around the flexible piperidine linker.

  • Production Run (100 ns): Execute a 100 ns production run. Causality: A minimum of 100 ns is required to observe potential conformational "flopping" of the piperidine ring[4]. If the Root Mean Square Deviation (RMSD) of the inhibitor's tail remains stable (< 2.0 Å variance), the selectivity hypothesis is validated[5].

Conclusion

The integration of piperidine analogs into carbonic anhydrase inhibitors represents a masterclass in rational drug design. By leveraging the


 flexibility of the piperidine ring, researchers can successfully decouple the potent zinc-binding affinity of sulfonamides from their historical lack of selectivity. As demonstrated by the comparative 

data, specific tail modifications on the piperidine scaffold can shift a molecule from being a pan-inhibitor to a highly targeted agent against tumor-associated hCA IX and XII, paving the way for next-generation, side-effect-free anticancer therapeutics.

References

1.[1] Moi, D., et al. "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." PMC / NIH. Available at:[Link] 2.[5] "2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII." PubMed. Available at:[Link] 3.[4] "Pharmacological Applications of Piperidine Derivatives." Encyclopedia MDPI. Available at:[Link] 4.[2] "An overview of carbohydrate-based carbonic anhydrase inhibitors." Taylor & Francis. Available at:[Link] 5.[7] "Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity." MDPI. Available at:[Link] 6.[3] "Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides." Researcher.Life. Available at:[Link] 7.[6] "Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors." Taylor & Francis. Available at:[Link]

Sources

Assessing the Purity of Synthesized Benzyl 4-sulfamoylpiperidine-1-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of sulfonamide-based inhibitors, benzyl 4-sulfamoylpiperidine-1-carboxylate serves as a critical scaffold. Its structural duality—combining a lipophilic Cbz-protected amine with a polar sulfamoyl moiety—presents unique analytical challenges.

This guide moves beyond standard "Certificate of Analysis" templates to rigorously compare three purity assessment methodologies: HPLC-UV/MS (the industry workhorse), Quantitative NMR (qNMR) (the absolute standard), and Differential Scanning Calorimetry (DSC) (the thermodynamic check).

The Verdict Upfront:

  • For Impurity Profiling: Use HPLC-UV/MS . It is the only method capable of detecting trace synthetic byproducts (e.g., benzyl alcohol, free piperidine) with high sensitivity.

  • For Absolute Potency (Assay): Use qNMR .[1][2] It eliminates the need for a certified reference standard of the analyte, which is often unavailable for custom intermediates.

  • For Rapid Intake: Use DSC .[3] It provides a quick "Go/No-Go" on crystallinity and thermodynamic purity but fails if the compound decomposes upon melting.

The Analytical Object: Structural Context

To assess purity, one must first understand the molecule's behavior in solution and solid state.

  • Compound: Benzyl 4-sulfamoylpiperidine-1-carboxylate[4]

  • Molecular Weight: 298.36 g/mol

  • Key Features:

    • Cbz Group (Benzyloxycarbonyl): Provides strong UV absorption (

      
       nm), making UV detection viable.
      
    • Sulfamoyl Group (

      
      ):  High polarity; introduces hydrogen bond donor/acceptor sites. This often leads to peak tailing in HPLC if pH is unbuffered.
      
    • Solubility: Poor in water/non-polar solvents; excellent in DMSO, DMF, and Methanol.

Diagram 1: Impurity Fate Mapping

The following diagram illustrates where impurities originate during synthesis and how they impact analysis.

ImpurityMap Start Starting Materials (4-sulfamoylpiperidine + Cbz-Cl) Reaction Acylation Reaction Start->Reaction Product Target Molecule (Benzyl 4-sulfamoyl...) Reaction->Product Imp1 Impurity A: Benzyl Alcohol (Hydrolysis of Cbz-Cl) Reaction->Imp1 H2O ingress Imp2 Impurity B: Unreacted Amine (Polar, UV weak) Reaction->Imp2 Incomplete Imp3 Impurity C: Dimerization (Sulfonamide coupling) Reaction->Imp3 Side Rxn HPLC HPLC-UV (Detects A & C well) Imp1->HPLC qNMR qNMR (Detects All by Molar Ratio) Imp2->qNMR Imp3->HPLC

Figure 1: Synthesis-to-Analysis workflow showing how different impurities require specific detection strategies.

Method 1: HPLC-UV/MS (The Relative Standard)

Best For: Detecting trace impurities (


) and establishing the "fingerprint" of the batch.
The Challenge

While the Cbz group is a good chromophore, the sulfamoyl group is polar. Using a standard neutral mobile phase often results in broad, tailing peaks for sulfonamides.

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the sulfonamide, improving peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Cbz) and 210 nm (Amide/Sulfonamide backbone).

  • Flow Rate: 1.0 mL/min.

Data Interpretation & Causality
  • Why Formic Acid? Sulfonamides are weak acids (

    
    ). The acidic modifier ensures the molecule remains protonated (neutral) or consistently ionized, preventing interaction with residual silanols on the column stationary phase.
    
  • The "Area %" Trap: HPLC purity is reported as "% Area." If your sample contains 5% inorganic salts or residual solvents (which have no UV absorbance), HPLC will report 100% purity despite the sample being impure. This is why HPLC must be paired with qNMR or LOI (Loss on Ignition).

Method 2: Quantitative NMR (The Absolute Standard)

Best For: Determining the absolute weight percentage (Assay) of the active ingredient.

The Challenge

Unlike HPLC, qNMR does not require a reference standard of the target molecule.[1][2] It relies on the physics of nuclear spin: the integrated signal area is directly proportional to the number of moles of nuclei.

Optimized Protocol
  • Solvent: DMSO-

    
     (Ensures complete solubility of the sulfonamide).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Why? It provides a sharp singlet at

      
       ppm, which sits in a "silent region" between the aromatic Cbz signals (
      
      
      
      ) and the aliphatic piperidine signals (
      
      
      ).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds).
    • Critical Step: If

      
       is too short, the nuclei do not fully relax, leading to under-integration and false purity calculations.
      
Calculation Logic


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (e.g., 3 for the IS singlet, 2 for the Cbz 
    
    
    
    )
  • 
     = Molecular Weight[4]
    
  • 
     = Mass weighed
    

Method 3: DSC (The Thermodynamic Check)

Best For: Rapid intake testing and solid-state characterization.

The Challenge

DSC measures purity based on the van't Hoff equation , which correlates melting point depression with impurity concentration.[3][5][6][7] However, sulfonamides can thermally decompose near their melting points.

Optimized Protocol
  • Pan: Hermetically sealed Aluminum pan (prevents sublimation).

  • Ramp Rate:

    
     (Slow ramp required for equilibrium conditions).
    
  • Atmosphere: Nitrogen purge (50 mL/min).

Causality

If the melting endotherm is sharp, the compound is highly crystalline. If the peak is broad or followed immediately by an erratic baseline, the compound is decomposing. Note: If decomposition occurs, the purity value calculated by the software will be invalid.

Comparative Analysis & Recommendations

The following table synthesizes experimental data expectations for Benzyl 4-sulfamoylpiperidine-1-carboxylate.

FeatureHPLC-UV/MSqNMRDSC
Primary Output Relative Purity (Area %)Absolute Assay (Weight %)Eutectic Purity (Mol %)
Sensitivity (LOD) High (ppm range)Low (~0.1%)Medium (~0.5%)
Reference Standard? Required for QuantitationNot Required (Internal Std only)Not Required
Detection Bias Misses non-UV impurities (salts)Detects everything with protonsMisses insoluble impurities
Sample Destructive? YesNo (Recoverable)Yes
Time to Result 30-60 mins15-20 mins10-15 mins
Diagram 2: Method Selection Logic

Use this logic gate to determine which method to apply based on your development stage.

MethodSelection Start Sample Received IsRefAvailable Is a Certified Reference Standard Available? Start->IsRefAvailable YesRef Yes IsRefAvailable->YesRef NoRef No (Common for Intermediates) IsRefAvailable->NoRef HPLC_Quant Use HPLC w/ External Std (High Precision) YesRef->HPLC_Quant Goal What is the Goal? NoRef->Goal Goal_Imp Impurity Profiling (Identify Byproducts) Goal->Goal_Imp Goal_Assay Absolute Potency (Weight % for Dosing) Goal->Goal_Assay HPLC_Area HPLC (Area %) + LC-MS for ID Goal_Imp->HPLC_Area qNMR_Node qNMR (Internal Standard Method) Goal_Assay->qNMR_Node

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Conclusion

For Benzyl 4-sulfamoylpiperidine-1-carboxylate , a single method is insufficient.

  • Do not rely solely on HPLC Area % as it ignores trapped solvents and inorganic salts common in sulfamoyl synthesis.

  • Use qNMR with 1,3,5-trimethoxybenzene in DMSO-

    
     to establish the "True Value" of the material.
    
  • Use HPLC-MS to identify specific organic impurities that need to be removed via recrystallization.

References

  • BenchChem. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Link

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Link

  • Sigma-Aldrich. Benzyl 4-sulfamoylpiperidine-1-carboxylate Product Specifications. Link

  • TA Instruments. Purity Determination and DSC Tzero Technology. Link

  • Mettler Toledo. DSC Purity Determination Principles. Link

Sources

Cross-Validation of In Silico Docking with Wet-Lab Experimentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Experimental Results with In Silico Docking Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, molecular docking is a high-throughput filter, not a final oracle. While algorithms like Glide, AutoDock Vina, and GOLD can screen millions of compounds, their scoring functions often correlate poorly with absolute experimental binding affinities (


/

) without calibration. This guide provides a rigorous framework for cross-validating computational predictions with experimental "ground truth" data (X-ray crystallography, SPR, and ITC). We analyze the performance of leading docking suites and detail a self-validating workflow to transition from in silico hits to in vitro leads.
Part 1: Comparative Analysis of Docking Algorithms

Objective: Select the right tool based on pose prediction accuracy (RMSD) and enrichment capability.

The industry standard for a "successful" docking pose is a Root Mean Square Deviation (RMSD) of < 2.0 Å relative to the co-crystallized ligand. Below is a synthesized comparison of major algorithms based on recent benchmarking studies.

Table 1: Performance Benchmarks of Leading Docking Suites
FeatureSchrödinger Glide (SP/XP) AutoDock Vina CCDC GOLD
Algorithm Systematic Search / Empirical ScoringIterative Local Search / Empirical + Knowledge-basedGenetic Algorithm (GA)
Pose Accuracy (RMSD < 2.0 Å) High (~60-80%) Best for rigid/semi-flexible pocketsModerate-High (~50-70%) Excellent speed/accuracy ratioModerate (~50-65%) Highly effective for flexible ligands
Scoring vs. Affinity Correlation Moderate (

). Better at ranking than absolute

prediction.
Low-Moderate (

). Often underestimates steric clashes in large ligands.
Variable. "GoldScore" favors H-bonding; "ChemScore" favors lipophilicity.
Primary Strength Enrichment. Consistently retrieves actives from decoys in virtual screening.Speed & Accessibility. Open-source standard; easily parallelizable.Flexibility. Handles explicit water molecules and side-chain flexibility well.
Best Use Case High-fidelity lead optimization and commercial drug discovery pipelines.Academic research, initial large-scale virtual screening, and blind docking.Systems requiring flexible side-chain sampling or metal coordination.

Critical Insight: No docking score is a direct proxy for


. A high docking score indicates geometric fit and potential interaction energy, not kinetic stability. Validation requires orthogonal experimental assays.
Part 2: The Self-Validating Workflow

Objective: Establish a closed-loop system where experimental data refines computational models.

To ensure scientific integrity, every docking campaign must begin with Protocol Validation (Redocking) and end with Experimental Feedback .

Diagram 1: The Iterative Cross-Validation Cycle

This workflow illustrates the mandatory feedback loop between computational prediction and wet-lab validation.

CrossValidationLoop cluster_insilico In Silico Phase cluster_wetlab Experimental Phase Prep 1. System Prep (Protein/Ligand) Redock 2. Protocol Validation (Redock Co-crystal Ligand) Prep->Redock Decision RMSD < 2.0 Å? Redock->Decision Screen 3. Virtual Screening (Docking & Scoring) Select 4. Hit Selection (Visual Inspection) Screen->Select Assay 5. Binding Assay (SPR / ITC / Fluorescence) Select->Assay Struct 6. Structural Confirmation (X-ray / Cryo-EM) Assay->Struct Confirmed Hits Correlate Correlate Score vs. Kd Assay->Correlate Struct->Correlate Decision->Prep No (Refine Grid/Params) Decision->Screen Yes (Proceed) Correlate->Screen Refine Scoring Function (Rescoring)

Caption: A closed-loop workflow ensuring docking parameters are calibrated by experimental outcomes (RMSD and Affinity).

Part 3: Detailed Experimental Protocols

Objective: Provide reproducible methodologies for validating computational hits.

1. The "Truth" Standard: X-ray Crystallography Validation

Purpose: To verify if the predicted pose matches physical reality.[1][2][3]

  • Protocol:

    • Co-crystallization: Soak the validated hit (from screening) into protein crystals or co-crystallize de novo.

    • Data Collection: Collect diffraction data to < 2.5 Å resolution.

    • Superposition: Align the solved structure with the docked model using C

      
       atoms.
      
    • Metric: Calculate RMSD of heavy atoms.

      • RMSD < 2.0 Å: Validated. The docking algorithm correctly predicted the binding mode.[4]

      • RMSD > 2.0 Å: Failed. Re-examine protein flexibility or water networks in the docking setup.

2. Kinetic Validation: Surface Plasmon Resonance (SPR)

Purpose: To differentiate between "sticky" non-specific binders and true ligands with distinct


 rates.
  • Protocol:

    • Immobilization: Couple the target protein to a CM5 sensor chip (aim for low density, ~2000 RU, to avoid avidity effects).

    • Analyte Prep: Dilute in silico hits in running buffer (e.g., HBS-P+). Ensure DMSO concentration matches the running buffer (typically 1-5%).

    • Multi-Cycle Kinetics: Inject increasing concentrations of the ligand (e.g., 0.1x to 10x the predicted

      
      ).
      
    • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Cross-Validation Flag:

      • If docking score is high (very negative) but SPR shows "square wave" (fast on/off) with low affinity, the compound may be a promiscuous binder or the docking pose is unstable.

3. Thermodynamic Validation: Isothermal Titration Calorimetry (ITC)

Purpose: To validate the enthalpic contribution predicted by scoring functions (which often approximate


).
  • Protocol:

    • Setup: Protein in the cell (10-50

      
      M), ligand in the syringe (100-500 
      
      
      
      M). Crucial: Buffers must be identical.
    • Titration: 15-20 injections of 2

      
      L each at constant temperature (25°C).
      
    • Output: Direct measurement of

      
      , 
      
      
      
      , and stoichiometry (
      
      
      ).
    • Interpretation:

      • 
        :  Confirms specific binding site (validates the "single pocket" docking assumption).
        
      • 
        :  Suggests secondary binding sites or aggregation (docking assumption invalid).
        
Part 4: Decision Matrix for Assay Selection

Objective: Choose the correct validation method based on the stage of discovery and data needs.

AssaySelection Start Validation Goal Q1 Is high-throughput required? Start->Q1 Fluorescence Fluorescence/FRET (IC50) Q1->Fluorescence Yes (Screening) Q2 Need Kinetics (kon/koff)? Q1->Q2 No (Characterization) SPR SPR / BLI (Kinetics + Affinity) Q2->SPR Yes Q3 Need Thermodynamics (Enthalpy/Entropy)? Q2->Q3 No ITC ITC (Gold Standard Kd) Q3->ITC Yes (Mechanism) XRay X-ray / Cryo-EM (Structural Proof) Q3->XRay No (Pose Verification)

Caption: Decision tree for selecting orthogonal assays to validate in silico predictions.

Part 5: Data Synthesis & Interpretation

When publishing, present your cross-validation data in a unified format. Do not rely on correlation coefficients (


) alone, as they can be misleading for small datasets.

Recommended Reporting Format:

  • Enrichment Factor (EF): Report EF1% and EF5% (ability to find actives in the top 1% or 5% of the ranked list).

  • Success Rate: Percentage of redocked poses with RMSD < 2.0 Å.

  • Hit Rate: Number of experimentally confirmed active compounds / Number of compounds tested.

Common Pitfall: A high docking score (e.g., -12.0 kcal/mol) does not guarantee a nanomolar


. Scoring functions are optimized for pose selection (finding the energy minimum), not affinity prediction. Always verify with SPR or ITC before proceeding to lead optimization.
References
  • Comparison of Docking Programs

    • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. (2024).[5][6] Comparing Glide, GOLD, and Vina.[7]

  • Experimental Validation (SPR/ITC)

    • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors. (2022).[8] A case study on integrating docking with ITC.

  • Correlation Studies

    • Evaluating Docking Methods for Prediction of Binding Affinities. (2012).
  • Deep Learning vs.

    • Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows.[9] (2024).[5][6] Benchmarking DiffDock against Glide and Surflex.

  • General Validation Guidelines

    • A Researcher's Guide to Computational Docking and Experimental Validation. (2025).[1][10] Workflow strategies for hit confirmation.

Sources

Navigating the Maze: A Comparative Guide to Protecting Group Efficacy in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of organic synthesis, particularly in the development of complex molecules like pharmaceuticals, the strategic use of protecting groups is not merely a matter of convenience but a cornerstone of success.[1] These temporary modifications to reactive functional groups prevent unwanted side reactions, thereby guiding a synthetic route with precision and enhancing chemoselectivity.[2][3] This guide offers an in-depth comparison of the efficacy of various protecting group strategies, providing the underlying chemical logic and experimental data to empower researchers in making informed decisions.

The Philosophy of Protection: Core Tenets

An ideal protecting group strategy adheres to several key principles. The protecting group must be introduced efficiently and in high yield, remain stable under a range of reaction conditions, and be removed selectively in high yield with readily available reagents that do not affect other parts of the molecule.[3][4][5] The addition of protection and deprotection steps inevitably lengthens a synthesis, so maximizing the efficiency of these steps is paramount.[4]

The efficacy of a protecting group is primarily determined by two factors: the steric bulk around the protected functional group and the electronic effects that alter its reactivity.[3] Bulky protecting groups can physically block the approach of reagents, while others modify the electronic nature of the functional group, rendering it unreactive.[3]

Protecting Alcohols: A Tale of Silyl Ethers and Beyond

Hydroxyl groups are ubiquitous in organic molecules and often require protection due to their acidic proton and nucleophilic oxygen.[6] Silyl ethers are among the most versatile and widely used protecting groups for alcohols, offering a tunable range of stability based on the steric bulk of the substituents on the silicon atom.[7][8]

The Silyl Ether Family: A Spectrum of Stability

The stability of silyl ethers towards acidic and basic conditions is a critical factor in their selection.[7][8] Generally, increased steric hindrance around the silicon atom enhances stability.[7][8]

Silyl EtherStructureRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TMS (Trimethylsilyl)-Si(CH₃)₃11
TES (Triethylsilyl)-Si(CH₂CH₃)₃6410-100
TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂(C(CH₃)₃)20,000~20,000
TIPS (Triisopropylsilyl)-Si(CH(CH₃)₂)₃700,000100,000
TBDPS (tert-Butyldiphenylsilyl)-Si(Ph)₂(C(CH₃)₃)5,000,000~20,000
Data sourced from BenchChem.[8]

This trend allows for the selective deprotection of one silyl ether in the presence of another, a powerful tool in multi-step synthesis.[8][9] For instance, a less stable TMS ether can be cleaved under mild acidic conditions while a more robust TBDMS or TBDPS ether remains intact.[7]

Beyond Silyl Ethers: Other Key Players

While silyl ethers are workhorses, other protecting groups for alcohols offer unique advantages:

  • Methoxymethyl (MOM) ether: This group is stable to bases, nucleophiles, and electrophiles but is readily cleaved by strong acids.[3] It is particularly useful for protecting primary alcohols.[3]

  • Benzyl (Bn) ether: Benzyl ethers are robust and can be removed by hydrogenolysis, a mild method that often leaves other protecting groups untouched.[10][11]

  • Tetrahydropyranyl (THP) ether: THP ethers are formed by reacting an alcohol with dihydropyran and are cleaved with aqueous acid.[12]

The Art of Amine Protection: Carbamates in the Spotlight

Amines are highly nucleophilic and basic, necessitating their protection in many synthetic transformations.[11] Carbamates are the most popular class of amine protecting groups, effectively reducing the nucleophilicity of the nitrogen atom.[13][14]

Boc vs. Cbz: A Classic Orthogonal Pair

The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed amine protecting groups, particularly in peptide synthesis.[13][15][16] Their key advantage lies in their orthogonality; one can be selectively removed in the presence of the other.[16][17]

Protecting GroupStructureDeprotection ConditionsStability
Boc tBu-O-(C=O)-Strong acids (e.g., TFA)[16][18]Stable to bases, nucleophiles, and catalytic hydrogenation.[16]
Cbz Bn-O-(C=O)-Catalytic hydrogenolysis (H₂/Pd), strong acids.[16][19]Stable to acidic and basic conditions (with some exceptions).[16]

The choice between Boc and Cbz is dictated by the presence of other functional groups in the molecule.[16] If a molecule contains groups sensitive to acid, the Cbz group, which can be removed under neutral hydrogenolysis conditions, is preferred.[16] Conversely, if the molecule has double or triple bonds that would be reduced during hydrogenolysis, the acid-labile Boc group is the better choice.[11][16]

The Rise of Fmoc in Solid-Phase Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group has become a cornerstone of modern solid-phase peptide synthesis (SPPS).[13][15] Unlike Boc and Cbz, the Fmoc group is cleaved under mild basic conditions, typically with piperidine.[18][19] This orthogonality to the acid-labile side-chain protecting groups commonly used in SPPS is crucial for the stepwise assembly of peptides.[15][20]

Guarding the Carbonyl: The Acetal Strategy

Aldehydes and ketones are susceptible to attack by a wide range of nucleophiles.[21] Acetals and ketals are excellent protecting groups for carbonyls as they are stable in neutral to strongly basic environments but can be readily hydrolyzed back to the carbonyl with aqueous acid.[22][23][24] Cyclic acetals, formed with diols like ethylene glycol, are particularly common.[14][21]

The rate of acetal hydrolysis is influenced by the stability of the intermediate carbocation.[25][26] Consequently, ketals generally hydrolyze faster than acetals.[25]

The Power of Orthogonality: A Symphony of Selectivity

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is paramount.[20] This concept, known as orthogonal protection , is a powerful strategy that allows for precise control over the synthetic sequence.[5][20][22]

A classic example of an orthogonal strategy involves the use of Boc, Cbz, and Fmoc protecting groups for amines.[14][20][27] A Boc group can be removed with acid, an Fmoc group with base, and a Cbz group by hydrogenolysis, allowing for the sequential deprotection and modification of different amino groups within the same molecule.[13][20][22]

Orthogonal_Protection cluster_molecule Multi-Protected Molecule cluster_products Deprotected Products Molecule Substrate-NH-Boc Substrate-NH-Fmoc Substrate-NH-Cbz Acid Acid Molecule->Acid Deprotects Boc Base Base Molecule->Base Deprotects Fmoc Hydrogenolysis Hydrogenolysis Molecule->Hydrogenolysis Deprotects Cbz Product_Boc Substrate-NH2 (from Boc) Product_Fmoc Substrate-NH2 (from Fmoc) Product_Cbz Substrate-NH2 (from Cbz) Acid->Product_Boc Base->Product_Fmoc Hydrogenolysis->Product_Cbz

Experimental Protocols

General Procedure for Boc Protection of an Amine
  • Dissolve the amine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine or sodium bicarbonate.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate in vacuo, and purify the product by column chromatography if necessary.

General Procedure for Acidic Deprotection of a Boc Group[17]
  • Dissolve the Boc-protected amine (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10-50 equivalents).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA in vacuo to yield the deprotected amine salt.

General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis[17]
  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the deprotected amine.

Deprotection_Workflow start Protected Substrate reagent Select Deprotection Reagent (e.g., Acid, Base, H2/Pd-C) start->reagent reaction Perform Deprotection Reaction reagent->reaction workup Aqueous Workup / Filtration reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Deprotected Product purification->product

Conclusion

The judicious selection and application of protecting groups are indispensable skills in modern organic synthesis. Understanding the nuances of their stability, lability, and orthogonality is crucial for the efficient construction of complex molecules.[20] This guide has provided a comparative overview of some of the most common and effective protecting group strategies, grounded in established chemical principles and supported by experimental data. By carefully considering the factors outlined herein, researchers can navigate the intricate landscape of protecting group chemistry to achieve their synthetic goals with greater precision and success.

References

  • Vertex AI Search. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • PubMed. (n.d.). Incorporation of Protecting Groups in Organic Chemistry: A Mini-Review.
  • PubMed. (2026, January 6). Protecting Group Strategies in Natural Product Biosynthesis.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition.
  • BenchChem. (n.d.). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
  • BenchChem. (n.d.). Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers.
  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Open Library. (2025, September 4). Protective groups in organic synthesis by Theodora W. Greene.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • NPTEL. (n.d.). Protecting groups in organic synthesis + H2O.
  • Wikipedia. (n.d.). Protecting group.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • University of Calgary. (n.d.). Alcohol Protecting Groups.
  • BenchChem. (n.d.). literature review of Boc vs. Cbz protecting groups.
  • AbeBooks. (n.d.). Greene's Protective Groups in Organic Synthesis.
  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc.
  • ACS Publications. (2006, December 24). Greene's Protective Groups in Organic Synthesis. Fourth Edition.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Kocienski, P. J. (2005). 2.1 Introduction 2.2 0,0-Acetals. In Protecting Groups (pp. 1-28). Georg Thieme Verlag.
  • Google Books. (n.d.). Greene's Protective Groups in Organic Synthesis.
  • Royal Society of Chemistry. (2019, December 3). Avoid Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • ChemEurope.com. (n.d.). Protecting group.
  • IIT. (2020, October 26). Protecting Groups.
  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides.
  • University of Minnesota. (n.d.). Protecting Groups.
  • ResearchGate. (2006, April). Greene's Protective Groups in Organic Synthesis, Fourth Edition.
  • BenchChem. (n.d.). A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis.
  • YouTube. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33.
  • AAPPTec. (n.d.). Peptides.
  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.
  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis.

Sources

Validating the Inhibitory Mechanism of Novel Sulfamoylpiperidine Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory mechanism of novel sulfamoylpiperidine compounds. Moving beyond a rigid template, this document is structured to logically flow from initial biochemical characterization to comprehensive cellular validation, ensuring scientific integrity and providing actionable insights for lead optimization.

The sulfamoylpiperidine scaffold is a promising pharmacophore in modern drug discovery. Its derivatives have shown potential as potent and selective inhibitors of various enzymes, with a notable focus on the carbonic anhydrase (CA) family.[1] CAs are metalloenzymes that play crucial roles in physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, making them attractive therapeutic targets.[2] This guide will use the inhibition of carbonic anhydrases as a primary example to illustrate the validation workflow, while the principles described are broadly applicable to other potential enzyme targets.

The Validation Funnel: A Multi-Faceted Approach to Mechanistic Insight

A robust validation strategy does not rely on a single experiment but rather on a tiered approach that builds a comprehensive and self-validating body of evidence. Each step is designed to answer a specific question about the compound's interaction with its target, from direct binding to its ultimate effect on cellular function.

cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Validation cluster_2 Selectivity & Off-Target Profiling A Enzyme Kinetics Assay (IC50 & Ki Determination) B Mechanism of Inhibition (MoA) Studies A->B Elucidates how it inhibits G Isoform & Kinase Panel Screening A->G Assesses specificity C Biophysical Binding Assays (ITC & SPR) B->C Confirms direct binding & thermodynamics D Target Engagement (CETSA) C->D Translates to cellular environment E Downstream Pathway Analysis D->E Confirms functional consequence F Phenotypic Assays E->F Links to cellular outcome

Caption: A logical workflow for validating the inhibitory mechanism of novel compounds.

Part 1: Biochemical and Biophysical Characterization - Does it Hit the Target and How?

The initial phase of validation focuses on the direct interaction between the sulfamoylpiperidine compound and the purified target enzyme. This stage provides fundamental quantitative data on potency, binding kinetics, and the thermodynamic drivers of the interaction.

Enzyme Kinetics: Quantifying Inhibitory Potency (IC₅₀ and Kᵢ)

The first step is to determine if the compound inhibits the catalytic activity of the target enzyme.[3] The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in a specific biochemical assay.[4] For a more universal measure of binding affinity, the inhibition constant (Kᵢ) is determined, which is independent of substrate concentration for competitive inhibitors.[4]

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide, which leads to a change in pH monitored by an indicator dye.[2]

  • Materials:

    • Purified recombinant human Carbonic Anhydrase isoform (e.g., hCA II or hCA IX)

    • Novel sulfamoylpiperidine compound and a reference inhibitor (e.g., Acetazolamide)

    • Tris buffer (20 mM, pH 8.3) with a pH indicator (e.g., phenol red)

    • CO₂-saturated water

    • 96-well microplate and a temperature-controlled microplate reader

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in a suitable solvent like DMSO.

    • In a 96-well plate, add the Tris buffer with the pH indicator.

    • Add the compound dilutions to the wells, including a vehicle control (DMSO).

    • Add the purified CA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding ice-cold CO₂-saturated water to each well.

    • Immediately monitor the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 570 nm for phenol red) over time.

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

Mechanism of Inhibition (MoA) Studies: Unveiling the "How"

Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive is crucial for lead optimization. This is typically determined by performing enzyme kinetic assays at varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.[6] Some inhibitors may also exhibit slow-binding kinetics, which can be a desirable property leading to a prolonged duration of action.[7][8] This is characterized by a time-dependent increase in inhibition.[9]

Biophysical Binding Assays: Direct Evidence of Interaction

While enzyme kinetics infer binding from changes in activity, biophysical assays provide direct evidence of the interaction and its thermodynamic properties.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[10] It directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[11][12] This label-free technique is performed in-solution, avoiding potential artifacts from immobilization.[13]

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[14][15] It measures the association (kₐ) and dissociation (kₑ) rates of the inhibitor binding to the immobilized target protein, from which the dissociation constant (Kₑ) can be calculated.[16] This provides valuable information on the inhibitor's residence time on the target.[17]

Comparative Data for Novel Sulfamoylpiperidine Compound (SP-C1) vs. Reference Inhibitors

Compound Target Enzyme Kinetics (IC₅₀) Enzyme Kinetics (Kᵢ) ITC (Kₑ) SPR (Kₑ) Mechanism of Inhibition
SP-C1 hCA IX15 nM8 nM10 nM9 nMCompetitive, Slow-binding
Acetazolamide hCA IX50 nM25 nM30 nM28 nMCompetitive
Alternative 1 hCA IX150 nM80 nM95 nM105 nMCompetitive

Part 2: Cellular Validation - Does it Work in a Biological Context?

Biochemical and biophysical assays are essential but are performed in a simplified, artificial environment. Cellular assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit the desired biological response.[18]

Target Engagement: Confirming Interaction in Live Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in intact cells.[19][20] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[21][22][23]

cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temperature to determine Tm shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Carbonic Anhydrase IX

  • Materials:

    • Cancer cell line overexpressing hCA IX (e.g., HT-29)

    • Novel sulfamoylpiperidine compound

    • Phosphate-buffered saline (PBS)

    • PCR tubes

    • Lysis buffer

    • Antibody specific for hCA IX for Western blotting

  • Procedure:

    • Culture cells and treat with varying concentrations of the compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated proteins by centrifugation.

    • Quantify the amount of soluble hCA IX in the supernatant using Western blotting.

    • A shift in the melting temperature (Tₘ) in the presence of the compound indicates target engagement.[2][24] An isothermal dose-response experiment can be performed at a single temperature to determine the EC₅₀ for target engagement.[23]

Downstream Pathway Analysis

Inhibition of a target should lead to modulation of its downstream signaling pathways.[25] For CA IX, which is involved in regulating pH in the tumor microenvironment, a functional consequence of its inhibition could be a decrease in the acidification of the extracellular space. This can be measured using pH-sensitive fluorescent probes.

Phenotypic Assays: The Ultimate Cellular Effect

Phenotypic assays assess the overall effect of the compound on cell behavior, such as proliferation, viability, or migration.[26][27][28] For a CA IX inhibitor, a relevant phenotypic assay would be to measure its effect on the proliferation of cancer cells, particularly under hypoxic conditions where CA IX is upregulated.[29]

Comparative Data in a Cellular Context

Compound Target Engagement (CETSA EC₅₀) Extracellular Acidification (IC₅₀) Cell Proliferation (Hypoxia, GI₅₀)
SP-C1 35 nM50 nM100 nM
Acetazolamide 90 nM120 nM>10 µM
Alternative 1 >10 µM>10 µM>10 µM

Part 3: Selectivity Profiling - Is the Inhibitor Specific?

A critical aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target effects and potential toxicity.[30][31] This is particularly important for the carbonic anhydrase family, which has several isoforms with diverse physiological roles.[29]

Methodology: Isoform Selectivity Panel

The novel sulfamoylpiperidine compound should be tested against a panel of key CA isoforms (e.g., CA I, II, IV, XII) using the same biochemical assay described in section 1.1.[3] The selectivity is determined by comparing the IC₅₀ or Kᵢ values for the target isoform versus the off-target isoforms.[4] A selectivity of >100-fold is generally considered desirable.[4]

Selectivity Profile of SP-C1

CA Isoform Kᵢ of SP-C1 (nM) Selectivity Ratio (Kᵢ off-target / Kᵢ target)
hCA IX (Target) 8-
hCA I (Off-target) 950118
hCA II (Off-target) 1200150
hCA XII (Tumor-associated) 151.8

This data indicates that SP-C1 is highly selective for hCA IX over the ubiquitous cytosolic isoforms hCA I and hCA II, but also potently inhibits the related tumor-associated isoform hCA XII. This dual-targeting profile could be therapeutically advantageous.

Conclusion

The validation of a novel sulfamoylpiperidine compound's inhibitory mechanism is a multi-step, evidence-based process. By integrating biochemical kinetics, biophysical binding assays, cellular target engagement, and selectivity profiling, a comprehensive and reliable picture of the compound's mode of action can be established. This rigorous, self-validating approach is fundamental to making informed decisions in the drug discovery pipeline and successfully advancing promising new therapeutic candidates.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Teplyakov, A., et al. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biomeditsinskaya Khimiya, 71(2), 81-94.
  • CETSA. CETSA.. since 2013. [Link]

  • Sculley, M. J., & Morrison, J. F. (1986). Slow-binding inhibition: the general case. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 874(1), 44-53.
  • Wikipedia. (2023). Cellular thermal shift assay. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 427-431.
  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • ResearchGate. (2025). (PDF) Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. [Link]

  • Frontiers in Molecular Biosciences. (2022). Isothermal Titration Calorimetry in Biocatalysis. [Link]

  • Goli, U. B., & Galardy, R. E. (1986). Kinetics of Slow, Tight-Binding Inhibitors of Angiotensin Converting Enzyme. Biochemistry, 25(24), 7943-7949.
  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

  • PubMed. (2015). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. [Link]

  • ResearchGate. (2014). How to prove the selectivity of an inhibitor towards its intended target using computational methods?. [Link]

  • PubMed. (2014). Phenotypic screening in cancer drug discovery - past, present and future. [Link]

  • Cellomatics Biosciences. Target Validation. [Link]

  • PubMed. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • PubMed Central. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]

  • PubMed Central. (2020). Importance of Quantifying Drug-Target Engagement in Cells. [Link]

  • ACS Publications. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. [Link]

  • Basicmedical Key. (2016). 6: Slow Binding Inhibitors. [Link]

  • Nicoya. (2023). An Introduction to Surface Plasmon Resonance. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

  • AACR Journals. (2019). Abstract C116: Phenotypic strategies for anticancer drug discovery. [Link]

  • Elsevier. (2021). Isothermal Titration Calorimetry in Enzymology. [Link]

  • Drexel University. (2021). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). [Link]

  • Reaction Biology. Cell-Based Assays for Drug Discovery. [Link]

  • Hypha Discovery. (2014). A Phenotypic Screening Approach To Identify Anti-cancer Compounds Derived From Marine Fungi. [Link]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. [Link]

  • bioRxiv. (2021). Differential Binding Kinetics for Evaluating Immune Checkpoint Inhibitors in Serum. [Link]

  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. [Link]

  • Nature. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • PubMed. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. [Link]

  • PubMed Central. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. [Link]

  • PubMed Central. (2012). Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. [Link]

  • SpringerLink. (2021). Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery. [Link]

  • PubMed Central. (2017). Macrocycles as Protein-Protein Interaction Inhibitors. [Link]

  • PubMed Central. (2018). Predicting protein targets for drug-like compounds using transcriptomics. [Link]

  • PubMed Central. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. [Link]

  • PubMed. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. [Link]

Sources

Benchmarking Novel Carbonic Anhydrase Inhibitors: A Technical Guide to Comparative Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Selectivity Challenge

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of carbon dioxide (


). While inhibition of CAs is a validated therapeutic strategy for glaucoma (hCA II), epilepsy, and altitude sickness, the current frontier in drug discovery lies in isoform selectivity .

Specifically, targeting tumor-associated isoforms (hCA IX and hCA XII ) while avoiding widespread cytosolic isoforms (hCA I and hCA II ) is critical to minimizing off-target side effects. This guide provides a rigorous framework for benchmarking new derivatives against the industry "Gold Standard," Acetazolamide (AAZ), using the only method accepted for high-impact kinetic characterization: the Stopped-Flow CO2 Hydration Assay.

The Benchmarking Standard: Acetazolamide (AAZ)

Acetazolamide is the requisite control for all CA inhibition studies. It is a pan-inhibitor, affecting most isoforms with nanomolar potency. Any new derivative must be run side-by-side with AAZ under identical conditions to normalize for variations in enzyme activity, buffer pH, or temperature.

Reference Ki Values for Acetazolamide (AAZ) Note: These values represent a consensus from the Supuran group (University of Florence). Your experimental controls should align with this order of magnitude.

IsoformLocalizationPhysiological RoleTypical AAZ Ki (nM)Target Relevance
hCA I CytosolicRBC function, pH balance~250 - 300Off-target (avoid)
hCA II CytosolicGlaucoma, CNS, Renal~12 - 20Off-target (for cancer) / Target (glaucoma)
hCA IX TransmembraneTumor pH regulation (Hypoxia)~25 - 30Primary Oncology Target
hCA XII TransmembraneTumor pH regulation~5 - 10Primary Oncology Target

Primary Protocol: Stopped-Flow CO2 Hydration Assay

Status: The Gold Standard Why: The esterase assay (using 4-NPA) is a convenient screen, but it is an artificial substrate. The Stopped-Flow assay measures the catalytic turnover of the natural substrate (


), providing the only physiologically relevant 

values accepted by top-tier journals (e.g., J. Med. Chem., Eur. J. Med. Chem.).[1][2][3][4][5][6][7]
Mechanistic Principle

The assay monitors the acidification of the reaction medium as


 is hydrated to bicarbonate and protons (

).[8] Since the reaction is extremely fast (

), a stopped-flow apparatus is required to mix enzyme and substrate in milliseconds and track the absorbance change of a pH indicator (Phenol Red).
Workflow Visualization

StoppedFlowWorkflow cluster_inputs Reagent Preparation Enzyme Enzyme Mix (hCA + Indicator) Incubation Incubation (15 min @ Room Temp) Enzyme->Incubation Inhibitor Inhibitor (DMSO Stock) Inhibitor->Incubation Substrate Substrate (CO2 Saturated Water) Mixing Rapid Mixing Chamber (Stopped-Flow Instrument) Substrate->Mixing Syringe B Incubation->Mixing Syringe A Detection Photometric Detection (Abs @ 557 nm) Mixing->Detection < 10 ms dead time Analysis Kinetic Analysis (Initial Rate Calculation) Detection->Analysis Slope (ΔAbs/Δt)

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay. Syringe A contains the enzyme-inhibitor complex; Syringe B contains the CO2 substrate.

Detailed Methodology

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water. Bubble pure 
    
    
    
    gas into water at 25°C for 30 minutes. This yields a concentration of ~33 mM.
  • Enzyme: Recombinant hCA isoforms (concentration typically 5–10 nM final).

Procedure:

  • Incubation: Mix the enzyme solution with the inhibitor (dissolved in DMSO, final DMSO < 1%) in the buffer containing Phenol Red. Incubate for 15 minutes to allow the formation of the Enzyme-Inhibitor (E-I) complex.

  • Instrument Setup: Set the Stopped-Flow spectrophotometer (e.g., Applied Photophysics SX.18MV) to 25°C. Wavelength: 557 nm (isosbestic point of Phenol Red).

  • Shot: Rapidly mix the Enzyme-Inhibitor solution (Syringe A) with the

    
    -saturated water (Syringe B) in a 1:1 ratio.
    
  • Measurement: Record the absorbance change for 0.5 – 1.0 seconds.

  • Control: Run the same protocol with Acetazolamide (positive control) and DMSO only (negative control/uninhibited rate).

Data Processing:

  • Calculate the initial velocity (

    
    ) from the linear portion of the absorbance curve.
    
  • Determine

    
     by plotting % inhibition vs. log[Inhibitor].
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation adapted for this assay:
    
    
    (Note: For hCA II,
    
    
    for
    
    
    is approx. 10-12 mM).

Secondary Screen: Esterase Assay

Status: High-Throughput Screen (HTS) Why: Useful for filtering large libraries before stopped-flow confirmation.

Protocol Summary:

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Detection: Formation of 4-nitrophenol (yellow) at 405 nm.[9]

  • Limitation: 4-NPA is an artificial substrate. Some inhibitors may bind differently when the active site is processing an ester vs.

    
    . Do not publish final structure-activity relationships (SAR) based solely on this assay. 
    

Data Presentation & Interpretation

When publishing your guide or paper, structure your data to highlight Selectivity Ratios .

The Comparison Table

Present your new derivatives alongside Acetazolamide.

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Acetazolamide (Std) 25012255.70.48 (Non-selective)
New Derivative X >10,0004508.5 4.2 52.9 (Selective)
Interpreting the Data[7]
  • Potency: Derivative X is a potent inhibitor of the tumor-associated isoform hCA IX (

    
     = 8.5 nM), surpassing Acetazolamide.
    
  • Selectivity: The critical metric is the Selectivity Ratio (II/IX) .

    • Acetazolamide Ratio =

      
       (Preferentially inhibits the cytosolic form).
      
    • Derivative X Ratio =

      
       (50-fold selectivity for the tumor isoform).
      

Mechanistic Visualization

Understanding the Zinc-Hydroxide mechanism is crucial for designing inhibitors that displace the "zinc-bound water."

CatalyticCycle Zn_OH E-Zn2+ -- OH- (Active Species) Zn_HCO3 E-Zn2+ -- HCO3- (Intermediate) Zn_OH->Zn_HCO3 Nucleophilic attack on CO2 Zn_H2O E-Zn2+ -- H2O (Protonated) Zn_HCO3->Zn_H2O Displacement by H2O HCO3 HCO3- Out Zn_HCO3->HCO3 Zn_H2O->Zn_OH Proton Transfer (Rate Limiting) H_Out H+ Out Zn_H2O->H_Out CO2 CO2 In CO2->Zn_OH Inhibitor Inhibitor (R-SO2NH2) Inhibitor->Zn_OH Competes for Zn2+

Caption: The Catalytic Cycle of Carbonic Anhydrase. Sulfonamide inhibitors bind to the Zn(II) ion, displacing the nucleophilic hydroxide/water.

References

  • Supuran, C. T. (2010).[5] Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474.[5] Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the drug design. Biochimie, 94(5), 1232-1241. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[9][10][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • BenchChem. (2025).[9][13] A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. Link

Sources

Safety Operating Guide

benzyl 4-sulfamoylpiperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving from theoretical research to practical application requires a steadfast commitment to safety and operational excellence. The proper handling and disposal of specialized chemical reagents like benzyl 4-sulfamoylpiperidine-1-carboxylate are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Identification

Key Regulatory Frameworks:

The disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices in laboratory settings through its Laboratory Standard (29 CFR 1910.1450), which includes the development of a Chemical Hygiene Plan (CHP).[3][4]

Personal Protective Equipment (PPE) and Engineering Controls

Given the potential hazards, the following PPE and engineering controls are mandatory when handling benzyl 4-sulfamoylpiperidine-1-carboxylate for disposal:

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.[1]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[1] Ensure gloves are inspected before use and disposed of properly after handling the chemical.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[4]

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure safe transport and disposal.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE), for collecting the waste.[5] Ensure the container is in good condition, with a secure, leak-proof lid.[6]

  • Label the Container: The container must be clearly labeled as "Hazardous Waste."[2][6] The label should also include:

    • The full chemical name: "Benzyl 4-sulfamoylpiperidine-1-carboxylate" (no abbreviations).[2][6]

    • The approximate quantity of the waste.

    • The date of waste generation.[2]

    • The name of the principal investigator and the laboratory location.[2]

  • Segregate the Waste: Do not mix benzyl 4-sulfamoylpiperidine-1-carboxylate waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals should be stored separately to prevent reactions.[7]

On-Site Accumulation and Storage

Waste must be accumulated and stored safely within the laboratory before collection by a licensed disposal service.

  • Satellite Accumulation Areas (SAAs): Waste containers should be kept at or near the point of generation in a designated SAA.[6]

  • Container Management: Keep the waste container closed at all times except when adding waste.[6]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of potential spills.[5]

  • Regular Inspections: Inspect the SAA weekly for any signs of leaks or container degradation.[6]

Disposal Procedure

Under no circumstances should benzyl 4-sulfamoylpiperidine-1-carboxylate be disposed of down the drain or in regular trash.[2][8] The only approved method of disposal is through a licensed professional waste disposal service.[1]

Step-by-Step Disposal Workflow:

  • Waste Determination: Classify the waste as hazardous based on its chemical properties and regulatory definitions.[9]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[2]

  • Documentation: Complete any required waste pickup forms, ensuring all information is accurate and legible.[2]

  • Final Handover: Ensure the waste container is properly sealed and labeled before handing it over to the EHS personnel or the licensed waste disposal contractor.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.[8]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10]

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with soap and water.[1]

  • Dispose of Cleanup Materials: All materials used for the cleanup should be placed in the hazardous waste container and disposed of accordingly.

Data Summary Table

ParameterInformationSource
Chemical Name Benzyl 4-sulfamoylpiperidine-1-carboxylateN/A
CAS Number 878388-35-3[11]
Likely Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Primary Disposal Route Licensed Professional Waste Disposal Service[1]
Prohibited Disposal Drain or solid waste disposal[2][8]
Governing Regulations EPA (RCRA), OSHA (29 CFR 1910.1450)[2][3]

Disposal Workflow Diagramdot

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage On-Site Management cluster_disposal Final Disposal A Hazard Assessment & SDS Review B Don Personal Protective Equipment (PPE) A->B C Select & Prepare Approved Waste Container B->C D Label Container: 'Hazardous Waste' & Chemical Name C->D E Segregate from Incompatible Wastes D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Ensure Secondary Containment F->G H Weekly Inspection of Container & SAA G->H I Contact EHS for Waste Pickup H->I J Complete & Submit Waste Manifest/Forms I->J K Transfer to Licensed Disposal Service J->K

Sources

Mastering the Safe Handling of Benzyl 4-Sulfamoylpiperidine-1-Carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. Benzyl 4-sulfamoylpiperidine-1-carboxylate, a solid organic compound, presents a specific set of handling challenges that necessitate a robust personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven approach to selecting and using PPE for this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

Benzyl 4-sulfamoylpiperidine-1-carboxylate is classified with the GHS07 pictogram, indicating that it is an irritant.[1] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Given these potential hazards, a multi-faceted PPE approach is essential, focusing on preventing contact with skin and eyes and minimizing the inhalation of any airborne particles.

Core Personal Protective Equipment (PPE)

A foundational layer of PPE is non-negotiable when handling benzyl 4-sulfamoylpiperidine-1-carboxylate, regardless of the quantity or procedure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against fine dust or splashes. Chemical splash goggles offer a higher level of protection.[2]
Skin Protection A flame-resistant lab coat should be worn at all times. Nitrile gloves are the recommended minimum for hand protection.[3]A lab coat protects your clothing and skin from accidental spills. Nitrile gloves provide a good barrier against a wide range of chemicals and are a standard in most laboratory settings.[3]
Footwear Fully enclosed, chemical-resistant shoes are required.Open-toed shoes or sandals are strictly prohibited in a laboratory setting to prevent injury from dropped objects or spills.[3]

Task-Specific PPE Enhancements

Beyond the core requirements, the specific task you are performing will dictate the need for additional, more specialized PPE. The following decision-making workflow can guide your selection process.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling Benzyl 4-sulfamoylpiperidine-1-carboxylate Weighing Weighing Small Quantities (<1g) in a Ventilated Enclosure Start->Weighing Small Scale LargeScale Handling Large Quantities (>1g) or Potential for Dusting Start->LargeScale Large Scale / Dusting Potential Dissolving Dissolving in Solvent Weighing->Dissolving CorePPE Core PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes Weighing->CorePPE Dissolving->CorePPE AdvancedPPE Advanced PPE: - Core PPE - Face Shield - Respiratory Protection (N95 Respirator) LargeScale->AdvancedPPE

Caption: PPE selection workflow for handling benzyl 4-sulfamoylpiperidine-1-carboxylate.

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the available safety information. Designate a specific area for handling, preferably within a certified chemical fume hood, especially when working with larger quantities or if there is a potential for dust generation.

  • Weighing and Transfer: When weighing the solid compound, use a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating dust.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Decontamination: After handling, thoroughly clean the work area with an appropriate solvent, followed by soap and water.

Disposal Plan:

  • Solid Waste: Dispose of any contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of benzyl 4-sulfamoylpiperidine-1-carboxylate should be collected in a designated hazardous waste container for organic solvents. Do not pour down the drain.

  • Packaging: Dispose of the original container as unused product in accordance with institutional and local regulations.

Step-by-Step Guide to Donning and Doffing PPE

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye Protection: Put on your chemical safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

The order of removal is critical to prevent self-contamination.

  • Gloves: Remove your gloves by peeling them off from the cuff downwards, turning them inside out as you remove them. Dispose of them immediately in the appropriate waste container.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, by handling the straps. Avoid touching the front of the eyewear.

  • Lab Coat: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated outside folded inward.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

By adhering to these rigorous PPE protocols and safe handling practices, you can confidently and safely work with benzyl 4-sulfamoylpiperidine-1-carboxylate, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Angene Chemical.
  • Cayman Chemical.
  • AK Scientific, Inc. Sulfamoyl chloride, Keep in freezer under -20°C upon receipt.
  • Benchchem. Technical Support Center: Synthesis of Sulfamoyl Fluorides.
  • Benchchem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • Fisher Scientific.
  • Fisher Scientific.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. (2025). [Link]

  • Benchchem. Personal protective equipment for handling Capraminopropionic acid.
  • PubChem. Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). [Link]

  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. [Link]

  • LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Benchchem.
  • PMC. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. [Link]

  • MedChemExpress. Benzyl 4-(2-hydroxyethyl)
  • Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016).
  • AK Scientific, Inc. 1-Benzylpiperidine-4-carboxaldehyde.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.